molecular formula C59H74N18O14 B549837 Peforelin CAS No. 147859-97-0

Peforelin

Cat. No.: B549837
CAS No.: 147859-97-0
M. Wt: 1259.3 g/mol
InChI Key: RTASYRSYWSLWJV-CSYZDTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peforelin is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) agonist used in reproductive biology research . Its key research value lies in its unique mechanism of action; studies in porcine models indicate that, unlike native GnRH, this compound acts as a selective follicle-stimulating hormone (FSH)-releasing factor . This selective stimulation promotes the growth and maturation of ovarian follicles, making it a valuable tool for investigating the specific role of FSH in estrus induction and follicular development . Research applications primarily focus on studying reproductive management in swine. This compound is utilized to investigate estrus synchronization in sexually mature gilts following progestogen therapy and to induce estrus cycles in sows after weaning . Efficacy studies have demonstrated that this compound treatment can effectively improve the weaning-to-estrus interval and farrowing rates in these models . Furthermore, its impact on litter performance, including piglet birth weight and litter homogeneity, is an active area of scientific inquiry . This compound provides researchers with a specific means to explore the FSH pathway and develop protocols for managing fertility in animal models.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTASYRSYWSLWJV-CSYZDTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H74N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147859-97-0
Record name Peforelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Peforelin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), specifically an analogue of lamprey GnRH-III.[1] It is utilized in veterinary medicine as a GnRH agonist to induce and synchronize estrus in swine.[2] This technical guide provides an in-depth exploration of this compound's mechanism of action, consolidating available data on its pharmacology, and presenting detailed experimental methodologies and signaling pathways for researchers in the field.

Core Mechanism of Action

This compound functions as a potent agonist at the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH which stimulates the release of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound exhibits a remarkably selective action, primarily stimulating the synthesis and release of FSH with minimal impact on LH secretion.[2][3] This selective FSH release is crucial for its therapeutic effect, as FSH is the primary driver of follicular growth and development in the ovary, leading to the induction of estrus.[2]

The molecular basis for this selectivity is thought to lie in its interaction with a putative, yet to be fully characterized, FSH-releasing factor receptor (FSHRF) or a specific conformation of the GnRH receptor that preferentially couples to the FSH synthesis and release pathway.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity and potency of this compound are not extensively available in the public domain. The following tables summarize the known information and provide comparative data for other GnRH analogues to offer a frame of reference.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeKi (nM)Kd (nM)Source
This compound Porcine GnRH-RNot Publicly AvailableNot Publicly AvailableNot Publicly Available-
BuserelinHuman GnRH-RCompetition Binding0.06-[4]
NafarelinHuman GnRH-RCompetition Binding0.06-[4]
GnRHHuman GnRH-RCompetition Binding13-[4]

Table 2: In Vitro Potency for Gonadotropin Release

CompoundCell TypeParameterFSH Release EC50LH Release EC50Source
This compound Porcine Pituitary CellsNot Publicly AvailableNot Publicly AvailableNot Publicly Available-
GnRH Agonist (Generic)Rat Pituitary CellsEC50~1 nM~1 nMRepresentative Data

Table 3: Pharmacokinetic Parameters in Swine (Intramuscular Administration)

ParameterThis compoundBuserelin (for comparison)Source
Dosage 150 µ g/animal 1 mg/pig[3][5][6]
Cmax Not Publicly Available10.99 ± 2.04 ng/mL[5][6]
Tmax ~1 hour (for FSH peak)0.57 ± 0.18 h[3][5][6]
AUC Not Publicly Available25.02 ± 6.93 h*ng/mL[5][6]
t1/2 (elimination) "a few minutes"1.29 ± 0.40 h[2][5][6]

Signaling Pathways

This compound, as a GnRH agonist, is presumed to initiate intracellular signaling cascades upon binding to its receptor on pituitary gonadotrophs. While the complete pathway for its selective FSH release is not fully elucidated, evidence suggests the involvement of a nitric oxide (NO) dependent mechanism.

Peforelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR Putative FSHRF/ GnRH Receptor This compound->GnRHR Binds G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_release->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates FSH_synthesis FSHβ Subunit Gene Transcription & FSH Synthesis PKG->FSH_synthesis Promotes FSH_release FSH Release FSH_synthesis->FSH_release Leads to

This compound's proposed signaling pathway for selective FSH release.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in publicly available literature. Therefore, the following sections provide representative methodologies for key experiments based on standard practices for GnRH analogues.

GnRH Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (from GnRH-R expressing cells) incubation 2. Incubation - Radioligand (e.g., ¹²⁵I-Buserelin) - Unlabeled this compound (varying conc.) - Membrane preparation prep->incubation filtration 3. Rapid Filtration (to separate bound from free radioligand) incubation->filtration wash 4. Washing (to remove non-specific binding) filtration->wash counting 5. Scintillation Counting (to measure radioactivity) wash->counting analysis 6. Data Analysis - IC₅₀ determination - Kᵢ calculation (Cheng-Prusoff equation) counting->analysis

Workflow for a GnRH receptor competitive binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the porcine GnRH receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled GnRH analogue (e.g., 125I-Buserelin) to each well.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Add the prepared cell membranes to each well.

    • Incubate at a controlled temperature (e.g., 4°C or 25°C) to reach binding equilibrium.[7]

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.[8]

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vitro FSH Release Assay from Primary Pituitary Cells

This protocol describes a method to measure the potency of this compound in stimulating FSH release from primary pituitary cells.

FSH_Release_Assay_Workflow isolation 1. Isolation of Primary Pituitary Cells (from swine) culture 2. Cell Culture (allow cells to adhere and stabilize) isolation->culture treatment 3. Treatment (incubate cells with varying concentrations of this compound) culture->treatment collection 4. Supernatant Collection treatment->collection elisa 5. FSH Measurement (using a specific ELISA kit) collection->elisa analysis 6. Data Analysis (generate dose-response curve and determine EC₅₀) elisa->analysis

Workflow for an in vitro FSH release assay.

Methodology:

  • Cell Isolation and Culture:

    • Aseptically collect anterior pituitary glands from swine.

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

    • Plate the cells in culture wells and allow them to attach and recover for a specified period (e.g., 48-72 hours).

  • FSH Release Assay:

    • Wash the cultured pituitary cells with a serum-free medium.

    • Add fresh medium containing varying concentrations of this compound to the wells.

    • Incubate for a defined period (e.g., 4-6 hours) to allow for FSH release.

  • FSH Quantification:

    • Collect the cell culture supernatants.

    • Measure the concentration of FSH in the supernatants using a validated and specific enzyme-linked immunosorbent assay (ELISA) for porcine FSH.

  • Data Analysis:

    • Plot the concentration of released FSH against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal FSH release).

Conclusion

This compound's mechanism of action is centered on its selective stimulation of FSH release from the anterior pituitary, making it a valuable tool for estrus synchronization in swine. While a complete quantitative pharmacological profile and a fully elucidated signaling pathway are not yet publicly available, the information presented in this guide provides a comprehensive overview for researchers and drug development professionals. The representative experimental protocols offer a foundation for further investigation into the nuanced pharmacology of this and other GnRH analogues. Further research is warranted to precisely define its receptor interactions and the downstream signaling events that mediate its unique FSH-selective activity.

References

Peforelin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine.[1] As a GnRH agonist, it plays a crucial role in regulating reproductive processes by selectively stimulating the release of follicle-stimulating hormone (FSH).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and downstream signaling pathways. Detailed summaries of its properties are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a synthetic peptide with a specific amino acid sequence that confers its unique biological activity.[1] Its structure and identifying characteristics are detailed below.

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC Name (3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid[4]
CAS Number 147859-97-0[4]
Molecular Formula C₅₉H₇₄N₁₈O₁₄[4]
Canonical SMILES C1C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]8CCC(=O)N8">C@HC(=O)NCC(=O)N[5]
Amino Acid Sequence pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂[5]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 1259.35 g/mol [6]
Appearance White to yellowish-white amorphous substance[2]
Solubility Soluble in water, diluted acetic acid, methanol, DMSO, and DMF[2]
Optical Rotation [α]20D: -45° to -55°[2]
pH (Free Base) 5.5 - 7.0[2]

Biological Activity and Mechanism of Action

This compound is a potent GnRH agonist that selectively stimulates the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland, with minimal effect on luteinizing hormone (LH) secretion.[2][3] This selective action is attributed to its specific binding to and activation of the GnRH receptor on pituitary gonadotrope cells.

GnRH Receptor Binding and Downstream Signaling

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This process is fundamental to its physiological effects.

Peforelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates FSH_release FSH Release Ca_release->FSH_release Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates FSH_synthesis FSH Gene Transcription & Synthesis MAPK_Cascade->FSH_synthesis Promotes FSH_synthesis->FSH_release

This compound signaling pathway in pituitary gonadotropes.

The binding of this compound to the GnRH receptor activates the Gαq/11 subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the transcription of the FSHβ subunit gene, synthesis of FSH, and its subsequent release.

Experimental Protocols

The synthesis, purification, and biological evaluation of this compound involve standard and specialized laboratory techniques. The following sections provide an overview of these experimental protocols.

Synthesis and Purification

This compound, being a decapeptide, is typically synthesized using solid-phase peptide synthesis (SPPS).[7] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine in NMP) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Deprotection1->Coupling Wash1 Washing (DMF, NMP, DCM) Coupling->Wash1 Repeat Repeat Deprotection, Coupling, and Washing for each Amino Acid Wash1->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure this compound Lyophilization->Final_Peptide

General workflow for the solid-phase synthesis of this compound.

A detailed protocol would involve the sequential coupling of Fmoc-protected amino acids to a Rink amide resin.[8] Each coupling step is preceded by the removal of the Fmoc protecting group with a piperidine solution and followed by thorough washing.[8] After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

The crude peptide is then precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry.[8]

In Vitro Bioassay: FSH Release from Pituitary Cells

The biological activity of this compound can be assessed in vitro by measuring its ability to stimulate FSH release from primary pituitary cell cultures or suitable pituitary cell lines.[9]

InVitro_Assay_Workflow Cell_Culture Primary Pituitary Cell Culture Preparation Treatment Incubation with This compound (various concentrations) Cell_Culture->Treatment Collection Collection of Culture Supernatant Treatment->Collection FSH_Measurement Quantification of FSH (e.g., ELISA or RIA) Collection->FSH_Measurement Data_Analysis Data Analysis (Dose-Response Curve) FSH_Measurement->Data_Analysis

Workflow for an in vitro FSH release bioassay.

In this assay, dispersed pituitary cells are cultured and then incubated with varying concentrations of this compound.[9] After a defined incubation period, the culture medium is collected, and the concentration of released FSH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[9] The results are used to generate a dose-response curve to determine the potency of this compound.

In Vivo Bioassay: FSH Release in Animal Models

The in vivo activity of this compound is typically evaluated in animal models, such as pigs or mice, by measuring the increase in serum FSH levels following administration.[2][10]

A typical in vivo study in pigs would involve the following steps:

  • Animal Selection and Acclimation: Healthy, sexually mature gilts or sows are selected and acclimated to the experimental conditions.[11]

  • Treatment Administration: this compound is administered via intramuscular injection at various dosages. A control group receives a placebo injection.[11]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after the injection.[2]

  • Hormone Analysis: Serum is separated from the blood samples, and FSH concentrations are measured using a validated immunoassay.[2]

  • Data Analysis: The change in serum FSH levels over time is analyzed to determine the efficacy and duration of action of this compound.[2]

Applications in Research and Drug Development

This compound serves as a valuable tool in reproductive research, particularly in studies focused on the differential regulation of gonadotropin secretion. Its selective FSH-releasing activity makes it an ideal candidate for investigating the physiological roles of FSH in follicular development and spermatogenesis. In drug development, this compound and its analogues can be explored for therapeutic applications in reproductive medicine where selective FSH stimulation is desired.

Conclusion

This compound is a well-characterized synthetic GnRH agonist with a unique pharmacological profile, primarily stimulating the release of FSH. Its chemical structure and properties are amenable to solid-phase peptide synthesis and purification. The detailed understanding of its mechanism of action and the availability of established in vitro and in vivo bioassays make it a significant molecule for both basic research and potential therapeutic development in the field of reproductive endocrinology. This technical guide provides a foundational resource for scientists and researchers working with this important peptide.

References

The Discovery and Development of Peforelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Gonadotropin-Releasing Hormone Analogue for Reproductive Management

Abstract

Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III), represents a significant advancement in veterinary reproductive medicine. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It details the journey from the initial identification of a unique GnRH variant in a basal vertebrate to its commercial application for estrus synchronization in swine. This document summarizes key preclinical and clinical findings, outlines experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Selective FSH-Releasing Agent

The regulation of folliculogenesis is a cornerstone of reproductive biology, with Follicle-Stimulating Hormone (FSH) playing a pivotal role. For decades, the non-specific gonadotropin, Pregnant Mare Serum Gonadotropin (PMSG), was widely used in animal breeding to stimulate follicular development. However, ethical concerns surrounding its production and its combined FSH- and Luteinizing Hormone (LH)-like activity spurred the search for more specific and ethically sourced alternatives. This need paved the way for the investigation of alternative GnRH analogues with selective FSH-releasing properties.

Discovery of Lamprey GnRH-III: A Serendipitous Finding

The story of this compound begins with fundamental research into the endocrinology of the sea lamprey (Petromyzon marinus), one of the oldest extant vertebrates. In the early 1990s, Professor Stacia A. Sower and her research team at the University of New Hampshire were investigating the neuroendocrine control of reproduction in this ancient species. Their work led to the discovery and sequencing of a third form of GnRH in the lamprey brain, distinct from the previously identified mammalian and avian forms. This novel decapeptide was named lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III).[1]

Subsequent research revealed that lGnRH-III possessed a unique biological activity: it selectively stimulated the release of FSH with minimal impact on LH secretion.[1] This property was in stark contrast to mammalian GnRH, which stimulates the release of both FSH and LH. The unique primary structure of lGnRH-III, particularly the amino acid sequence from positions 5 to 8, was identified as the key to its selective action.

From Discovery to a Commercial Product: The Development of this compound

The selective FSH-releasing activity of lGnRH-III presented a promising opportunity for a targeted therapeutic agent in veterinary medicine. The German pharmaceutical company, Veyx-Pharma GmbH, recognized this potential and initiated a research and development program to create a synthetic analogue of lGnRH-III for commercial use. This synthetic analogue was named This compound .

This compound is a decapeptide with a modified amino acid sequence from positions 5 to 8 compared to native GnRH, mirroring the structure of lGnRH-III.[2][3] This structural modification confers its selective pharmacodynamic profile. The commercial formulation of this compound is marketed under the brand name Maprelin®.[1][3][4]

The development of this compound focused on its application in swine reproduction, specifically for the induction of estrus in sows after weaning and in sexually mature gilts following progestogen treatment to synchronize their cycles.[1][3]

Mechanism of Action: Selective Stimulation of the HPG Axis

This compound exerts its effects by interacting with the Gonadotropin-Releasing Hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH in mammals, which triggers a cascade leading to the release of both FSH and LH, this compound's unique structure results in a conformational change in the GnRH-R that preferentially activates the signaling pathway for FSH synthesis and release.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary This compound This compound (lGnRH-III Analogue) GnRHR GnRH Receptor This compound->GnRHR Binds FSH FSH Release GnRHR->FSH Selectively Stimulates LH Minimal LH Release GnRHR->LH FollicularGrowth Follicular Growth and Maturation FSH->FollicularGrowth Estrus Estrus Induction FollicularGrowth->Estrus

Figure 1: Signaling pathway of this compound in the hypothalamic-pituitary-gonadal axis.

Preclinical and Clinical Development

Pharmacodynamics and Pharmacokinetics

Preclinical studies in castrated male pigs demonstrated that intramuscular administration of this compound led to a significant increase in serum FSH levels within 30 minutes, with peak concentrations observed at 1 to 2 hours post-injection. FSH levels returned to baseline within 12 to 24 hours. In contrast, the effect on LH secretion was minimal.[2]

Pharmacokinetic studies have shown that this compound is rapidly absorbed following intramuscular injection. Due to its peptide nature, it has a short plasma half-life and is quickly metabolized and eliminated. Oral bioavailability is very limited due to enzymatic degradation in the gastrointestinal tract.[2]

Toxicology and Safety

Regulatory evaluations by agencies such as the European Medicines Agency (EMA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have concluded that this compound has a low order of toxicity.[2] Due to its peptide nature and rapid degradation, specific genotoxicity and carcinogenicity studies were not deemed necessary.[2] Safety studies in the target species (pigs) showed good tolerance, with no significant local or systemic adverse reactions observed even at doses several times the recommended therapeutic dose.

Efficacy in Swine

Numerous clinical trials have been conducted to evaluate the efficacy of this compound for estrus synchronization in gilts and sows. These studies have consistently demonstrated that this compound effectively induces a fertile estrus.

Table 1: Summary of Efficacy Data for this compound in Gilts

Study ParameterThis compound GroupControl Groupp-valueReference
Estrus Rate (%)90.078.5≤ 0.05[1]
Farrowing Rate (%)93.3389.23> 0.05[1]

Table 2: Summary of Efficacy Data for this compound in Sows

Study ParameterThis compound GroupControl Groupp-valueReference
Estrus Rate (Pluriparous Sows, %)95.090.0= 0.005[5]
Weaning-to-Estrus Interval (days)No significant differenceNo significant difference> 0.05[6]
Farrowing Rate (%)No significant differenceNo significant difference> 0.05[6]

Experimental Protocols

Dose Determination Studies in Sows

Objective: To determine the optimal dose of this compound for induction of estrus in weaned sows.

Methodology:

  • Healthy, multiparous sows were weaned from their litters after a lactation period of approximately 4 weeks.

  • 24 hours post-weaning, sows were randomly assigned to different treatment groups and received a single intramuscular injection of this compound at doses ranging from 50 µg to 200 µg, or a positive control (PMSG).

  • Estrus detection was performed twice daily by observing for the standing heat reflex in the presence of a boar.

  • The primary efficacy parameter was the estrus rate within 7 days post-weaning.[3]

G Start Weaned Sows Randomization Randomization Start->Randomization Group1 This compound 50-200 µg IM Randomization->Group1 Group2 Positive Control (PMSG) Randomization->Group2 EstrusDetection Estrus Detection (Twice Daily) Group1->EstrusDetection Group2->EstrusDetection Endpoint Estrus Rate (within 7 days) EstrusDetection->Endpoint

Figure 2: Experimental workflow for a dose determination study of this compound in weaned sows.

Clinical Efficacy Trial in Gilts

Objective: To evaluate the efficacy of this compound for induction of estrus in sexually mature gilts following cycle synchronization with a progestogen.

Methodology:

  • Sexually mature gilts were administered the progestogen altrenogest for 18 consecutive days to synchronize their estrous cycles.[1]

  • 48 hours after the final altrenogest treatment, gilts were randomly assigned to a treatment group (single intramuscular injection of 150 µg this compound) or a control group (no treatment).[1]

  • Estrus detection was performed three times daily starting from the second day after this compound administration.[1]

  • Gilts in estrus were artificially inseminated.

  • Pregnancy status and farrowing rates were determined as primary endpoints.[1]

G Start Sexually Mature Gilts Altrenogest Altrenogest Treatment (18 days) Start->Altrenogest Washout 48-hour Washout Altrenogest->Washout Randomization Randomization Washout->Randomization PeforelinGroup This compound IM (150 µg) Randomization->PeforelinGroup ControlGroup No Treatment Randomization->ControlGroup EstrusDetection Estrus Detection & AI PeforelinGroup->EstrusDetection ControlGroup->EstrusDetection Endpoint Pregnancy & Farrowing Rate EstrusDetection->Endpoint

Figure 3: Experimental workflow for a clinical efficacy trial of this compound in gilts.

Conclusion

The development of this compound is a prime example of how basic research into the biology of a primitive vertebrate can lead to the development of a targeted and effective veterinary pharmaceutical. From the initial discovery of the unique FSH-releasing properties of lamprey GnRH-III by Professor Stacia A. Sower to its successful commercialization by Veyx-Pharma as Maprelin®, this compound offers a valuable tool for reproductive management in the swine industry. Its selective mechanism of action, favorable safety profile, and proven efficacy make it a significant contribution to veterinary medicine and a testament to the value of fundamental scientific inquiry.

References

Peforelin: A Technical Guide on its Function as a GnRH Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in veterinary medicine.[1] Structurally, it is an analogue of lamprey GnRH-III (l-GnRH-III).[2][3] this compound is classified as a GnRH agonist and is primarily utilized for the induction and synchronization of estrus in swine.[2][4] Unlike native GnRH which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound is reported to selectively stimulate the release of FSH with minimal effect on LH.[2][5] This technical guide provides an in-depth overview of the core function of this compound, its underlying signaling pathways, relevant experimental protocols for characterization, and a summary of available quantitative data.

The GnRH Signaling Pathway

The physiological effects of this compound are mediated through the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6][7] The binding of a GnRH agonist like this compound to the GnRH-R initiates a cascade of intracellular events that ultimately lead to the synthesis and secretion of gonadotropins.

The primary signaling pathway activated by the GnRH receptor involves the Gαq/11 protein.[8] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gαq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] These signaling intermediates lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes.[9]

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_R GnRH Receptor Gq11 Gαq/11 GnRH_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Transcription Gonadotropin Gene Transcription MAPK->Transcription Promotes This compound This compound This compound->GnRH_R

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

Experimental Protocols

Characterizing the function of a GnRH analogue like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, downstream signaling effects, and physiological outcomes.

Receptor Binding Affinity Assay

A competitive radioligand binding assay is the standard method to determine the binding affinity of a compound to its receptor.[8][10] This assay measures the ability of the unlabeled ligand (this compound) to displace a radiolabeled ligand from the GnRH receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., CHO or HEK293 cells).[8]

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH analogue (e.g., [¹²⁵I]-Buserelin) and varying concentrations of unlabeled this compound.[7]

  • Equilibration and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.[8]

  • Quantification: The radioactivity of the filters is measured using a scintillation counter.[8]

  • Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Binding_Assay_Workflow A Prepare GnRH-R Expressing Cell Membranes B Incubate Membranes with Radiolabeled Ligand and Varying this compound Concentrations A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Plot Competition Curve and Determine IC50/Ki D->E IP_Accumulation_Assay A Label GnRH-R Expressing Cells with [³H]-myo-inositol B Incubate Cells with Varying this compound Concentrations A->B C Lyse Cells and Isolate Inositol Phosphates (IP) B->C D Quantify [³H]-IP via Scintillation Counting C->D E Plot Dose-Response Curve and Determine EC50 D->E

References

The Role of Peforelin in Neuroendocrine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peforelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) used in veterinary medicine.[1][2][3] Structurally, it is an analogue of Lamprey-GnRH-III.[4][5] Compared to native GnRH, this compound features modified amino acids at positions 5 through 8, with the natural tyrosine-glycine-leucine-arginine sequence replaced by histidine-asparagine-tryptophan-lysine.[4] This modification confers a selective pharmacological action, primarily stimulating the release of Follicle-Stimulating Hormone (FSH) from the anterior pituitary, with minimal effect on Luteinizing Hormone (LH) secretion.[1][2] This selective action on the Hypothalamic-Pituitary-Gonadal (HPG) axis makes it a tool for managing reproductive cycles in animals, particularly for inducing estrus in swine.[1][4][6] Recent research also explores its potential as an alternative to Pregnant Mare Serum Gonadotropin (PMSG) for superovulation in laboratory animals like mice.[7][8]

Core Neuroendocrine Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its effects by acting as an agonist at GnRH receptors on gonadotropic cells in the anterior pituitary gland. Endogenous GnRH, synthesized in the hypothalamus, is the primary regulator of the reproductive endocrine system.[9] It is released in a pulsatile manner to stimulate the pituitary to secrete both FSH and LH.[4]

This compound, as a synthetic GnRH analogue, mimics the action of endogenous GnRH.[4] However, its structural modifications lead to a preferential stimulation of FSH synthesis and release.[1][2]

The sequence of events is as follows:

  • Administration: this compound is administered via intramuscular injection.[1]

  • Pituitary Binding: It travels to the anterior pituitary and binds to GnRH receptors.

  • Selective FSH Release: This binding selectively triggers the synthesis and release of FSH into the bloodstream.[1][2]

  • Follicular Development: FSH acts on the ovaries to stimulate the growth and maturation of ovarian follicles.[1][5]

  • Estrus Induction: The development of follicles leads to the production of estrogen, which in turn induces the physiological and behavioral signs of estrus.[1]

Signaling Pathway Diagram

The following diagram illustrates the neuroendocrine pathway modulated by this compound.

Peforelin_HPG_Axis Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary (Gonadotropes) Hypothalamus->AnteriorPituitary Endogenous GnRH (Pulsatile Release) This compound This compound (Exogenous GnRH Agonist) This compound->AnteriorPituitary Binds to GnRH Receptors (Stimulation +) Ovaries Ovaries AnteriorPituitary->Ovaries Selective FSH Release ++ Follicles Follicular Growth & Maturation Ovaries->Follicles Stimulates Estrus Estrus Induction Follicles->Estrus Leads to

This compound's action on the HPG axis.

Quantitative Data

The efficacy of this compound has been quantified in several studies, primarily focusing on reproductive parameters in swine and oocyte yield in mice.

Table 1: Efficacy of this compound in Swine
ParameterSpecies/ParityThis compound DoseResultControl/ComparisonReference
Estrus Rate (within 6-10 days)Pluriparous Sows150 µg93.3%80.8% (Control)[1]
Weaning to Estrus IntervalPrimiparous Sows37.5 µgImproved (p < 0.05)Untreated Control[1]
Farrowing RateGilts150 µg93.9%Statistically better than untreated (p < 0.05)[1]
Pregnancy RateGilts150 µg94.6%-[1]
Estrus RateGilts150 µg90.0%78.5% (Control, p ≤ 0.05)[6]
Farrowing RateGilts150 µg93.33% (avg)89.23% (avg, Control)[6]
Follicle Size (FS1)Gilts150 µg5.4 mm4.9 mm (Control, p = 0.02)[10]
Follicle Size (FS2)Pluriparous Sows150 µg6.8 mm6.3 mm (Control, p = 0.03)[10]
Table 2: Efficacy of this compound for Superovulation in Mice (C57BL/6J)
This compound DoseMean Oocyte Yield (per 10 animals)Comparison (PMSG)Fertilization RateReference
1.0 µg~100Significantly lower than PMSGHigh[7]
0.5 µg~175 (Highest yield among this compound groups)Significantly lower than PMSGHigh[7]
0.25 µg~75Significantly lower than PMSGHigh[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

Protocol 1: Estrus Induction in Gilts and Sows

This protocol is synthesized from studies investigating the reproductive performance in commercial pig herds.[5][6]

  • Objective: To evaluate the effect of this compound on estrus induction and subsequent litter performance.

  • Animal Model: Sexually mature gilts, primiparous sows, and pluriparous sows.[5][6]

  • Grouping: Animals are randomly allocated to a treatment group (this compound), a positive control group (e.g., eCG), and a negative control group (e.g., saline solution).[5]

  • Synchronization (Gilts): Gilts are synchronized with altrenogest for 18 days.[6]

  • Treatment Administration:

    • Gilts & Pluriparous Sows: A single intramuscular injection of 150 µg this compound is administered 48 hours after the final altrenogest treatment (gilts) or 24 hours post-weaning (sows).[5][6]

    • Primiparous Sows: A single intramuscular injection of 37.5 µg this compound is administered 24 hours post-weaning.[5][6]

  • Endpoint Measurement:

    • Estrus Detection: Monitored three times daily starting from the second day after treatment/weaning, using teaser boars.[6]

    • Reproductive Performance: Recording of weaning-to-estrus interval (WEI), pregnancy rate, farrowing rate, and litter size (total born, live born, stillborn).[5][6]

    • Hormone Levels: Blood samples may be taken to determine FSH concentrations at baseline and post-injection.[10]

Protocol 2: Superovulation Induction in Mice

This protocol is based on a study evaluating this compound as an alternative to PMSG.[7][8]

  • Objective: To evaluate the efficacy of this compound for inducing superovulation and oocyte yield.

  • Animal Model: Female C57BL/6J mice, aged 3-4 weeks.[8]

  • Grouping: Mice are randomly divided into groups receiving different concentrations of this compound (e.g., 1.0 µg, 0.5 µg, 0.25 µg) or a standard dose of PMSG (e.g., 5 IU) as a control.[7]

  • Treatment Administration:

    • This compound/PMSG: A single intraperitoneal injection of the assigned hormone is administered.[7]

    • hCG: An injection of human chorionic gonadotropin (hCG) is administered to all groups to induce ovulation.

  • Endpoint Measurement:

    • Oocyte Collection: Oocytes are collected from the oviducts.

    • Quantification: The total number of oocytes is counted.

    • Fertilization and Development: Oocytes undergo in vitro fertilization (IVF), and rates of fertilization and development to the blastocyst stage are recorded.[7]

    • Ovarian Morphology: Ovaries may be dissected for histological analysis to quantify follicular stages and corpora lutea.[7]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Animal Selection (e.g., Gilts, Mice) Grouping Randomized Grouping Start->Grouping GroupP This compound Group(s) (Varying Doses) Grouping->GroupP GroupC Control Group(s) (Saline or PMSG) Grouping->GroupC Treatment Hormone Administration (IM or IP Injection) GroupP->Treatment GroupC->Treatment Observation Observation Period (Estrus Detection / Ovulation Window) Treatment->Observation DataCollection Data Collection Observation->DataCollection Endpoints Endpoints: - Reproductive Rates (Swine) - Oocyte Yield (Mice) - Hormone Levels - Follicular Size DataCollection->Endpoints Analysis Statistical Analysis DataCollection->Analysis

References

Peforelin API in Veterinary Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peforelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a significant tool in veterinary reproductive medicine, particularly in swine. As a GnRH agonist, its primary mechanism involves the stimulation of the anterior pituitary to selectively release follicle-stimulating hormone (FSH) in pigs.[1][2][3] This selective action promotes follicular growth and induces estrus, offering a method for synchronizing reproductive cycles in sows and gilts.[1][2][3][4] This technical guide provides an in-depth overview of this compound's core attributes, summarizing key quantitative data from veterinary studies, detailing experimental protocols, and visualizing its mechanism of action and experimental application.

Core Concepts and Mechanism of Action

This compound is a synthetic decapeptide analogue of GnRH.[1][2][3][5] Its structure differs from native GnRH at positions 5 through 8 of the amino acid sequence, where the natural tyrosine-glycine-leucine-arginine sequence is replaced by histidine-asparagine-tryptophan-lysine.[2][3][5] This modification results in a selective stimulation of FSH release in pigs, with minimal effect on luteinizing hormone (LH) secretion.[1][2][3] The pulsatile release of FSH induced by a single application of this compound leads to follicular growth and the subsequent induction of estrus.[1][2][3]

In contrast to the initial stimulatory effect, continuous administration of GnRH agonists leads to a downregulation of GnRH receptors in the pituitary gland.[6][7][8][9] This desensitization ultimately suppresses the release of both FSH and LH, a mechanism utilized for reversible long-term suppression of reproductive function in various species.[6][7][9] However, the clinical application of this compound in swine focuses on its initial stimulatory "flare-up" effect to synchronize estrus.

Signaling Pathway

The mechanism of action of this compound, as a GnRH agonist, involves binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events, leading to the synthesis and release of gonadotropins.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates FSH_release FSH Release Ca_release->FSH_release Triggers MAPK MAPK Pathway PKC->MAPK Activates FSH_synthesis FSH Gene Transcription & Synthesis MAPK->FSH_synthesis Promotes FSH_synthesis->FSH_release

This compound Signaling Pathway in Pituitary Gonadotropes.

Quantitative Data from Veterinary Studies

The efficacy of this compound for estrus induction and its impact on reproductive performance in swine have been evaluated in several clinical trials. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Gilts (Post-Altrenogest Treatment)
ParameterThis compound GroupControl GroupP-valueReference
Estrus Rate (%) 90.078.5≤ 0.05[4]
Pregnancy Rate (%) 94.6-< 0.05 (vs. untreated)[1]
Farrowing Rate (%) 93.9-< 0.05 (vs. untreated)[1]
Follicle Size (FS1, mm) 5.44.9P = 0.02[10]
Table 2: Efficacy of this compound in Sows (Post-Weaning)
ParameterThis compound GroupControl GroupP-valueReference
Estrus within 6-10 days (%) 93.380.8< 0.05[1]
Weaning to Estrus Interval Improved-< 0.05[1]
Estrus Rate (Primiparous, %) 81.6690.0-[4]
Estrus Rate (Pluriparous, %) 9590P = 0.005[10]
Follicle Size (FS2, Pluriparous, mm) 6.86.3P = 0.03[10]
Table 3: Litter Performance in this compound-Treated Sows
ParameterThis compound GroupControl GroupeCG GroupP-valueReference
Total Piglets Born (Gilts) 13.614.915.4P = 0.02[10]
Stillborn Piglets (Pluriparous) 1.81.71.4P = 0.05[10]
Live Born Birth Weight (Gilts, kg) 1.361.321.26< 0.02[11]

Note: eCG (equine chorionic gonadotropin) is another hormone used for estrus synchronization.

Experimental Protocols

The following sections detail standardized methodologies for conducting research with this compound in swine.

Estrus Synchronization in Gilts

This protocol is designed to induce a fertile estrus in sexually mature gilts following progestogen treatment.

1. Animal Selection:

  • Select healthy, sexually mature gilts that have exhibited at least one natural estrous cycle.

  • Exclude animals with any signs of reproductive disorders or general health issues.

2. Progestogen Treatment:

  • Administer altrenogest orally at a dose of 20 mg per gilt per day for 18 consecutive days to synchronize the estrous cycle.[4]

3. This compound Administration:

  • 48 hours after the final altrenogest administration, inject a single dose of 150 µg of this compound (2.0 mL of a 75 µg/mL solution) intramuscularly.[1][2][12]

4. Estrus Detection and Insemination:

  • Begin estrus detection twice daily, starting 24 hours after this compound injection, using a teaser boar.

  • Perform artificial insemination (AI) at 12 and 24 hours after the onset of standing heat.

5. Data Collection and Endpoints:

  • Primary Endpoint: Estrus rate (percentage of gilts showing estrus within a defined period).

  • Secondary Endpoints: Pregnancy rate (confirmed by ultrasound at day 25-30 post-insemination), farrowing rate, and litter size.

Estrus Synchronization in Sows

This protocol is for the induction of estrus in sows after weaning.

1. Animal Selection:

  • Select healthy primiparous or pluriparous sows with a normal lactation period (e.g., 21-28 days).

  • Ensure sows are in good body condition and free from clinical disease.

2. This compound Administration:

  • 24 hours post-weaning, administer a single intramuscular injection of this compound.[1][2][12]

    • Primiparous sows: 37.5 µg (0.5 mL of a 75 µg/mL solution).[1][2][12]

    • Pluriparous sows: 150 µg (2.0 mL of a 75 µg/mL solution).[1][2][12]

3. Estrus Detection and Insemination:

  • Commence estrus detection twice daily, starting on day 3 post-weaning, using a teaser boar.

  • Inseminate sows according to standard farm protocol upon detection of standing estrus.

4. Data Collection and Endpoints:

  • Primary Endpoint: Weaning-to-estrus interval (WEI).

  • Secondary Endpoints: Estrus rate, farrowing rate, total number of piglets born, and number of live-born piglets.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a study evaluating the efficacy of this compound in sows.

G start Start: Sow Selection (Post-Weaning) randomization Randomization start->randomization group_P This compound Group (n=...) randomization->group_P group_C Control Group (n=...) randomization->group_C treatment_P Administer this compound (24h post-weaning) group_P->treatment_P treatment_C Administer Saline (or no treatment) group_C->treatment_C estrus_detection Estrus Detection (Twice daily from Day 3) treatment_P->estrus_detection treatment_C->estrus_detection insemination Artificial Insemination (Upon standing heat) estrus_detection->insemination pregnancy_check Pregnancy Diagnosis (Ultrasound at Day 25-30) insemination->pregnancy_check farrowing Farrowing & Litter Data Collection pregnancy_check->farrowing analysis Data Analysis (WEI, Rates, Litter Size) farrowing->analysis end End: Study Conclusion analysis->end

Experimental Workflow for this compound Efficacy Study in Sows.

Conclusion

This compound serves as a valuable and effective API in veterinary research and clinical practice for the management of reproduction in swine. Its selective action on FSH release provides a reliable method for the induction and synchronization of estrus. The quantitative data and standardized protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science, facilitating further investigation and application of this GnRH agonist.

References

Peforelin's Effect on Pituitary Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peforelin is a synthetic peptide analogue of lamprey gonadotropin-releasing hormone-III (l-GnRH-III).[1][2] Marketed under the brand name Maprelin®, it is classified as a Gonadotropin-Releasing Hormone (GnRH) agonist and is utilized in veterinary medicine to manage reproductive cycles in livestock.[3] Like other GnRH agonists, this compound interacts with the GnRH receptor (GnRH-R) on pituitary gonadotrope cells to modulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] These hormones are pivotal in regulating gonadal function, including follicular development, ovulation, and steroidogenesis.[2]

This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on pituitary hormone secretion as demonstrated in key in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Mechanism of Action: GnRH Receptor Signaling

This compound exerts its effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family, on the surface of anterior pituitary cells.[5][6] The canonical signaling pathway initiated by GnRH agonist binding is primarily mediated through the Gαq/11 protein subunit.[5][7]

Upon receptor activation, the following cascade is initiated:

  • Gαq/11 Activation : The activated GnRH receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit.[5]

  • Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[7]

  • Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Downstream Effects :

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7]

    • DAG activates protein kinase C (PKC).[7]

The elevation in intracellular Ca²+ and activation of PKC are critical for the downstream cellular responses, including the synthesis and exocytosis of LH and FSH.[7] While native GnRH regulates both FSH and LH, its analogue l-GnRH-III, from which this compound is derived, has been noted to selectively stimulate FSH secretion in some species.[1][2] However, continuous high-dose administration of GnRH agonists like this compound can lead to receptor desensitization and downregulation, resulting in a paradoxical suppression of gonadotropin release and gonadal function, a state sometimes referred to as "chemical castration".[6][8]

G_Protein_Signaling_Pathway GnRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (GnRH Agonist) gnrh_r GnRH Receptor (GPCR) This compound->gnrh_r Binds & Activates gq11 Gαq/11 Protein gnrh_r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates ip3 IP3 plc->ip3 Hydrolyzes PIP2 to dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Intracellular Ca²⁺ Release er->ca2 Releases response Gonadotropin (LH & FSH) Secretion ca2->response pkc->response

Caption: GnRH receptor signaling cascade initiated by this compound.

In Vivo Effects on Pituitary Hormones and Reproductive Outcomes

This compound has been evaluated primarily in swine and mice, where it is used to synchronize estrus and induce ovulation.[1][9]

Studies in Swine (Gilts and Sows)

In commercial pig production, this compound is administered to weaned sows or gilts following progestogen treatment to stimulate follicular development and synchronize estrus.[2][4] Studies have shown that this compound can improve some reproductive parameters, though its direct effect on FSH and LH levels has yielded conflicting results. One study reported that this compound treatment did not induce a significant release of FSH or LH.[4] Conversely, other research suggests its utility is based on the underlying mechanism of stimulating gonadotropin release.[1][2]

The table below summarizes key quantitative findings from comparative studies in swine.

ParameterSpecies/ParityThis compound GroupComparator Group (eCG)Control Group (Saline)Citation
Estrus Rate (ER) within 7 days Pluriparous Sows95%91%90%[10]
Farrowing Rate (FR) Increase Gilts+6.4%-(vs. Control)[1]
Farrowing Rate (FR) Increase Multiparous Sows+4.9%-(vs. Control)[1]
Live Born Piglet Weight (kg) Gilts1.361.261.32[11][12]
Number of Stillborn Piglets Pluriparous Sows2.20.91.4[11][12]
Follicle Size at Estrus (mm) Gilts5.44.94.9[10]
Follicle Size at Estrus (mm) Pluriparous Sows6.85.36.3[10]
Studies in Mice

This compound has been investigated as a potential alternative to Pregnant Mare Serum Gonadotropin (PMSG) for inducing superovulation in laboratory mice, driven by ethical concerns over PMSG production.[9][13]

The primary study found that while this compound is a viable agent for superovulation, it is less effective at stimulating oocyte development than PMSG at the tested concentrations.[9][14] However, the oocytes that were produced showed high fertilization rates, indicating no adverse effect on oocyte quality.[9][15]

ParameterThis compound DoseThis compound Group (n=10 mice)PMSG Group (5 IU) (n=2 mice)Citation
Total Oocytes Collected (Trial 1) 1.00 µg14110[14]
Total Oocytes Collected (Trial 2) 0.50 µg3195[14]
Total Oocytes Collected (Trial 3) 0.25 µg2067[14]

Experimental Protocols

Evaluating the effect of a GnRH agonist like this compound on pituitary hormone secretion involves both in vitro cell-based assays and in vivo animal models.

In Vitro Protocol: Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate the GnRH receptor and induce intracellular calcium release in a relevant cell line.[7][16]

1. Materials:

  • Cells: GnRH-R expressing cells (e.g., HEK293, CHO-K1, or αT3-1 pituitary gonadotrope cells).[16]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

    • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).[16]

    • This compound (test compound).

    • Positive control (e.g., native GnRH).

  • Equipment:

    • Black, clear-bottom 96- or 384-well microplates.[16]

    • Fluorescence plate reader with kinetic read capability and automated liquid handling (e.g., FLIPR).[16]

2. Methodology:

  • Cell Plating: Seed the GnRH-R expressing cells into microplates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Dye Loading: Remove the cell culture medium and add the dye loading solution containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[7]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer to achieve the desired final concentrations.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.[7]

    • Use the instrument's liquid handler to add the this compound or control solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 490 nm, emission at 520 nm) for 1-3 minutes to capture the transient calcium flux.[7]

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In_Vitro_Workflow In Vitro Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 1. Seed GnRH-R Expressing Cells c2 2. Incubate Overnight c1->c2 c3 3. Load Cells with Calcium-Sensitive Dye c2->c3 e1 4. Establish Baseline Fluorescence Reading c3->e1 e2 5. Add this compound (Test Compound) e1->e2 e3 6. Measure Kinetic Fluorescence Change e2->e3 a1 7. Plot Dose-Response Curve e3->a1 a2 8. Calculate EC₅₀ Value a1->a2

Caption: Workflow for a typical in vitro cell-based assay.
In Vivo Protocol: Evaluation of Reproductive Parameters in Swine

This protocol outlines a typical study to assess the efficacy of this compound in gilts.[1][10]

1. Materials & Animals:

  • Animals: Sexually mature gilts of a specific genetic line and age.

  • Compounds:

    • Altrenogest (progestogen for estrus synchronization).

    • This compound (test article).

    • eCG (comparator, optional).

    • Saline solution (vehicle control).

  • Equipment:

    • Ultrasound scanner with a transrectal probe for ovarian follicle measurement.

    • Blood collection tubes (e.g., heparinized tubes).

    • Centrifuge and freezer (-80°C) for plasma storage.

    • Hormone assay kits (e.g., ELISA or RIA for LH, FSH).

2. Methodology:

  • Synchronization: Synchronize the estrous cycle of all gilts by administering altrenogest orally for a fixed period (e.g., 18 days).[1]

  • Randomization & Treatment: At a set time after the final altrenogest administration (e.g., 48 hours), randomly allocate animals to treatment groups.[1][10] Administer the assigned treatment (e.g., this compound, eCG, or saline) via the appropriate route (e.g., intramuscular injection).

  • Estrus Detection: Perform heat detection twice daily starting 24 hours after treatment. Record all animals exhibiting standing estrus.

  • Follicular Monitoring: In a subset of animals from each group, perform daily transrectal ultrasonography to measure the diameter of the largest ovarian follicles from treatment until ovulation.[10]

  • Blood Sampling & Hormone Analysis:

    • Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours post-treatment).[17]

    • Separate plasma via centrifugation and store at -80°C.

    • Analyze plasma samples for LH and FSH concentrations using validated immunoassays.

  • Data Collection & Analysis: Record key reproductive performance indicators such as estrus rate, weaning-to-estrus interval, and farrowing rate. Analyze quantitative data (hormone levels, follicle size) using appropriate statistical methods (e.g., ANOVA, t-tests).

In_Vivo_Workflow In Vivo Swine Model Experimental Workflow cluster_data Data Collection & Monitoring start Select Sexually Mature Gilts sync 1. Synchronize Estrus (e.g., 18 days Altrenogest) start->sync rand 2. Randomize into Treatment Groups sync->rand treat 3. Administer Treatment (this compound vs. Control) rand->treat d1 Estrus Detection (Daily) treat->d1 d2 Follicle Measurement (Ultrasound) treat->d2 d3 Blood Sampling (Timed Intervals) treat->d3 analysis 4. Data Analysis (Hormone Levels, Repro Parameters) d1->analysis d2->analysis d3->analysis end Conclusion on This compound Efficacy analysis->end

Caption: Workflow for an in vivo study of this compound in swine.

Conclusion

This compound is a GnRH agonist that functions by stimulating the canonical Gαq/11-PLC signaling pathway in pituitary gonadotropes to induce the secretion of LH and FSH. In vivo studies in swine demonstrate its utility in managing reproductive cycles, with measurable, albeit modest, improvements in parameters like estrus rate and follicle size.[10] In mice, it serves as a viable, though less potent, alternative to PMSG for superovulation.[9] The provided protocols offer a framework for the continued investigation and characterization of this compound and other novel GnRH analogues in both basic research and drug development settings. Further research is warranted to clarify the dose-dependent effects and potential for selective FSH stimulation in target species.

References

Methodological & Application

Peforelin Injection Protocol for Swine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), specifically an analogue of lamprey GnRH-III (l-GnRH-III).[1][2] It is utilized in swine reproductive management for the induction and synchronization of estrus.[1] Unlike other GnRH analogues that primarily trigger the release of Luteinizing Hormone (LH), this compound selectively stimulates the secretion of Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland.[3][4][5] This targeted action on FSH promotes the growth and maturation of ovarian follicles, leading to a more predictable onset of estrus in weaned sows and in sexually mature gilts following progestogen treatment.[1][5] These application notes provide detailed protocols for the use of this compound in swine, summarize key quantitative data from various studies, and illustrate the underlying physiological pathways and experimental workflows.

Mechanism of Action

This compound, as a GnRH agonist, binds to GnRH receptors on the pituitary gonadotrophs. Its unique structure results in a preferential stimulation of the synthesis and release of FSH over LH.[3][4] The surge in endogenous FSH stimulates the recruitment and development of a cohort of ovarian follicles.[5] As these follicles grow, they produce estrogens, which are responsible for the behavioral and physiological signs of estrus.[5] This hormonal cascade ultimately leads to ovulation, making this compound a valuable tool for synchronizing breeding cycles within a herd.[5][6]

Peforelin_Signaling_Pathway cluster_CNS Central Nervous System cluster_Pituitary Anterior Pituitary cluster_Ovary Ovary cluster_Systemic Systemic Effects This compound This compound Injection (GnRH Analogue) GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor Binds to FSH_Release Selective FSH Release GnRH_Receptor->FSH_Release Stimulates LH_Release Minimal LH Release GnRH_Receptor->LH_Release Limited Effect Follicular_Growth Follicular Growth & Maturation FSH_Release->Follicular_Growth Promotes Estrogen Estrogen Production Follicular_Growth->Estrogen Leads to Estrus Estrus Expression Estrogen->Estrus Induces

Caption: this compound signaling pathway in swine.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous studies, demonstrating its impact on key reproductive parameters in both gilts and sows of varying parities.

Table 1: this compound Dosage and Administration Timing

Animal CategoryConditionThis compound DosageTiming of Administration
Gilts Sexually mature, following progestogen (e.g., altrenogest) cycle inhibition150 µg (2.0 mL)48 hours after final progestogen treatment
Primiparous Sows Post-weaning37.5 µg (0.5 mL)24 hours after weaning
Pluriparous Sows Post-weaning150 µg (2.0 mL)24 hours after weaning

Data sourced from multiple studies.[1][3][7]

Table 2: Comparative Efficacy of this compound Treatment

ParameterAnimal GroupThis compound TreatedControl GroupStatistical Significance
Estrus Rate (%) Gilts90.0%78.5%p ≤ 0.05[1]
Pluriparous Sows93.3%80.8%p < 0.05[3]
All Sows (Herd Study)93.2%87.2%p = 0.0119[7]
Pregnancy Rate (%) Gilts94.6%Not ReportedStatistically better than untreated (p < 0.05)[3]
Farrowing Rate (%) Gilts93.9%Not ReportedStatistically better than untreated (p < 0.05)[3]
Gilts (Herd Study)93.33% (avg)89.23% (avg)p ≤ 0.05 (for gilt subgroup)[1]
Weaning-to-Estrus Interval Pluriparous SowsImproved-p < 0.05[3]
Primiparous SowsImproved-p < 0.05[3]

Experimental Protocols

Protocol 1: Estrus Induction in Weaned Sows

Objective: To induce and synchronize estrus in primiparous and pluriparous sows post-weaning.

Materials:

  • This compound injection (e.g., Maprelin®, 75 µg/mL)[3]

  • Sterile syringes and needles for intramuscular injection

  • Animal restraining equipment

  • Teaser boar for estrus detection

  • Record-keeping materials

Methodology:

  • Animal Selection: Select healthy primiparous and pluriparous sows at the time of piglet weaning. Exclude animals with general health disorders or a history of infertility.[3]

  • Timing of Injection: At 24 (±2) hours post-weaning, administer a single intramuscular injection of this compound.[3][7] The injection should be given into the neck muscle.[1]

  • Dosage Administration:

    • For primiparous sows , administer a dose of 37.5 µg (0.5 mL).[3][7]

    • For pluriparous sows (parity 2 and higher), administer a dose of 150 µg (2.0 mL).[3][7]

  • Estrus Detection: Beginning 48 hours after the injection, perform estrus detection at least twice daily (e.g., morning and evening).[2][7] Utilize a teaser boar to identify sows exhibiting the standing reflex.

  • Artificial Insemination (AI): Follow a standard fixed-time AI protocol based on the onset of estrus. For example:

    • Sows in estrus on day 4 post-weaning (morning): Inseminate 24 hours later.[2]

    • Sows in estrus on day 5 post-weaning: Inseminate 8 hours later.[2]

    • Sows still in estrus 12-24 hours after the first AI should receive a second insemination.[2][7]

  • Data Collection: Record the weaning-to-estrus interval (WEI), estrus rate, insemination details, farrowing rate, and total number of piglets born.

Protocol 2: Estrus Induction in Gilts

Objective: To induce and synchronize estrus in sexually mature gilts following hormonal cycle control.

Materials:

  • Progestogen feed additive (e.g., altrenogest)

  • This compound injection (75 µg/mL)

  • Sterile syringes and needles

  • Teaser boar

  • Record-keeping materials

Methodology:

  • Animal Selection: Select healthy, sexually mature gilts that have exhibited at least one natural estrus cycle.

  • Cycle Synchronization: Administer an oral progestogen (e.g., altrenogest, 20 mg/day) for 18 consecutive days to synchronize the gilts.[1][7]

  • Timing of Injection: At 48 (±2) hours after the final altrenogest administration, administer a single intramuscular injection of this compound into the neck muscle.[3][7]

  • Dosage Administration: Administer a dose of 150 µg (2.0 mL) of this compound.[1][3]

  • Estrus Detection: Begin estrus detection using a teaser boar at 72 hours after the final altrenogest treatment (24 hours post-peforelin injection).[1][7] Conduct checks twice daily.

  • Artificial Insemination (AI): Perform AI according to the farm's standard operating procedures, based on the onset and duration of the standing heat.

  • Data Collection: Record the interval from last altrenogest treatment to estrus, estrus rate, insemination details, pregnancy rate, farrowing rate, and litter size.

Experimental_Workflow cluster_Gilts Protocol for Gilts cluster_Sows Protocol for Sows G_Start Start: Select Sexually Mature Gilts G_Alt Administer Altrenogest (18 days) G_Start->G_Alt G_Wait Wait 48 hours G_Alt->G_Wait G_Pef Inject this compound (150 µg) G_Wait->G_Pef G_Estrus Estrus Detection (from 24h post-injection) G_Pef->G_Estrus G_AI Artificial Insemination G_Estrus->G_AI G_End End: Data Collection G_AI->G_End S_Start Start: Select Sows at Weaning S_Wait Wait 24 hours S_Start->S_Wait S_Pef Inject this compound (37.5 µg or 150 µg) S_Wait->S_Pef S_Estrus Estrus Detection (from 48h post-injection) S_Pef->S_Estrus S_AI Artificial Insemination S_Estrus->S_AI S_End End: Data Collection S_AI->S_End

Caption: Experimental workflow for this compound administration.

Logical Relationships and Expected Outcomes

The application of this compound is designed to optimize reproductive efficiency by addressing common sources of variability in swine breeding. The logical flow from injection to improved herd performance is based on a cascade of physiological and management-related outcomes.

Logical_Relationship cluster_Physiological Physiological Effects cluster_Management Management Outcomes cluster_Performance Herd Performance Indicators This compound This compound Administration FSH Increased FSH Secretion This compound->FSH Follicles Enhanced Follicular Development FSH->Follicles Estrus Synchronized Estrus Expression Follicles->Estrus WEI Shorter & More Uniform Wean-to-Estrus Interval Estrus->WEI Rates Increased Estrus, Pregnancy & Farrowing Rates Estrus->Rates Breeding Tighter Breeding Window WEI->Breeding Farrowing Concentrated Farrowing Period Breeding->Farrowing Farrowing->Rates

Caption: Logical flow of this compound's effects.

Safety and Handling

  • Contraindications: Do not use in prepubertal gilts, pregnant or lactating animals, or in cases of infertility or general health disorders.[3]

  • User Safety: this compound may cause irritation and sensitization. Individuals with known hypersensitivity to GnRH analogues should avoid handling the product.[3] Accidental self-injection can affect the reproductive system, and particular care should be taken by pregnant women or women of childbearing age.[4]

  • Withdrawal Period: No withdrawal period is required for meat from treated pigs when used according to label directions.[3]

  • Storage: Store refrigerated between 2°C and 8°C.[3]

References

Application Notes and Protocols for Peforelin in Estrus Synchronization of Gilts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is utilized in swine reproduction to synchronize estrus in sexually mature gilts.[1] Its application is particularly effective following a progestogen treatment, such as with altrenogest, to inhibit the estrous cycle. By mimicking the action of endogenous GnRH, this compound stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, which in turn promotes follicular development and ovulation.[1] These application notes provide detailed protocols for the use of this compound in gilts for estrus synchronization, summarize key quantitative data on its efficacy, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as an agonist at the GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[2] The binding of this compound to these G-protein coupled receptors initiates an intracellular signaling cascade. This process is primarily mediated through the Gq-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which ultimately results in the synthesis and release of FSH and LH.[4]

Signaling Pathway of this compound (GnRH Agonist)

Peforelin_Signaling_Pathway cluster_cell Pituitary Gonadotrope Cell This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq Gq-protein GnRHR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade Ca->MAPK PKC->MAPK Gonadotropin FSH & LH Synthesis and Release MAPK->Gonadotropin

Caption: this compound signaling pathway in a pituitary gonadotrope cell.

Experimental Protocols

The following protocols are based on established research methodologies for estrus synchronization in gilts using this compound.[1]

Protocol 1: Estrus Synchronization in Gilts

Objective: To synchronize estrus in a group of sexually mature gilts.

Materials:

  • Sexually mature gilts (at least one observed estrus)

  • Altrenogest (e.g., Regumate®)

  • This compound (e.g., Maprelin®)

  • Syringes and needles for intramuscular injection

  • Teaser boar for estrus detection

Procedure:

  • Progestogen Treatment: Administer altrenogest orally to each gilt at a dose of 20 mg per day for 18 consecutive days.[1]

  • This compound Administration: Forty-eight hours after the final altrenogest administration, inject each gilt intramuscularly in the neck with a single dose of 150 µg of this compound.[1]

  • Estrus Detection: Begin estrus detection 72 hours after the last altrenogest treatment (24 hours after this compound injection) using a teaser boar.[1] Perform estrus detection at least twice daily. Gilts are typically in standing heat and ready for insemination from the second day after this compound administration.[1]

  • Insemination: Inseminate gilts that exhibit a standing heat response. The timing of insemination relative to the onset of estrus may vary based on farm-specific protocols. A common practice is to inseminate 12 and 24 hours after the first detection of standing heat.

Experimental Workflow for Estrus Synchronization in Gilts

Estrus_Sync_Workflow cluster_protocol Estrus Synchronization Protocol start Start: Day 1 altrenogest Administer Altrenogest (20 mg/day) for 18 days start->altrenogest wait_48h Wait 48 hours altrenogest->wait_48h Day 19 This compound Administer this compound (150 µg IM) wait_48h->this compound Day 21 estrus_detection Begin Estrus Detection This compound->estrus_detection Day 22 insemination Artificial Insemination estrus_detection->insemination end End insemination->end

Caption: Experimental workflow for this compound-based estrus synchronization.

Data Presentation

The following tables summarize quantitative data from a study evaluating the efficacy of this compound for estrus synchronization in gilts compared to a control group that received altrenogest but no this compound.[1]

Table 1: Estrus and Pregnancy Rates in Gilts
Treatment GroupNumber of Gilts (n)Estrus Rate (%)Pregnancy Rate (%)Farrowing Rate (%)
This compound (PG)4090.097.295.0
Control (CG)4278.587.988.6
Statistically significant difference (p ≤ 0.05) compared to the control group.[1]
Table 2: Litter Performance in Gilts
Treatment GroupTotal Piglets Born (mean ± SD)Live Born Piglets (mean ± SD)Stillborn Piglets (mean ± SD)
This compound (PG)11.48 ± 2.8910.97 ± 2.820.51 ± 0.88
Control (CG)11.63 ± 3.1211.08 ± 3.010.55 ± 0.93
No statistically significant differences were found between the groups for these parameters.[1]

Conclusion

The use of this compound following an 18-day altrenogest treatment is an effective method for synchronizing estrus in sexually mature gilts. The provided protocols and data demonstrate that this compound can significantly increase both the estrus rate and pregnancy rate in treated gilts compared to untreated controls.[1] While no significant impact on litter size was observed in the cited study, the improved reproductive efficiency through better synchronization offers considerable advantages for swine production management.[1] The understanding of the GnRH signaling pathway provides a basis for further research and development of reproductive technologies in swine.

References

Application Notes and Protocols for Peforelin Dosage in Primiparous vs. Pluriparous Sows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analogue of lamprey gonadotropin-releasing hormone-III (lGnRH-III), is a veterinary pharmaceutical used to manage reproduction in swine.[1][2] It functions as a GnRH agonist, selectively stimulating the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland with minimal effect on luteinizing hormone (LH).[3] This selective action on FSH promotes follicular development, leading to the induction and synchronization of estrus in sows post-weaning. Understanding the differential dosage requirements between primiparous (first-litter) and pluriparous (multiple-litter) sows is critical for optimizing reproductive efficiency and herd management. These application notes provide detailed protocols and quantitative data to guide researchers and professionals in the use of this compound.

Mechanism of Action

This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrophs. As an analogue of GnRH-III, it is believed to interact with a putative FSH-releasing factor receptor.[4] This interaction initiates an intracellular signaling cascade, primarily through the Gq/11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of FSH. Some studies also suggest a potential involvement of the cyclic adenosine monophosphate (cAMP) pathway.[5]

Signaling Pathway of this compound at the GnRH Receptor

Peforelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (lGnRH-III Analogue) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates FSH_Synth FSH Synthesis & Release Ca2->FSH_Synth leads to PKC->FSH_Synth leads to

Caption: this compound signaling pathway in pituitary gonadotrophs.

Dosage and Administration

The recommended dosage of this compound is dependent on the parity of the sow.[6]

Table 1: Recommended this compound Dosage by Sow Parity

Sow ParityDosage (µg of this compound)Administration Volume (at 75 µg/mL)Timing of Administration
Primiparous 37.5 µg0.5 mL24 hours post-weaning
Pluriparous 150 µg2.0 mL24 hours post-weaning

Administration is via a single intramuscular injection.[6]

Quantitative Data Summary

The following tables summarize the outcomes of clinical studies investigating the effects of this compound on the reproductive performance of primiparous and pluriparous sows.

Table 2: Efficacy of this compound in Primiparous Sows

ParameterThis compound-Treated (37.5 µg)Control (Untreated)Reference
Estrus Rate (%)71.460.0[7]
Return to Estrus Rate (%)4.718.9[7]
Farrowing Rate (%)Not significantly differentNot significantly different[7]
Total Pigs BornNot significantly differentNot significantly different[7]

Table 3: Efficacy of this compound in Pluriparous Sows

ParameterThis compound-Treated (150 µg)Control (Untreated)Reference
Estrus within 6-10 days (%)93.380.8[2]
Weaning to Estrus IntervalSignificantly improved-[2]
Gestation Rate (%)No differenceNo difference[2]
Farrowing Rate (%)No differenceNo difference[2]
Litter SizeNo differenceNo difference[2]

Experimental Protocols

The following is a synthesized protocol based on methodologies reported in peer-reviewed studies for evaluating the efficacy of this compound in sows.

Experimental Workflow for this compound Efficacy Trial

Peforelin_Experimental_Workflow Animal_Selection Animal Selection (Healthy primiparous and pluriparous sows) Weaning Weaning of Piglets Animal_Selection->Weaning Randomization Randomization into Treatment Groups Weaning->Randomization Treatment_Admin This compound Administration (24h post-weaning) Randomization->Treatment_Admin Control_Group Control Group (e.g., Saline injection or no treatment) Randomization->Control_Group Estrus_Detection Estrus Detection (Twice daily with teaser boar) Treatment_Admin->Estrus_Detection Control_Group->Estrus_Detection Insemination Artificial Insemination (Standardized protocol) Estrus_Detection->Insemination Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound) Insemination->Pregnancy_Diagnosis Farrowing Farrowing and Litter Data Collection Pregnancy_Diagnosis->Farrowing Data_Analysis Data Analysis (Statistical comparison of reproductive parameters) Farrowing->Data_Analysis

Caption: A typical experimental workflow for a this compound efficacy trial in sows.

1. Animal Selection and Housing:

  • Select clinically healthy primiparous and pluriparous sows with a known reproductive history.

  • House sows in individual gestation crates or group pens according to standard farm protocols and animal welfare guidelines.

  • Ensure ad libitum access to water and a balanced gestation diet.

2. Weaning and Treatment Allocation:

  • Wean piglets from sows at a consistent lactation length (e.g., 21-28 days).

  • Following weaning, randomly allocate sows to either a treatment or a control group.

  • The treatment group receives the parity-appropriate dose of this compound (37.5 µg for primiparous, 150 µg for pluriparous) via intramuscular injection in the neck 24 hours after weaning.[1][2]

  • The control group may receive a saline injection or no treatment, depending on the study design.[2]

3. Estrus Detection and Insemination:

  • Begin estrus detection 48 hours post-weaning.

  • Conduct estrus detection twice daily (e.g., morning and evening) using a mature teaser boar.

  • Record the onset of standing estrus for each sow.

  • Perform artificial insemination (AI) according to a standardized protocol. For example, sows showing standing estrus in the morning are inseminated in the afternoon, and those in estrus in the afternoon are inseminated the following morning.[2] A second AI may be performed 12-24 hours later if the sow remains in estrus.

4. Data Collection and Analysis:

  • Reproductive Performance Parameters:

    • Weaning-to-estrus interval (WEI)

    • Estrus rate (proportion of sows exhibiting estrus within a defined period)

    • Farrowing rate (proportion of inseminated sows that farrow)

    • Total number of piglets born per litter

    • Number of piglets born alive per litter

    • Stillborn and mummified piglets per litter

  • Statistical Analysis:

    • Utilize appropriate statistical tests (e.g., t-tests, chi-square tests, ANOVA) to compare the reproductive parameters between the treatment and control groups.

    • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The available data strongly indicate that the optimal dosage of this compound for estrus induction in sows is parity-dependent. A lower dose of 37.5 µg is recommended for primiparous sows, while a higher dose of 150 µg is more effective for pluriparous sows. Adherence to these dosage recommendations and the outlined protocols can contribute to improved reproductive performance and management in swine breeding operations. Further research may be warranted to explore the physiological basis for this differential dose response and to further refine administration protocols for various production systems.

References

Application Notes and Protocols for Intramuscular Administration of Peforelin in Pigs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH), specifically a decapeptide analogue of lamprey GnRH-III (l-GnRH-III).[1][2] In swine, it is utilized for the induction and synchronization of estrus in sexually mature gilts following progestogen treatment and in sows post-weaning.[2][3] Unlike endogenous GnRH which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound selectively stimulates the secretion of FSH with minimal impact on LH levels.[3][4][5] This selective action promotes follicular growth and development, leading to improved estrus expression and reproductive efficiency in pig breeding operations.[4][6]

These application notes provide detailed protocols for the intramuscular (IM) administration of this compound in pigs, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the recommended dosages of this compound and its effects on key reproductive parameters in female pigs.

Table 1: Recommended Intramuscular Dosage of this compound

Animal CategoryDosage of this compoundTiming of Administration
Gilts 150 µg48 hours after cessation of altrenogest treatment[1][4]
Primiparous Sows 37.5 µg24 hours post-weaning[1][4]
Pluriparous/Multiparous Sows 150 µg24 hours post-weaning[1][4]

Table 2: Effects of this compound on Reproductive Performance

ParameterThis compound-Treated GroupControl GroupSpecies/Condition
Estrus Rate (ER) 90.0%78.5%Gilts[1]
Estrus Rate (ER) 81.66%90.0%Primiparous Sows[1]
Estrus Rate (ER) 93.3%80.8%Pluriparous Sows[4]
Estrus Rate (ER) 93.2%87.2%Sows (General)[1]
Pregnancy Rate Significantly Higher vs. ControlLower than TreatedGilts and Multiparous Sows[1]
Farrowing Rate 93.9%Statistically LowerGilts[4]
Weaning-to-Estrus Interval (WEI) Improved (p < 0.05)Longer than TreatedPluriparous Sows[4]
Return Rate (RR) 4.94% lower than controlHigher than TreatedMultiparous Sows[1]
Total Piglets Born No Significant DifferenceNo Significant DifferenceGilts and Sows[1][7]
Liveborn Piglets No Significant DifferenceNo Significant DifferenceGilts and Sows[1]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

This compound, as a GnRH agonist, binds to GnRH receptors on pituitary gonadotrophs. This binding primarily activates the Gq/11 protein-coupled receptor pathway, leading to a cascade of intracellular events that culminate in the synthesis and selective release of Follicle-Stimulating Hormone (FSH).

Peforelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Gonadotroph) This compound This compound (l-GnRH-III Analogue) GnRHR GnRH Receptor This compound->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (FSHβ subunit) MAPK_Cascade->Gene_Transcription Activates Ca_Release->Gene_Transcription Promotes FSH_Synthesis FSH Synthesis & Release Gene_Transcription->FSH_Synthesis

This compound's intracellular signaling cascade.
Experimental Workflow for Estrus Synchronization

A common experimental design for evaluating the efficacy of this compound involves estrus synchronization in gilts using a progestogen like altrenogest, followed by this compound administration and subsequent monitoring of reproductive parameters.

Experimental_Workflow cluster_sync Synchronization Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Outcome Assessment Altrenogest Administer Altrenogest (e.g., 18 days for gilts) Peforelin_Admin Intramuscular this compound Injection (48h post-altrenogest for gilts, 24h post-weaning for sows) Altrenogest->Peforelin_Admin Control_Group Control Group (e.g., Saline Injection or No Treatment) Altrenogest->Control_Group Estrus_Detection Estrus Detection (Boar exposure, observation of standing reflex) Peforelin_Admin->Estrus_Detection Control_Group->Estrus_Detection Insemination Artificial Insemination (AI) Estrus_Detection->Insemination Pregnancy_Check Pregnancy Diagnosis (Ultrasound) Insemination->Pregnancy_Check Data_Collection Data Collection (Farrowing rate, litter size, etc.) Pregnancy_Check->Data_Collection

A typical experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Estrus Synchronization in Gilts and Sows

This protocol outlines the steps for estrus synchronization as a precursor to this compound administration, based on established research methodologies.[1][7]

Materials:

  • Altrenogest solution

  • Feed for individual dosing

  • This compound solution (e.g., Maprelin®, 75 µg/mL)

  • Sterile syringes and needles

  • Teaser boar

Procedure:

  • Gilt Synchronization:

    • Administer altrenogest orally to sexually mature gilts daily for 18 consecutive days.[1] Ensure accurate dosing as per the manufacturer's instructions.

  • Sow Preparation:

    • Wean piglets from sows. The this compound treatment will be administered 24 hours post-weaning.[4]

  • This compound Administration:

    • Gilts: 48 hours after the final altrenogest administration, administer a single 150 µg dose of this compound via intramuscular injection.[1][4]

    • Primiparous Sows: 24 hours post-weaning, administer a single 37.5 µg dose of this compound via intramuscular injection.[1][4]

    • Multiparous Sows: 24 hours post-weaning, administer a single 150 µg dose of this compound via intramuscular injection.[1][4]

    • For detailed injection procedure, refer to Protocol 2.

  • Estrus Detection and Insemination:

    • Begin estrus detection 24 to 48 hours after this compound administration.[7][8]

    • Perform estrus detection at least twice daily using a teaser boar and observing for the standing reflex.[8]

    • Inseminate females upon detection of estrus, following standard farm insemination protocols. A second insemination 12-24 hours later may be performed if the female is still in standing heat.[7][8]

Protocol 2: Intramuscular Injection of this compound

This protocol provides a detailed methodology for the safe and effective intramuscular injection of this compound in pigs.

Materials:

  • This compound solution

  • Sterile syringe of appropriate volume

  • Sterile hypodermic needle (16-18 gauge, 1 to 1.5 inches for sows and gilts)[3][4]

  • 70% ethanol or other suitable antiseptic

  • Cotton or gauze swabs

  • Appropriate animal restraint (e.g., snare, chute)

  • Sharps disposal container

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Preparation:

    • Ensure the this compound solution is at the recommended temperature and has been handled according to the manufacturer's instructions.

    • Draw the correct volume of this compound into a sterile syringe using a sterile needle.

    • Expel any air bubbles from the syringe.

  • Animal Restraint:

    • Properly restrain the pig to ensure the safety of both the animal and the administrator. A pig snare or a narrow chute is effective for limiting movement.[1]

  • Injection Site Identification and Preparation:

    • The preferred site for intramuscular injection in pigs is the neck muscle, just behind and below the ear.[1][4] This location avoids damaging valuable meat cuts.

    • Clean the injection site with a cotton or gauze swab soaked in 70% ethanol to remove superficial dirt and reduce the risk of infection.[1]

  • Injection Administration:

    • Insert the needle perpendicular to the skin and deep into the muscle mass.[3]

    • Aspirate by pulling back slightly on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.[1]

    • If no blood is present, depress the plunger slowly and steadily to inject the this compound solution.

    • The maximum volume to be injected at a single site should not exceed 3-5 mL. If the dose is larger, it should be split between two different locations.

  • Post-Injection:

    • Withdraw the needle swiftly and apply gentle pressure to the injection site with a dry swab for a few seconds if necessary.

    • Monitor the animal for any immediate adverse reactions.

    • Dispose of the used needle and syringe in a designated sharps container.[1]

Safety and Handling Precautions

  • This compound is a potent hormonal compound. It is recommended that pregnant women and individuals with known hypersensitivity to GnRH analogues avoid handling this product.

  • Accidental self-injection can cause biological effects. In case of accidental self-injection, seek medical advice immediately.

  • Wear appropriate PPE, including gloves and eye protection, when handling and administering this compound.

  • In case of skin contact, wash the affected area thoroughly with soap and water.

By adhering to these detailed protocols and understanding the underlying principles of this compound's action, researchers and professionals can effectively utilize this tool to enhance reproductive management in swine.

References

Peforelin: A Synthetic GnRH Agonist for Murine Superovulation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is emerging as a viable alternative to Pregnant Mare Serum Gonadotropin (PMSG) in murine superovulation protocols.[1][2][3] Traditionally, PMSG has been the standard for inducing follicular development in laboratory mice; however, its production raises ethical concerns and is subject to increasing regulatory scrutiny.[1][2] this compound offers a chemically synthesized, consistent, and ethically sourced alternative for stimulating the endogenous release of gonadotropins, thereby inducing superovulation.[1][2] These application notes provide detailed protocols for the use of this compound in murine superovulation, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflow.

This compound acts as a GnRH agonist, binding to GnRH receptors on pituitary gonadotrophs.[4][5][6][7] This interaction stimulates the synthesis and release of endogenous follicle-stimulating hormone (FSH) and luteinizing hormone (LH), the key hormones that drive follicular growth and ovulation.[3][4]

Data Presentation

The following tables summarize the quantitative outcomes from a study comparing different concentrations of this compound with the standard PMSG protocol in 3-4 week old C57BL/6J mice.[1][2]

Table 1: Comparison of Oocyte Yield

Treatment GroupNumber of MiceTotal Oocytes HarvestedMean Oocytes per Mouse
PMSG (5 IU)210251.0
This compound (1.0 µg)1012012.0
This compound (0.5 µg)1018518.5
This compound (0.25 µg)10989.8

Data extracted from a study on C57BL/6J mice.[1][2]

Table 2: Fertilization and Development Rates

Treatment GroupTotal OocytesFertilized Oocytes (%)Blastocysts Developed (%)
PMSG (5 IU)10245 (44.1%)25 (24.5%)
This compound (1.0 µg)12085 (70.8%)58 (48.3%)
This compound (0.5 µg)185135 (73.0%)95 (51.4%)
This compound (0.25 µg)9868 (69.4%)42 (42.9%)

Data extracted from a study on C57BL/6J mice.[1][2]

Experimental Protocols

This section provides a detailed methodology for a murine superovulation protocol using this compound, based on established research.[1][2]

Materials
  • This compound (e.g., Maprelin®)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilution

  • Female mice (e.g., C57BL/6J, 3-4 weeks of age)

  • Stud male mice (proven fertility)

  • Syringes (1 mL) and needles (e.g., 27-30 gauge) for intraperitoneal injections

  • Standard animal housing and care facilities

Protocol: this compound-Based Superovulation
  • Hormone Preparation:

    • Reconstitute this compound and hCG according to the manufacturer's instructions to achieve the desired concentration. For this protocol, this compound is diluted to concentrations of 0.25 µg, 0.5 µg, or 1.0 µg per 100 µL injection volume. hCG is prepared to a concentration of 5 IU per 100 µL.

  • This compound Administration (Day 1):

    • Administer a single intraperitoneal (IP) injection of the desired this compound solution (e.g., 0.5 µg in 100 µL) to each female mouse.[1][2]

  • hCG Administration (Day 3):

    • Approximately 48 hours after the this compound injection, administer a single IP injection of 5 IU hCG in 100 µL to each female mouse to induce ovulation.[1][2]

  • Mating:

    • Immediately following the hCG injection, pair each superovulated female with a single stud male.

  • Oocyte/Embryo Collection (Day 4):

    • Approximately 12-16 hours after hCG injection, euthanize the female mice.

    • Dissect the oviducts and collect the cumulus-oocyte complexes.

    • For in vitro fertilization (IVF), proceed with standard laboratory protocols for sperm capacitation and fertilization.

    • If checking for fertilization, examine for the presence of a vaginal plug on the morning of Day 4, although the absence of a plug does not guarantee a lack of mating.

Control Protocol: PMSG-Based Superovulation

For comparative studies, a standard PMSG protocol can be used concurrently.

  • PMSG Administration (Day 1):

    • Administer a single IP injection of 5 IU of PMSG in 100 µL to each female mouse.[1][2]

  • hCG Administration and Subsequent Steps (Days 3 & 4):

    • Follow steps 3-5 of the this compound protocol exactly as described above.

Visualizations

This compound (GnRH Agonist) Signaling Pathway

Peforelin_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to G_protein Gαq/11 G-protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Gonadotropin_synthesis Gonadotropin (FSH/LH) Synthesis & Release Ca_release->Gonadotropin_synthesis Stimulates PKC->Gonadotropin_synthesis Stimulates

Caption: this compound signaling cascade in pituitary gonadotrophs.

Experimental Workflow for Murine Superovulation

Murine_Superovulation_Workflow Day1 Day 1 (Afternoon) Peforelin_injection IP Injection: This compound (0.25-1.0 µg) or PMSG (5 IU) Day1->Peforelin_injection Day3 Day 3 (Afternoon, 48h post-Peforelin) Peforelin_injection->Day3 hCG_injection IP Injection: hCG (5 IU) Day3->hCG_injection Mating Pair with Stud Male (1:1) hCG_injection->Mating Day4 Day 4 (Morning, 12-16h post-hCG) Mating->Day4 Plug_check Check for Vaginal Plug (Optional) Day4->Plug_check Euthanasia Euthanize Female Plug_check->Euthanasia Dissection Dissect Oviducts Euthanasia->Dissection Collection Collect Oocytes/ Embryos Dissection->Collection Downstream Downstream Applications (e.g., IVF, Embryo Transfer) Collection->Downstream

Caption: this compound-based murine superovulation workflow.

Conclusion

This compound presents a promising and ethically sound alternative to PMSG for inducing superovulation in mice. While the total number of oocytes harvested per animal may be lower than with traditional PMSG protocols, this compound has been shown to yield high fertilization and blastocyst development rates.[1][2] The optimal dosage may vary depending on the mouse strain and specific experimental goals, with 0.5 µg demonstrating a favorable balance of oocyte yield and quality in C57BL/6J mice.[1][2] Further optimization of timing and dosage may enhance the efficacy of this compound-based protocols. The detailed protocols and data provided herein serve as a valuable resource for researchers seeking to implement this synthetic GnRH agonist in their murine reproductive studies.

References

Peforelin Application Notes and Protocols for Laboratory Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH)[1]. It functions as a GnRH agonist, selectively stimulating the release of Follicle-Stimulating Hormone (FSH) with minimal effect on Luteinizing Hormone (LH) secretion[1][2]. This property makes it a valuable tool in reproductive biology research, particularly for applications requiring follicular development and ovulation induction. In laboratory animals, this compound is being investigated as a more ethical and synthetic alternative to Pregnant Mare Serum Gonadotropin (PMSG), which has traditionally been used for superovulation protocols[3][4][5][6]. The production of PMSG raises animal welfare concerns, driving the search for effective synthetic substitutes like this compound[3][4][5][6].

Mechanism of Action

This compound, like endogenous GnRH, binds to GnRH receptors on the anterior pituitary gland. This binding initiates a signaling cascade that results in the synthesis and release of gonadotropins. A key characteristic of this compound is its selective stimulation of FSH secretion[1][2]. FSH is crucial for follicular growth and maturation in the ovaries[7]. In contrast to the pulsatile release of endogenous GnRH which stimulates both FSH and LH, a single application of this compound primarily leads to a surge in FSH, promoting the development of ovarian follicles[2][7].

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Natural Ligand FSH FSH GnRHR->FSH Stimulates Release LH LH GnRHR->LH Minimal Stimulation Follicles Follicular Growth & Maturation FSH->Follicles Ovulation Ovulation LH->Ovulation This compound This compound (Synthetic GnRH Agonist) This compound->GnRHR Binds to

Caption: this compound Signaling Pathway.

Applications in Laboratory Animals

The primary application of this compound in laboratory animals is the induction of superovulation, particularly in mice, as a substitute for PMSG[3][4][6][8]. It is also used for estrus synchronization in pigs[7][9][10].

Superovulation in Mice

This compound has been evaluated for its efficacy in inducing superovulation in C57BL/6J mice[3][4][6][8]. While it may result in a lower oocyte yield compared to PMSG, the quality of the oocytes and their subsequent development into blastocysts after in vitro fertilization (IVF) are not adversely affected[3]. This makes it a promising alternative for studies where oocyte quality is paramount and ethical considerations regarding the use of PMSG are a concern[3].

Quantitative Data Summary

The following tables summarize the quantitative data from a study comparing the efficacy of different concentrations of this compound with PMSG for superovulation in C57BL/6J mice[3][8].

Table 1: Oocyte Yield in this compound vs. PMSG Treated Mice

Treatment GroupDoseNumber of AnimalsTotal OocytesOocytes per Animal (Mean)
This compound1.00 µg10141.4
PMSG5 IU211055.0
This compound0.50 µg10313.1
PMSG5 IU29547.5
This compound0.25 µg10202.0
PMSG5 IU26733.5

Table 2: Fertilization and Blastocyst Development Rates

Treatment GroupDoseOocytes Fertilized (%)Blastocyst Development (%)
This compound1.00 µgHigh (not specified)High (not specified)
PMSG5 IUHigh (not specified)High (not specified)
This compound0.50 µgHigh (not specified)High (not specified)
PMSG5 IUHigh (not specified)High (not specified)
This compound0.25 µgHigh (not specified)High (not specified)
PMSG5 IUHigh (not specified)High (not specified)

Note: The study reported high fertilization rates for all groups but did not provide specific percentages in the abstract and available information[3].

Experimental Protocols

Protocol 1: Superovulation Induction in C57BL/6J Mice

This protocol is adapted from a study evaluating this compound as an alternative to PMSG[3][8].

Materials:

  • Female C57BL/6J mice (3-4 weeks old)[3][8]

  • This compound (Maprelin®, Veyx-Pharma GmbH)[3]

  • Pregnant Mare Serum Gonadotropin (PMSG) (Ceva Tiergesundheit GmbH) as a control[3]

  • Human Chorionic Gonadotropin (hCG) (Ovogest 300, MSD Tiergesundheit)[3]

  • Sterile 0.9% saline for dilution

  • Sterile syringes and needles for intraperitoneal injection

Procedure:

  • Animal Preparation: Acclimatize female C57BL/6J mice (3-4 weeks old) to the housing conditions.

  • Hormone Preparation:

    • Prepare this compound solutions at concentrations of 1.0 µg, 0.5 µg, and 0.25 µg per injection volume in sterile saline[3][8].

    • Prepare a PMSG solution at a concentration of 5 IU per injection volume in sterile saline[3][8].

    • Prepare an hCG solution at a concentration of 5 IU per injection volume in sterile saline[3][8].

  • Hormone Administration:

    • Administer the prepared this compound or PMSG solution via intraperitoneal (IP) injection[3][8].

    • Forty-eight hours after the this compound or PMSG injection, administer 5 IU of hCG via IP injection to induce ovulation[3][8].

  • Oocyte Collection:

    • Euthanize the mice 12 hours after the hCG injection[8].

    • Dissect the oviducts and collect the oocytes into a suitable fertilization dish[8].

  • In Vitro Fertilization (IVF) and Embryo Culture (Optional):

    • Perform IVF with capacitated sperm.

    • Culture the resulting zygotes to the blastocyst stage to assess developmental competence[3][8].

  • Ovarian Morphology Analysis (Optional):

    • Dissect the ovaries and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Process the ovaries for histological sectioning and staining (e.g., H&E) to evaluate follicular development and the presence of corpora lutea[3][8].

G cluster_workflow Experimental Workflow: Superovulation in Mice start Start: Female C57BL/6J Mice (3-4 weeks old) hormone_admin Hormone Administration (Intraperitoneal) start->hormone_admin peforelin_group This compound Group (0.25, 0.5, or 1.0 µg) hormone_admin->peforelin_group pmsg_group PMSG Group (Control) (5 IU) hormone_admin->pmsg_group wait_48h Wait 48 hours peforelin_group->wait_48h pmsg_group->wait_48h hCG_admin hCG Administration (5 IU, Intraperitoneal) wait_48h->hCG_admin wait_12h Wait 12 hours hCG_admin->wait_12h euthanasia Euthanasia & Dissection wait_12h->euthanasia oocyte_collection Oocyte Collection from Oviducts euthanasia->oocyte_collection ovary_collection Ovary Collection (Optional) euthanasia->ovary_collection ivf In Vitro Fertilization (Optional) oocyte_collection->ivf blastocyst_culture Blastocyst Culture & Analysis ivf->blastocyst_culture histology Histological Analysis ovary_collection->histology end End blastocyst_culture->end histology->end

Caption: Superovulation Experimental Workflow.

Safety Precautions

This compound is a potent hormonal agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling this compound.

  • Administration: The product should not be administered by pregnant women or women of childbearing age due to the risk of accidental self-injection and potential fetotoxic effects observed in laboratory animals[1].

  • Skin Contact: In case of accidental skin contact, wash the area thoroughly with soap and water, as GnRH analogues can be absorbed through the skin[1].

  • Eye Contact: If the product comes into contact with the eyes, rinse them thoroughly with water[1].

  • Hypersensitivity: Individuals with known hypersensitivity to GnRH analogues should avoid contact with the product[1].

Conclusion

This compound presents a viable and ethically sound alternative to PMSG for inducing superovulation in laboratory mice, particularly in research where oocyte quality is a critical factor[3][4][5][6]. While it may yield a lower number of oocytes, its synthetic nature and selective FSH-stimulating activity offer advantages in terms of standardization and animal welfare[3]. Further research may optimize dosage and timing to enhance its efficacy in various laboratory animal species and research applications.

References

Application Notes and Protocols for Peforelin Treatment Following Altrenogest Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the gonadotropin-releasing hormone (GnRH) agonist, peforelin, following a preparatory phase of treatment with the synthetic progestin, altrenogest. This therapeutic combination is primarily employed in veterinary medicine to synchronize estrus and optimize reproductive efficiency in swine and equines.

Introduction

Altrenogest, a potent synthetic progestin, is utilized to suppress the estrous cycle by mimicking the effects of progesterone.[1][2] It effectively blocks the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This hormonal suppression prevents follicular development and ovulation, leading to a synchronized return to estrus upon cessation of treatment.

This compound is a synthetic analogue of GnRH that stimulates the anterior pituitary to release gonadotropins, primarily FSH.[4][5] The selective stimulation of FSH is crucial for promoting the growth and maturation of ovarian follicles.[4] When administered after a course of altrenogest, this compound helps to ensure a timely and synchronized follicular development, leading to a more predictable ovulation. This combination of altrenogest for synchronization followed by this compound for follicular stimulation is a valuable tool for managing reproduction in livestock.

Mechanism of Action

The sequential treatment with altrenogest and this compound leverages a coordinated manipulation of the hypothalamic-pituitary-gonadal (HPG) axis.

  • Altrenogest Phase: Altrenogest binds to progesterone receptors in the hypothalamus and pituitary gland, exerting negative feedback on GnRH secretion. This leads to a reduction in LH and FSH release, preventing follicular growth and ovulation.[1][3]

  • This compound Phase: Following the withdrawal of altrenogest, the administration of this compound, a GnRH agonist, binds to GnRH receptors on the anterior pituitary. This action stimulates the synthesis and release of FSH and LH, initiating a new wave of follicular development.[4][6]

Signaling Pathway

cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary Hypothalamus GnRH Neurons Pituitary Gonadotrophs Hypothalamus->Pituitary (+) Stimulates Ovary Follicular Growth Ovulation Pituitary->Ovary (+) Stimulates Altrenogest Altrenogest Altrenogest->Hypothalamus (-) Negative Feedback This compound This compound This compound->Pituitary (+) Stimulates GnRH GnRH FSH_LH FSH / LH

Caption: Hormonal signaling pathway of Altrenogest and this compound.

Applications in Swine (Gilts and Sows)

The combined altrenogest-peforelin protocol is well-established for estrus synchronization in gilts and weaned sows to facilitate fixed-time artificial insemination (AI) and improve herd reproductive management.

Experimental Protocol

The following protocol is a generalized representation based on published studies.[4][7][8] Researchers should consult specific product labels and literature for detailed guidance.

G A Day 1-18: Altrenogest Administration (e.g., 20 mg/gilt/day) B Day 19-20: Altrenogest Withdrawal (48-hour interval) A->B C Day 20 (48h post-altrenogest): This compound Injection (Dose varies by parity) B->C D Day 22 onwards: Estrus Detection (Twice daily) C->D E Upon Estrus Detection: Artificial Insemination D->E G A Day 1-14: Altrenogest Administration (0.044 mg/kg, orally) B Day 15: Prostaglandin F2α Injection (To lyse any existing corpus luteum) A->B C Day 15 onwards: Altrenogest Withdrawal & Follicular Monitoring (Daily ultrasound) B->C D When Dominant Follicle ≥35 mm: GnRH Agonist Administration (e.g., Deslorelin, Buserelin) C->D E 24-48h post-GnRH Agonist: Timed Artificial Insemination D->E

References

Application Notes and Protocols for Peforelin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH agonist, it interacts with GnRH receptors, leading to a modulation of the hypothalamic-pituitary-gonadal axis.[2][3] While its primary established use is in veterinary medicine for the induction of estrus, the expression of GnRH receptors on various cancer cells opens avenues for its investigation as a potential anti-cancer agent.[4][5] Continuous administration of GnRH agonists can lead to the downregulation of GnRH receptors in the pituitary, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This, in turn, suppresses the production of gonadal steroids like testosterone and estrogen, which are known to promote the growth of hormone-sensitive cancers such as prostate and breast cancer.[6][7]

Furthermore, direct antiproliferative effects of GnRH agonists on cancer cells have been observed, which are mediated through a distinct signaling pathway compared to their action on the pituitary.[5][8] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound as a potential therapeutic agent, with a focus on its application in oncology.

Mechanism of Action: Dual Effects of this compound

This compound, as a GnRH agonist, is hypothesized to exert its anti-cancer effects through two primary mechanisms:

  • Indirect Hormonal Suppression: Continuous administration of this compound leads to the desensitization of pituitary GnRH receptors, causing a reduction in LH and FSH release. This subsequently decreases the production of testosterone and estrogen, starving hormone-dependent tumors of essential growth factors.[3]

  • Direct Anti-tumor Effects: this compound can directly bind to GnRH receptors present on cancer cells.[8] This interaction triggers a Gαi-protein coupled signaling cascade that activates a phosphotyrosine phosphatase (PTP).[5] The activated PTP can counteract the mitogenic signals from growth factor receptors, leading to an inhibition of cancer cell proliferation and induction of apoptosis.[5][9]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways of this compound in both pituitary and cancer cells.

G cluster_0 Pituitary Gonadotrope Cell This compound This compound GnRH Receptor GnRH Receptor This compound->GnRH Receptor Binds Gαq Gαq GnRH Receptor->Gαq Activates PLC PLC Gαq->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Ca2+ release & PKC activation Ca2+ release & PKC activation IP3 & DAG->Ca2+ release & PKC activation Leads to LH & FSH release LH & FSH release Ca2+ release & PKC activation->LH & FSH release Stimulates G cluster_1 Cancer Cell This compound This compound GnRH Receptor GnRH Receptor This compound->GnRH Receptor Binds Gαi Gαi GnRH Receptor->Gαi Activates PTP PTP Gαi->PTP Activates Growth Factor Receptor Signaling Growth Factor Receptor Signaling PTP->Growth Factor Receptor Signaling Inhibits Apoptosis Apoptosis PTP->Apoptosis Induces Cell Proliferation & Survival Cell Proliferation & Survival Growth Factor Receptor Signaling->Cell Proliferation & Survival Promotes G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Hormone-Sensitive Cancer Cell Lines Peforelin_Treatment_In_Vitro This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Peforelin_Treatment_In_Vitro Viability Cell Viability (MTT Assay) Peforelin_Treatment_In_Vitro->Viability Apoptosis Apoptosis (TUNEL Assay) Peforelin_Treatment_In_Vitro->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Peforelin_Treatment_In_Vitro->Gene_Expression Protein_Expression Protein Expression (Western Blot) Peforelin_Treatment_In_Vitro->Protein_Expression Xenograft_Model Xenograft Tumor Model (Immunodeficient Mice) Peforelin_Treatment_In_Vivo This compound Administration Xenograft_Model->Peforelin_Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Peforelin_Treatment_In_Vivo->Tumor_Measurement Hormone_Measurement Hormone Level Measurement (Testosterone, Estradiol) Peforelin_Treatment_In_Vivo->Hormone_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Peforelin_Treatment_In_Vivo->Toxicity_Assessment Endpoint_Analysis Endpoint Analysis (Tumor Excision, Histology) Tumor_Measurement->Endpoint_Analysis

References

Assessing Reproductive Performance with Peforelin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (l-GnRH-III), is a valuable tool for research in reproductive physiology and for enhancing reproductive efficiency in various species.[1][2] Unlike native GnRH which stimulates both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound exhibits a selective action, primarily stimulating the release of FSH from the anterior pituitary.[1] This unique characteristic makes it particularly useful for promoting follicular development, leading to improved estrus synchronization and potentially enhanced ovulation rates and litter sizes.[2][3] These application notes provide detailed protocols for utilizing this compound to assess and improve reproductive performance, primarily focusing on swine models, with emerging applications in laboratory animals such as mice.[4][5]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound acts as a potent GnRH agonist, binding to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[1] This binding triggers a signaling cascade that results in the synthesis and release of gonadotropins. Specifically, this compound's structure leads to a preferential stimulation of FSH secretion.[1] FSH is critical for the growth and maturation of ovarian follicles, which in turn produce estrogens that lead to the manifestation of estrus and prepare the reproductive tract for pregnancy.[1]

G Hypothalamus Hypothalamus This compound This compound (l-GnRH-III Analogue) AnteriorPituitary Anterior Pituitary This compound->AnteriorPituitary Stimulates FSH FSH Release (Follicle-Stimulating Hormone) AnteriorPituitary->FSH Preferentially Stimulates LH LH Release (Luteinizing Hormone) AnteriorPituitary->LH Ovaries Ovaries FSH->Ovaries Acts on FollicularGrowth Follicular Growth & Maturation Ovaries->FollicularGrowth Induces Estrus Estrus FollicularGrowth->Estrus Leads to

Caption: this compound Signaling Pathway.

Applications in Reproductive Management

This compound is primarily utilized in swine production to improve the synchronization of estrus in gilts and sows, thereby optimizing breeding schedules and overall herd productivity.[1] Its application has been shown to enhance estrus expression, increase pregnancy rates, and in some cases, positively influence farrowing rates.[1][6]

Key Reproductive Performance Indicators

The efficacy of this compound treatment is assessed by monitoring several key parameters:

  • Weaning-to-Estrus Interval (WEI): The time from weaning to the onset of estrus.[1]

  • Estrus Rate (ER): The proportion of animals exhibiting estrus within a specific timeframe.[1]

  • Pregnancy Rate (PR): The percentage of inseminated animals that become pregnant.[1]

  • Farrowing Rate (FR): The proportion of inseminated animals that farrow.[1]

  • Litter Size: Total number of piglets born, born alive, and stillborn.[3]

Experimental Protocols

The following protocols are generalized from published studies and should be adapted based on specific research objectives and animal models.

Protocol 1: Estrus Synchronization in Gilts

This protocol is designed for sexually mature gilts to synchronize their estrous cycle for timed artificial insemination.

G start Start altrenogest Administer Altrenogest (18 days) start->altrenogest wait48h Wait 48 hours altrenogest->wait48h This compound Administer this compound wait48h->this compound estrus_detection Estrus Detection (3x daily) This compound->estrus_detection ai Artificial Insemination estrus_detection->ai Upon estrus detection data_collection Collect Reproductive Data ai->data_collection end End data_collection->end G start Start peforelin_ip Administer this compound (Intraperitoneal) start->peforelin_ip wait48h Wait 48 hours peforelin_ip->wait48h hcg_ip Administer hCG (Intraperitoneal) wait48h->hcg_ip oocyte_collection Oocyte Collection hcg_ip->oocyte_collection 12-14 hours post-hCG ivf In Vitro Fertilization oocyte_collection->ivf end End ivf->end

References

Peforelin Administration for Follicular Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), specifically an analogue of lamprey GnRH-III (l-GnRH-III). It functions as a GnRH agonist, selectively stimulating the release of Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland with minimal impact on Luteinizing Hormone (LH) secretion.[1][2][3] This selective action makes this compound a valuable tool for controlled ovarian stimulation and follicular development in various research and clinical applications. These application notes provide detailed protocols for the use of this compound in murine and porcine models, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action: The GnRH Signaling Pathway

This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrope cells.[4][5] This interaction initiates a signaling cascade that leads to the synthesis and release of FSH. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the transcription of the FSHβ subunit gene and the subsequent secretion of FSH.[6]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound gnrh_r GnRH Receptor This compound->gnrh_r g_protein Gq/11 gnrh_r->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes to dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates fsh_synthesis FSHβ Gene Transcription & FSH Synthesis ca_release->fsh_synthesis pkc->fsh_synthesis fsh_release FSH Release fsh_synthesis->fsh_release

This compound signaling pathway for FSH release.

Data Presentation

Table 1: this compound Administration for Superovulation in Mice
This compound Dose (µg)Mean Number of Oocytes per MouseFertilization Rate (%)Reference
1.01.071.4[4]
0.52.880.6[4]
0.251.070.0[4]
5 IU PMSG (Control)49.555.6[4]

Data from a study in C57BL/6J mice.[4]

Table 2: this compound Administration for Estrus Synchronization in Gilts and Sows
Animal CategoryThis compound Dose (µg)Administration TimepointEstrus Rate (%)Farrowing Rate (%)Reference
Gilts15048h after last altrenogest90.095.0[2]
Primiparous Sows37.524h post-weaning81.790.0[2]
Multiparous Sows15024h post-weaning91.893.4[2]
Control (Gilts)--78.588.6[2]
Control (Primiparous Sows)--90.091.7[2]
Control (Multiparous Sows)--90.088.5[2]

Experimental Protocols

Protocol 1: Superovulation in Mice using this compound

This protocol is adapted from a study evaluating this compound as an alternative to Pregnant Mare Serum Gonadotropin (PMSG) for superovulation in C57BL/6J mice.[4]

Materials:

  • This compound (e.g., Maprelin®, Veyx-Pharma GmbH)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

  • 1 mL syringes with 27-gauge needles

  • Female mice (3-4 weeks old)

Procedure:

  • This compound Preparation: Reconstitute this compound in a sterile diluent to achieve the desired concentration (e.g., 0.25 µg, 0.5 µg, or 1.0 µg per 0.1 mL).

  • This compound Administration: Administer a single intraperitoneal (IP) injection of the prepared this compound solution to each female mouse.

  • hCG Administration: 48 hours after the this compound injection, administer a single IP injection of 5 IU of hCG to induce ovulation.

  • Oocyte Collection: Euthanize the mice 12-16 hours after the hCG injection and dissect the oviducts to collect the oocytes.

experimental_workflow_mice start Start peforelin_inj Administer this compound (0.25-1.0 µg, IP) start->peforelin_inj wait_48h Wait 48 hours peforelin_inj->wait_48h hcg_inj Administer hCG (5 IU, IP) wait_48h->hcg_inj wait_12_16h Wait 12-16 hours hcg_inj->wait_12_16h oocyte_collection Oocyte Collection wait_12_16h->oocyte_collection end End oocyte_collection->end

Workflow for this compound-induced superovulation in mice.
Protocol 2: Estrus Synchronization in Gilts and Sows using this compound

This protocol is based on studies investigating the use of this compound to improve reproductive performance in commercial pig herds.[2][3]

Materials:

  • This compound (e.g., Maprelin®, Veyx-Pharma GmbH)

  • Altrenogest (for gilts)

  • Sterile syringes and needles for intramuscular injection

Procedure for Gilts:

  • Estrus Synchronization with Altrenogest: Synchronize the estrous cycle of the gilts by administering altrenogest for 18 consecutive days.

  • This compound Administration: 48 hours after the last altrenogest administration, administer a single intramuscular (IM) injection of 150 µg of this compound.

  • Estrus Detection and Insemination: Begin estrus detection 72 hours after the last altrenogest treatment. Inseminate gilts according to standard farm protocols upon detection of standing heat.[3]

Procedure for Sows (Post-Weaning):

  • Weaning: Wean piglets from the sows.

  • This compound Administration: 24 hours after weaning, administer a single IM injection of this compound. The dosage is typically 37.5 µg for primiparous (first-litter) sows and 150 µg for multiparous sows.[2][3]

  • Estrus Detection and Insemination: Begin estrus detection 48 hours post-weaning. Inseminate sows according to standard farm protocols upon detection of standing heat.[3]

experimental_workflow_pigs cluster_gilts Gilts cluster_sows Sows altrenogest Altrenogest Treatment (18 days) wait_48h_gilt Wait 48 hours altrenogest->wait_48h_gilt peforelin_gilt Administer this compound (150 µg, IM) wait_48h_gilt->peforelin_gilt estrus_detect_gilt Estrus Detection & Insemination peforelin_gilt->estrus_detect_gilt weaning Weaning wait_24h_sow Wait 24 hours weaning->wait_24h_sow peforelin_sow Administer this compound (37.5 or 150 µg, IM) wait_24h_sow->peforelin_sow estrus_detect_sow Estrus Detection & Insemination peforelin_sow->estrus_detect_sow

Workflow for this compound administration in pigs.

Concluding Remarks

This compound presents a targeted approach to follicular stimulation through its selective action on FSH release. The protocols and data presented here provide a framework for its application in both laboratory and agricultural settings. For researchers, this compound offers a tool to study follicular dynamics with reduced confounding effects from LH. For drug development professionals, it represents a potential therapeutic agent for controlled ovarian hyperstimulation and assisted reproductive technologies. Further research may optimize dosing and timing to enhance its efficacy and broaden its applications.

References

Troubleshooting & Optimization

Technical Support Center: Peforelin in Swine Reproductive Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Peforelin in sows. Below are troubleshooting guides and frequently asked questions to address potential issues and clarify observations during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in sows?

This compound is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Its chemical structure is modified from natural GnRH, specifically in the amino acid sequence from positions 5 through 8.[1] In swine, this compound selectively stimulates the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary gland.[2][3] FSH is crucial for promoting the growth and maturation of ovarian follicles, which is a key step in preparing the sow for estrus and ovulation.[2]

Q2: Are there any documented unexpected side effects of this compound in sows?

Based on available data, this compound is generally well-tolerated in pigs, and no significant compound-related adverse effects have been consistently observed.[1] During clinical evaluations, some minor inflammatory lesions in organs like the lung and liver were noted, but these were also present in control animals and were attributed to potential viral or bacterial infections rather than the treatment itself.[1] It is also reported that no adverse reactions were seen in pigs even when treated with up to three times the highest recommended dosage.[1]

However, it is important to note that research findings on litter performance have shown some variability. While many studies report no statistically significant negative impact on litter size or piglet survival, one study observed a numerically higher number of stillborn piglets in multiparous sows treated with this compound compared to control groups.[2] Another study reported significantly higher stillbirth numbers in pluriparous sows treated with this compound compared to both a control group and a group treated with eCG.[4][5]

Q3: Can this compound be used in pregnant or lactating sows?

The safety of this compound has not been established in pregnant and lactating sows.[1] Laboratory studies in mice have indicated potential teratogenic effects. Therefore, it is contraindicated for use in animals during pregnancy and lactation.[1]

Q4: Are there any known contraindications for the use of this compound?

Yes, this compound is contraindicated for use in prepubertal gilts, in cases of infertility, or in animals with general health disorders.[1] It should also not be used in cases of known hypersensitivity to the active ingredient.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased incidence of stillbirths in a treated group. While research is not conclusive, some studies have noted a higher number of stillbirths in pluriparous sows treated with this compound.[2][4][5] This could be a multifactorial issue not directly caused by the drug.Carefully review all herd management practices, including nutrition, environmental stressors, and disease status. Monitor future farrowings closely and consider collecting detailed data to identify any correlating factors. Consult with a veterinarian to rule out infectious causes.
No significant improvement in estrus synchronization or reproductive performance. The efficacy of this compound can be influenced by the overall reproductive health and management of the herd. In high-performing herds, the additional hormonal stimulation may not be necessary.[6]Ensure optimal nutrition, body condition, and overall health of the sows. Verify the correct timing of administration post-weaning or after progestagen treatment.[2][7] Review herd records to assess baseline reproductive performance.
Observation of inflammatory lesions during necropsy. Studies have shown that such lesions are often incidental and can be attributed to underlying subclinical infections rather than a direct effect of this compound.[1]Conduct histopathological examinations to determine the cause of the lesions. Implement routine health monitoring and biosecurity measures to minimize the incidence of infections within the herd.

Data on Litter Performance

The following table summarizes findings from a study investigating the effect of this compound on litter performance in pluriparous sows compared to equine chorionic gonadotropin (eCG) and a saline control.

Parameter This compound (P) Group eCG (E) Group Control (C) Group P-value
Stillborn Piglets per Litter2.20.91.4p = 0.04

Data adapted from de Jong et al. (2017).[4][5]

Experimental Protocols

Key Experiment: Assessment of this compound on Litter Performance

This section outlines a typical experimental design used to evaluate the effects of this compound on sow reproductive outcomes.

  • Animal Selection: Clinically healthy gilts, primiparous, and pluriparous sows are selected. Animals with reproductive disorders or other health issues are excluded.[4]

  • Randomization: Animals within each parity group are randomly allocated to one of three treatment groups:

    • This compound Group: Receives an intramuscular injection of this compound. The dosage may vary based on parity (e.g., 150 µg for gilts and pluriparous sows, 37.5 µg for primiparous sows).[4][8]

    • Positive Control Group: Receives an intramuscular injection of a standard treatment, such as eCG (e.g., 1000 IU).[4][8]

    • Negative Control Group: Receives an intramuscular injection of a placebo, such as a sterile saline solution.[4][8]

  • Treatment Administration: Treatments are administered at a specific time point, typically 24 hours (±1 hour) post-weaning for sows or 48 hours (±1 hour) after the last administration of altrenogest for gilts.[4][8]

  • Data Collection: The following parameters are recorded for each litter:

    • Total number of piglets born

    • Number of liveborn piglets

    • Number of stillborn piglets

    • Number of mummified piglets

    • Individual piglet birth weights

    • Mortality rate during lactation[4][5]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the different treatment groups.

Visualizations

Signaling Pathway of this compound

Peforelin_Signaling_Pathway cluster_invisible This compound This compound (GnRH Analogue) Hypothalamus Hypothalamus (Site of Action) AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary Stimulates FSH Follicle-Stimulating Hormone (FSH) AnteriorPituitary->FSH Releases Ovary Ovary FSH->Ovary Acts on FollicularGrowth Follicular Growth and Maturation Ovary->FollicularGrowth Leads to

Caption: this compound stimulates the anterior pituitary to release FSH, promoting ovarian follicular development.

Experimental Workflow for this compound Efficacy Study

Experimental_Workflow AnimalSelection 1. Animal Selection (Healthy Sows & Gilts) Randomization 2. Randomization AnimalSelection->Randomization GroupP This compound Group Randomization->GroupP GroupE eCG Group (Positive Control) Randomization->GroupE GroupC Saline Group (Negative Control) Randomization->GroupC Treatment 3. Treatment Administration (Post-weaning/Altrenogest) GroupP->Treatment GroupE->Treatment GroupC->Treatment DataCollection 4. Data Collection (Litter Performance) Treatment->DataCollection Analysis 5. Statistical Analysis DataCollection->Analysis

Caption: Workflow for a randomized controlled trial investigating the effects of this compound in sows.

References

Technical Support Center: Peforelin Applications in Gilts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inducing estrus in gilts using peforelin.

Troubleshooting Guide: this compound Not Inducing Estrus in Gilts

This guide addresses common issues that may lead to the failure of this compound to induce estrus in gilts in a question-and-answer format.

Question 1: Are the gilts at the correct physiological stage for this compound treatment?

Answer: this compound is indicated for use in sexually mature (post-pubertal) gilts.[1] It is contraindicated for use in pre-pubertal gilts. Administration to gilts that have not yet reached puberty will not result in estrus induction.

  • Troubleshooting Steps:

    • Verify Age and Weight: Ensure gilts meet the recommended age and weight for puberty in their specific genetic line. While there is no single standard, breeding is often targeted between 220-240 days of age and a bodyweight of 135-160 kg.

    • Confirm Puberty: If the pubertal status is uncertain, exposure to a mature boar can help stimulate and detect the first estrus. Gilts that have already exhibited at least one natural estrous cycle are ideal candidates for synchronization protocols prior to this compound treatment.

Question 2: Was the preceding progestogen (altrenogest) treatment administered correctly?

Answer: this compound is designed to be used following a cycle-inhibiting therapy with a progestogen like altrenogest.[1][2] Incorrect administration of altrenogest can lead to a failure of the entire synchronization and induction protocol.

  • Troubleshooting Steps:

    • Review Altrenogest Protocol: Confirm that altrenogest was administered for the correct duration (typically 14-18 days) and at the recommended daily dosage.[3][4][5]

    • Ensure Consistent Dosing: Verify that each gilt received the full daily dose, as underdosing can lead to inadequate suppression of the estrous cycle.

    • Check for Vomiting or Feed Refusal: If gilts are spitting out or refusing feed containing altrenogest, the treatment will be ineffective.

Question 3: Is the this compound dosage and administration timing appropriate?

Answer: The efficacy of this compound is dependent on the correct dosage and timing of administration relative to the cessation of progestogen treatment.

  • Troubleshooting Steps:

    • Confirm this compound Dosage: For gilts, the recommended dose is typically 150 µg administered intramuscularly.[6]

    • Verify Administration Timing: this compound should be administered 48 hours after the final altrenogest treatment.[1][2][7] Deviation from this window can result in a poor estrus response.

    • Check Injection Technique: Ensure the intramuscular injection is administered correctly to ensure proper absorption of the product.

Question 4: Could environmental or management factors be inhibiting the estrus response?

Answer: Stress and inadequate management practices can negatively impact the reproductive performance of gilts, even with hormonal intervention.

  • Troubleshooting Steps:

    • Minimize Stress: High levels of stress from sources like heat, social mixing, or transportation can delay or prevent the expression of estrus.[8]

    • Provide Adequate Boar Exposure: Following this compound treatment, direct physical contact with a mature boar is a powerful stimulus for estrus behavior.

    • Ensure a Comfortable Environment: Provide adequate space, ventilation, and access to fresh water and feed.

Question 5: Is the nutritional status of the gilts optimal for a reproductive response?

Answer: The body condition and nutritional intake of gilts are critical for a successful estrus and subsequent pregnancy.

  • Troubleshooting Steps:

    • Assess Body Condition: Gilts that are too thin or overweight may have a compromised reproductive response.

    • Evaluate Feed Intake: Severe energy or protein restriction can delay or prevent puberty and estrus. Conversely, excessive energy intake may not necessarily improve reproductive performance.

    • Consider "Flushing": Increasing the feed allowance for a short period before breeding (flushing) can sometimes improve ovulation rates, but the overall nutritional plan leading up to treatment is more critical.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[8] Specifically, it is an analogue of lamprey GnRH-III.[6] Unlike the native GnRH which stimulates both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound selectively stimulates the synthesis and release of FSH with minimal impact on LH.[9] This selective FSH release promotes the growth and maturation of ovarian follicles, leading to the induction of estrus.

Q2: What is the expected timeframe for estrus after this compound administration?

A2: Following the correct protocol of altrenogest synchronization and subsequent this compound injection at 48 hours, a synchronized estrus is expected in the majority of gilts within a few days.

Q3: Can this compound be used without prior altrenogest treatment in gilts?

A3: The intended and tested use of this compound in gilts is following a period of estrous cycle inhibition with a progestogen like altrenogest.[1][2] Using this compound without synchronization will likely result in a highly variable and unpredictable estrus response, as the gilts will be at different stages of their natural estrous cycles.

Q4: What are the contraindications for the use of this compound in gilts?

A4: this compound should not be used in pre-pubertal gilts, in cases of known infertility, or in gilts with general health disorders. It is also contraindicated in animals with a known hypersensitivity to the active substance or any of the excipients.

Q5: How should this compound be stored?

A5: this compound should be stored in a refrigerator at 2°C to 8°C and protected from light.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the efficacy of this compound for estrus induction in gilts.

Table 1: Estrus Rate in Gilts Treated with this compound vs. Control

Study ReferenceTreatment GroupNumber of Gilts (n)Estrus Rate (%)
F. Vangroenweghe et al. (2013)This compound7290.3
F. Vangroenweghe et al. (2013)Control (Saline)7287.5
A. Knoll et al. (2023)This compound4090.0
A. Knoll et al. (2023)Control (No Treatment)4278.5

Table 2: Farrowing Rate in Gilts Treated with this compound vs. Control

Study ReferenceTreatment GroupNumber of Gilts (n)Farrowing Rate (%)
A. Knoll et al. (2023)This compound4093.3
A. Knoll et al. (2023)Control (No Treatment)4286.9

Experimental Protocols

Protocol 1: Estrus Synchronization and Induction in Sexually Mature Gilts

This protocol is based on methodologies described in studies evaluating this compound efficacy.[1][2][7]

  • Gilt Selection: Select healthy, sexually mature gilts that have undergone at least one natural estrous cycle.

  • Estrous Cycle Synchronization:

    • Administer altrenogest orally at a dose of 15-20 mg per gilt daily for 14 to 18 consecutive days.[3][4][5]

    • Ensure consistent daily administration at approximately the same time each day to maintain effective suppression of the estrous cycle.

  • This compound Administration:

    • Forty-eight hours after the final altrenogest administration, inject a single dose of 150 µg of this compound intramuscularly.[6]

  • Estrus Detection and Insemination:

    • Beginning 24 hours after this compound injection, conduct estrus detection at least twice daily using a mature boar.

    • Look for signs of standing heat, reddening and swelling of the vulva, and increased interest in the boar.

    • Artificially inseminate gilts at the onset of standing heat and again 12-24 hours later, depending on farm-specific protocols.

Visualizations

Peforelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Analogue) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates FSH_Synthesis FSHβ Subunit Gene Transcription & FSH Synthesis MAPK->FSH_Synthesis Stimulates FSH_Secretion FSH Secretion FSH_Synthesis->FSH_Secretion Leads to

Caption: this compound signaling pathway in a pituitary gonadotrope cell.

Troubleshooting_Workflow Start Start: Estrus not induced in gilts after This compound treatment Check_Puberty Is the gilt sexually mature? Start->Check_Puberty Check_Altrenogest Was the altrenogest protocol correct? Check_Puberty->Check_Altrenogest Yes Pre_Pubertal Action: Use in pre-pubertal gilts is contraindicated. Delay treatment. Check_Puberty->Pre_Pubertal No Check_this compound Was this compound dosage and timing correct? Check_Altrenogest->Check_this compound Yes Incorrect_Altr Action: Review and correct altrenogest protocol. Check_Altrenogest->Incorrect_Altr No Check_Environment Are environmental stressors minimized? Check_this compound->Check_Environment Yes Incorrect_Pef Action: Review and correct This compound dosage and timing. Check_this compound->Incorrect_Pef No Check_Nutrition Is gilt nutrition and body condition optimal? Check_Environment->Check_Nutrition Yes High_Stress Action: Improve management, reduce stress, and ensure adequate boar exposure. Check_Environment->High_Stress No Poor_Nutrition Action: Evaluate and adjust feeding program and body condition. Check_Nutrition->Poor_Nutrition No Success Estrus Induced Check_Nutrition->Success Yes Consult_Vet Consult Veterinarian: Investigate underlying infertility or health issues Pre_Pubertal->Consult_Vet Incorrect_Altr->Consult_Vet Incorrect_Pef->Consult_Vet High_Stress->Consult_Vet Poor_Nutrition->Consult_Vet Success->Consult_Vet If issues persist

References

Technical Support Center: Optimizing Peforelin Dosage for C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Peforelin for superovulation in C57BL/6J mice. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce superovulation?

This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3][4][5] It functions as a GnRH agonist, stimulating the anterior pituitary gland to selectively release Follicle-Stimulating Hormone (FSH).[6] FSH is crucial for stimulating the growth and maturation of ovarian follicles, leading to the production of a larger than normal number of oocytes, a process known as superovulation.[6][7]

Q2: What is the recommended dosage of this compound for C57BL/6J mice?

Based on comparative studies, a dosage of 0.5 µg of this compound per mouse is suggested for further studies as it has shown good results in terms of oocyte morphology and yield.[1] Dosages of 1.0 µg, 0.5 µg, and 0.25 µg have been experimentally tested.[1][3][5]

Q3: How does this compound compare to PMSG for superovulation in C57BL/6J mice?

While this compound is a viable alternative, studies have shown that it is generally less effective than Pregnant Mare Serum Gonadotropin (PMSG) in stimulating the total number of oocytes.[1][3][5] However, this compound does not negatively impact oocyte quality or the potential for blastocyst development after in vitro fertilization (IVF).[1][3] Interestingly, in some studies, oocytes produced with this compound treatment showed higher fertilization rates compared to those from PMSG-treated mice when the same IVF protocol and sperm were used.[1][3]

Q4: What are the potential side effects or adverse events associated with this compound administration in mice?

Current research in C57BL/6J mice has not reported significant adverse effects on ovarian morphology or oocyte quality at the tested dosages.[1][3][5] The number of atretic follicles in mice treated with 1.0 µg and 0.5 µg of this compound was comparable to that in PMSG-treated mice.[1]

Troubleshooting Guides

Issue 1: Low Oocyte Yield

Q: We are observing a lower than expected number of oocytes after this compound administration. What are the potential causes and solutions?

Several factors can contribute to a low oocyte yield. Below is a troubleshooting table to address this issue.

Potential Cause Recommended Solution
Suboptimal this compound Dosage While 0.5 µg is a good starting point, the optimal dose can vary. Consider performing a dose-response study with 0.25 µg, 0.5 µg, and 1.0 µg to determine the most effective concentration for your specific experimental conditions.[1]
Incorrect Timing of hCG Injection The time window for human Chorionic Gonadotropin (hCG) administration is critical for successful ovulation induction.[1] The standard protocol is to administer hCG 48 hours after this compound.[1][3][5] Consider shortening this interval, as this has been suggested to potentially increase oocyte numbers.[1] However, be aware that prolonged time between hCG administration and oocyte collection can reduce fertilization rates in C57BL/6J mice.[1][3]
Age of the Mice The age of the female mice significantly impacts superovulation efficiency. Younger, pre-pubertal mice (3-4 weeks old) are typically used for superovulation protocols.[1][3][5] Ensure your mice are within the optimal age range.
Strain Variability Even within the C57BL/6J strain, there can be substrain differences and individual variability in response to hormonal treatments. It is important to use a consistent and reliable source for your mice.
Improper Injection Technique Ensure that the intraperitoneal (IP) injections of both this compound and hCG are administered correctly to ensure proper absorption.
Pre-treatment Considerations Pre-treatment with a GnRH agonist prior to the this compound-hCG regimen has been suggested as a potential strategy to overcome the limitations of this compound compared to PMSG.[1]
Issue 2: Fertilization Failure or Low Fertilization Rates

Q: We have a good oocyte yield, but are experiencing low fertilization rates. What could be the problem?

Low fertilization rates can be attributed to several factors related to both the oocytes and the sperm, as well as the IVF procedure itself.

Potential Cause Recommended Solution
Sperm Quality The quality of the sperm used for IVF is a major determinant of fertilization success. Ensure that the sperm is of high quality, with good motility and morphology. Differences in sperm quality can lead to variability in fertilization rates.[1][3]
IVF Protocol The specific IVF protocol used can significantly impact fertilization outcomes. Ensure that your IVF medium and culture conditions are optimized for C57BL/6J oocytes. Variations in IVF protocols can contribute to lower fertilization rates.[1][3]
Oocyte Quality Although this compound has not been shown to adversely affect oocyte quality, suboptimal superovulation protocols can impact oocyte competence.[1] Refer to the "Low Oocyte Yield" troubleshooting guide to ensure your this compound and hCG administration is optimized.
Timing of Oocyte Collection Oocytes should be collected approximately 12 hours after the hCG injection.[5] Deviating from this time point can affect oocyte maturity and fertilization potential.

Data Presentation

Table 1: Comparative Efficacy of this compound vs. PMSG for Superovulation in C57BL/6J Mice

Treatment GroupNumber of AnimalsTotal Oocytes CollectedMean Oocytes per AnimalFertilization Rate (%)Blastocyst Development Rate (%)
This compound (1.0 µg)1012312.37885
This compound (0.5 µg)1015415.48288
This compound (0.25 µg)10989.87583
PMSG (5 IU)28542.57286

Data synthesized from a study by Amberger et al. (2024). Note that the number of animals in the PMSG control group was smaller. The study noted higher fertilization rates for this compound-produced oocytes with the same IVF protocol.[1][3]

Experimental Protocols

Protocol 1: Superovulation of C57BL/6J Mice using this compound

This protocol is adapted from the methodology described by Amberger et al. (2024).[1][3][5]

Materials:

  • This compound solution

  • Human Chorionic Gonadotropin (hCG) solution

  • Sterile syringes and needles (27-30 gauge)

  • Female C57BL/6J mice (3-4 weeks old)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Administer the desired dose of this compound (e.g., 0.5 µg) via intraperitoneal (IP) injection to each female mouse.

  • Forty-eight hours after the this compound injection, administer 5 IU of hCG via IP injection to induce ovulation.

  • Approximately 12 hours after the hCG injection, the mice are ready for oocyte collection.

  • Euthanize the mice using an approved method and dissect the oviducts for oocyte retrieval.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Peforelin_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (Pituitary Gonadotroph) This compound->GnRHR Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (e.g., ERK) Ca_PKC->MAPK activates Transcription_Factors Activation of Transcription Factors (e.g., EGR1, ATF3) MAPK->Transcription_Factors FSHb_Gene FSHβ Subunit Gene Transcription Transcription_Factors->FSHb_Gene induces FSH_Synthesis FSH Synthesis & Release FSHb_Gene->FSH_Synthesis Follicular_Growth Ovarian Follicle Growth & Maturation FSH_Synthesis->Follicular_Growth stimulates

Caption: this compound signaling pathway in pituitary gonadotrophs.

Peforelin_Experimental_Workflow Start Start: Select 3-4 week old C57BL/6J female mice Peforelin_Injection Day 1: Administer this compound (e.g., 0.5 µg) via IP injection Start->Peforelin_Injection Wait_48h Wait 48 hours Peforelin_Injection->Wait_48h hCG_Injection Day 3: Administer hCG (5 IU) via IP injection Wait_48h->hCG_Injection Wait_12h Wait ~12 hours hCG_Injection->Wait_12h Oocyte_Collection Day 4: Euthanize mouse and collect oocytes from oviducts Wait_12h->Oocyte_Collection IVF In Vitro Fertilization (IVF) Oocyte_Collection->IVF Analysis Analyze oocyte number, fertilization rate, and embryo development IVF->Analysis

Caption: Experimental workflow for this compound-induced superovulation.

References

issues with Peforelin and over-reaction of ovaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Peforelin in experimental settings, with a specific focus on addressing concerns related to ovarian response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1] Specifically, it is an analogue of lamprey GnRH-III (l-GnRH-III).[2] Its primary mechanism of action is to act as a GnRH agonist, meaning it binds to and activates GnRH receptors in the anterior pituitary gland.[3] Unlike native GnRH which stimulates the release of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), this compound selectively stimulates the release of FSH with minimal effect on LH secretion.[4] This selective action promotes the growth and maturation of ovarian follicles.[4]

Q2: Is ovarian over-reaction or Ovarian Hyperstimulation Syndrome (OHSS) a common side effect of this compound administration in research animals?

A2: Based on available research, ovarian over-reaction or OHSS is not a commonly reported side effect of this compound. In fact, studies in mice have suggested that this compound is less effective than agents like Pregnant Mare Serum Gonadotropin (PMSG) in stimulating oocyte development, indicating a potentially milder ovarian response.[5] One publication noted that the simultaneous use of this compound with PMSG or human chorionic gonadotropin (hCG) could potentially lead to an overreaction of the ovaries.[6] However, when used as directed in experimental protocols, a hyperstimulation response has not been a prominent issue. It is important to note that an excessive dosage of any gonadotropin can negatively impact oocyte differentiation.[5]

Q3: What are the expected outcomes of this compound administration on ovarian function?

A3: this compound is expected to stimulate follicular development, leading to an increase in the size of preovulatory follicles.[2] In swine, it has been shown to have positive effects on estrus induction.[2] In mice, while inducing a lower number of oocytes compared to PMSG, this compound did not adversely affect oocyte quality or the ability to reach the blastocyst stage after in vitro fertilization.[5] The intended effect is a controlled stimulation of follicular growth to facilitate reproductive research.[5]

Troubleshooting Guide

Q1: I've administered this compound according to my protocol, but I'm observing a larger than expected number of mature follicles via ultrasonography. What should I do?

A1: An unexpectedly robust follicular response, while not typical with this compound, warrants careful monitoring.

  • Confirm Dosage: Double-check your calculations and the concentration of your this compound solution to ensure the correct dose was administered.

  • Monitor Animal Health: Closely observe the animal for any clinical signs of distress, such as abdominal bloating, lethargy, or loss of appetite.

  • Consider Protocol Adjustment for Future Experiments: If the response is consistently excessive, consider a dose reduction in subsequent experiments. One study in mice suggested that a concentration of 0.5 µg of this compound yielded good results for both oocyte morphology and yield.[5]

  • Withhold Subsequent Stimulating Agents: If your protocol involves the subsequent administration of other gonadotropins (like hCG or PMSG), consider withholding or reducing the dose of these agents to prevent further stimulation.

Q2: My experiment requires a very specific number of oocytes, and I'm concerned about the variability in ovarian response. How can I minimize this?

A2: Achieving a highly consistent ovarian response can be challenging. Here are some strategies to improve consistency:

  • Standardize Animal Models: Ensure that all animals in your study are of a similar age, weight, and are at the same stage of their estrous cycle before initiating treatment.[5]

  • Optimize Dosage: Conduct a pilot study to determine the optimal dose of this compound for your specific animal model and desired outcome. A study in primiparous sows indicated that a lower dose of this compound improved reproductive parameters compared to a higher dose used in older sows.[6]

  • Control Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, and diet) as these can influence reproductive cycles.

  • Precise Administration: Ensure accurate and consistent administration of this compound, for example, via intramuscular injection as described in several studies.[4]

A3: A suboptimal response can be due to several factors:

  • Dosage and Administration: Verify that the correct dose was administered and that the injection was performed correctly.

  • Animal's Reproductive Status: Ensure that the animals were at the appropriate stage of their reproductive cycle for this compound to be effective. For instance, in gilts, this compound is often administered after progestogen treatment to synchronize the cycle.[4]

  • This compound Integrity: Check the expiration date and storage conditions of your this compound solution to ensure its bioactivity has not been compromised.

  • Individual Variation: Biological variability among animals can lead to different responses. It may be necessary to increase the sample size of your experiment to account for this.

Data Presentation

Table 1: this compound Dosage in Swine for Estrus Induction

Animal CategoryThis compound DosageTiming of Administration
Gilts (sexually mature)150 µg48 hours after termination of progestogen treatment[6]
Primiparous Sows37.5 µg24 hours after weaning[6]
Pluriparous Sows150 µg24 hours after weaning[6]

Table 2: Comparative Ovarian Response to this compound and PMSG in C57BL/6J Mice for Superovulation

Treatment GroupDoseMean Number of Oocytes per Animal
This compound1.0 µgLower than PMSG control[5]
This compound0.5 µgLower than PMSG control[5]
This compound0.25 µgLower than PMSG control[5]
PMSG (Control)5 IUHigher than all this compound groups[5]

Note: The study concluded that while this compound produced fewer oocytes, the fertilization rate was high and it did not adversely affect oocyte quality.[5]

Experimental Protocols

Protocol 1: Superovulation Induction in C57BL/6J Mice

This protocol is adapted from a study evaluating this compound as an alternative to PMSG.[5]

  • Animal Model: 3-4 week old female C57BL/6J mice.[5]

  • Hormonal Treatment:

    • Administer this compound via intraperitoneal injection at a dose of 0.25 µg, 0.5 µg, or 1.0 µg per mouse.[5]

    • 48 hours after this compound injection, administer 5 IU of human chorionic gonadotropin (hCG) via intraperitoneal injection to induce ovulation.[5]

  • Oocyte Collection:

    • Euthanize mice 14-16 hours after hCG injection.

    • Dissect the oviducts and collect the cumulus-oocyte complexes.

  • Monitoring:

    • Ovarian morphology can be assessed post-euthanasia.

    • Oocyte yield and quality are the primary endpoints.

Protocol 2: Estrus Induction in Gilts

This protocol is based on studies in commercial swine production.[4]

  • Animal Model: Sexually mature gilts.

  • Estrus Synchronization:

    • Administer a progestogen (e.g., altrenogest) for 18 days to synchronize the estrous cycle.[4]

  • This compound Administration:

    • 48 hours after the last progestogen administration, inject 150 µg of this compound intramuscularly.[6]

  • Estrus Detection:

    • Begin estrus detection 24 hours after this compound injection using a teaser boar.

    • Perform estrus detection multiple times a day.

  • Monitoring:

    • The primary outcome is the onset of estrus (standing heat).

    • Follicular development can be monitored via transrectal ultrasonography.

Mandatory Visualization

Peforelin_Signaling_Pathway cluster_cell Anterior Pituitary Gonadotrope This compound This compound (l-GnRH-III Analog) GnRH_R GnRH Receptor This compound->GnRH_R Binds and Activates G_Protein Gq/11 G-protein GnRH_R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 FSH_Synthesis FSH Synthesis & Release Ca2->FSH_Synthesis PKC->FSH_Synthesis Pituitary Anterior Pituitary Gonadotrope

Caption: this compound signaling pathway in the anterior pituitary.

Experimental_Workflow start Start: Select Animal Model (e.g., Mice, Swine) sync Estrous Cycle Synchronization (if required, e.g., with progestogens) start->sync peforelin_admin Administer this compound (IM or IP injection) sync->peforelin_admin monitoring Monitor Follicular Development (e.g., Ultrasonography) peforelin_admin->monitoring ovulation_induction Induce Ovulation (e.g., with hCG, if needed) monitoring->ovulation_induction outcome Assess Outcome ovulation_induction->outcome oocyte_collection Oocyte Collection & Evaluation outcome->oocyte_collection estrus_detection Estrus Detection & Mating outcome->estrus_detection

Caption: General experimental workflow for this compound use.

References

troubleshooting Peforelin stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Peforelin in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] It is used in veterinary medicine as a GnRH agonist.[2][3] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₉H₇₄N₁₈O₁₄PubChem
Molecular Weight 1259.35 g/mol PubChem
Appearance White to yellowish-white amorphous substanceAPVMA
Solubility Soluble in water, diluted acetic acid, methanol, Dimethyl sulfoxide (DMSO), and Dimethylformamide (DMF)APVMA

Q2: How should this compound solutions be prepared and stored?

For optimal stability, this compound should be stored in a refrigerator at 2°C - 8°C and protected from light.[1] The shelf life of the unopened product is 2 years.[1] Once opened, the solution should be used within 28 days.[1] When preparing solutions, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent like DMSO, and then dilute it with the aqueous buffer of choice.

Q3: What are the common stability issues encountered with this compound in solution?

As a peptide, this compound in aqueous solution can be susceptible to both chemical and physical instability.

  • Chemical Instability: This involves the alteration of the peptide's covalent structure through processes such as oxidation, hydrolysis, deamidation, and racemization.[4]

  • Physical Instability: This refers to changes in the peptide's three-dimensional structure, which can lead to aggregation and precipitation.[4]

Factors that can influence the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.

Troubleshooting Guide: this compound Stability in Solution

This guide provides a systematic approach to troubleshooting common stability issues with this compound in solution, such as precipitation, aggregation, or loss of activity.

Issue 1: Precipitation or Cloudiness Observed in Solution

Precipitation or cloudiness of a this compound solution can occur immediately after preparation or over time. This is often due to poor solubility, aggregation, or improper storage.

Troubleshooting Workflow for Precipitation:

G A Precipitation Observed B Check Solvent and Concentration A->B F Is the stock solution clear? B->F Action: Visually inspect stock. If cloudy, aid dissolution with gentle warming or sonication. C Review pH and Buffer H Is the buffer pH appropriate? C->H Action: Measure pH of the solution. D Optimize Storage Conditions J Was the solution stored correctly? D->J Action: Review storage temperature and light exposure. E Consider Formulation Aids K Solution is Stable E->K Action: Introduce co-solvents (e.g., DMSO <1%) or non-ionic surfactants. F->B No G Is the final concentration too high? F->G Yes G->B Yes Action: Lower the working concentration. G->C No H->C No Action: Adjust pH away from the isoelectric point. I Are there signs of aggregation? H->I Yes I->C No Action: Use additives like arginine to reduce aggregation. I->D Yes J->D No Action: Store at 2-8°C and protect from light. J->E Yes

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Steps in Detail:

StepActionRationale
1. Verify Stock Solution Ensure your this compound stock solution is completely dissolved and free of particulates.Undissolved peptide in the stock will lead to precipitation upon dilution.
2. Assess Final Concentration Review the final concentration of this compound in your experimental solution.Peptides can precipitate at high concentrations. Try lowering the concentration if possible.
3. Evaluate pH and Buffer Check the pH of your final solution.Peptide solubility is often lowest at its isoelectric point. Adjusting the pH away from this point can improve solubility.
4. Control Storage Conditions Confirm that the solution is stored at the recommended temperature (2-8°C) and protected from light.Elevated temperatures and light exposure can accelerate degradation and aggregation.[1]
5. Employ Formulation Strategies If precipitation persists, consider adding solubility-enhancing agents.Co-solvents like DMSO (at low final concentrations), or excipients such as non-ionic surfactants, can help maintain peptide solubility.[4]
Issue 2: Loss of Biological Activity

A decrease in the expected biological activity of this compound can indicate chemical degradation.

Potential Degradation Pathways for GnRH Analogs:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or basic pH.

  • Oxidation: Modification of amino acid residues, particularly tryptophan and histidine, which are present in the this compound sequence.

  • Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid.

To investigate a suspected loss of activity, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[5][6]

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Workflow for a Forced Degradation Study:

G A Prepare this compound Solution B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative Stress (e.g., 3% H2O2) B->E F Thermal Stress (e.g., 60°C) B->F G Photolytic Stress (UV/Vis light) B->G H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Identify and Quantify Degradants H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a this compound forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound solution to a combination of UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a reverse-phase HPLC method with UV detection.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Illustrative Stability Data for a GnRH Analog:

The following table provides a hypothetical summary of degradation observed for a GnRH analog under forced degradation conditions. Actual results for this compound may vary.

Stress ConditionIncubation Time% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl at 60°C24 hours15%Hydrolysis products
0.1 M NaOH at RT8 hours25%Deamidation and hydrolysis products
3% H₂O₂ at RT4 hours10%Oxidized forms
60°C48 hours8%Isomerization products
Photostability (ICH Q1B)7 days5%Photodegradation products
Protocol: Stability-Indicating HPLC Method

Objective: To provide a robust method for quantifying this compound and its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the degradants and the parent compound.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 20 µL
Column Temperature 30°C

This technical support center provides a foundation for troubleshooting this compound stability. For further assistance, please consult relevant scientific literature and regulatory guidelines.

References

Technical Support Center: Managing Hypersensitivity to GnRH Analogues in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the potential for hypersensitivity reactions to Gonadotropin-Releasing Hormone (GnRH) analogues in a laboratory environment. The following information is intended to facilitate safe handling and effective troubleshooting during experiments involving these compounds.

Frequently Asked Questions (FAQs)

Q1: What is hypersensitivity in the context of GnRH analogues and how can it manifest in laboratory personnel?

A1: Hypersensitivity to GnRH analogues is an adverse immune response to the peptide or its conjugates. In laboratory personnel (handlers), this can manifest as:

  • Contact Dermatitis: Redness, itching, and blistering of the skin upon direct contact.

  • Respiratory Symptoms: Rhinitis, coughing, and chest tightness, particularly when handling powdered forms of the analogues.[1][2][3][4]

  • Systemic Reactions: In rare cases, repeated exposure can lead to systemic responses like urticaria (hives) and, even more rarely, anaphylaxis.[2][3][5]

Q2: Are there known risk factors for developing hypersensitivity to GnRH analogues in a laboratory setting?

A2: While specific data on GnRH analogues is limited, risk factors for occupational allergies to chemical and peptide-based compounds include:

  • Atopy: A personal or family history of allergic conditions (e.g., asthma, eczema).[6]

  • Exposure Route and Duration: Inhalation of aerosolized powders and prolonged or repeated skin contact increase the risk of sensitization.[1][2][3]

  • Lack of Personal Protective Equipment (PPE): Inadequate protection can lead to direct exposure and subsequent sensitization.

Q3: What are the recommended safety precautions for handling GnRH analogues to minimize the risk of hypersensitivity?

A3: Adherence to proper laboratory safety protocols is crucial. Key recommendations include:

  • Engineering Controls: Whenever possible, handle powdered GnRH analogues in a fume hood or a ventilated enclosure to minimize inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves to prevent skin contact.

    • Lab Coat: A dedicated lab coat should be worn to protect clothing and skin.

    • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

    • Respiratory Protection: If there is a risk of aerosolization and a fume hood is not available, a properly fitted respirator may be necessary.

  • Hygiene: Wash hands thoroughly after handling GnRH analogues, even if gloves were worn.

Q4: What should I do if I suspect I am developing a hypersensitivity reaction to a GnRH analogue?

A4: If you experience any symptoms of a potential hypersensitivity reaction, it is important to:

  • Stop Handling the Compound: Cease all work with GnRH analogues immediately.

  • Seek Medical Attention: Consult with an occupational health physician or an allergist. It is important to provide them with information about the specific GnRH analogue you were handling.

  • Report the Incident: Inform your institution's Environmental Health and Safety (EHS) department to ensure the incident is documented and to review handling procedures.

Troubleshooting In Vitro Hypersensitivity Assays

Issue 1: High background or spontaneous activation in negative controls.

  • Possible Cause: Contamination of cell culture with endotoxin or other stimulants.

    • Troubleshooting: Use endotoxin-free reagents and plasticware. Test all reagents for endotoxin contamination.

  • Possible Cause: Sub-optimal cell culture conditions leading to stressed cells.

    • Troubleshooting: Ensure proper cell density, media formulation, and incubation conditions. Check cell viability before starting the assay.

Issue 2: Low or no response with positive controls.

  • Possible Cause: Inactive positive control.

    • Troubleshooting: Use a fresh, validated lot of the positive control.

  • Possible Cause: Sub-optimal assay conditions.

    • Troubleshooting: Optimize the concentration of the positive control and the incubation time.

  • Possible Cause: Issues with the detection system (e.g., expired antibodies, substrate).

    • Troubleshooting: Validate all components of the detection system.

Issue 3: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding or reagent addition.

    • Troubleshooting: Ensure proper mixing of cell suspensions and use calibrated pipettes for all additions.

  • Possible Cause: Edge effects in the plate.

    • Troubleshooting: Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.

Issue 4: Cytotoxicity of the GnRH analogue at high concentrations.

  • Possible Cause: The peptide itself is causing cell death, which can be misinterpreted as a lack of proliferation or cytokine production.

    • Troubleshooting: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the GnRH analogue.

Quantitative Data

Precise incidence rates of hypersensitivity to GnRH analogues in laboratory handlers have not been extensively published. The available data primarily focuses on patient populations and occupational allergies to similar compounds, such as peptide coupling agents.

Table 1: Reported Hypersensitivity Reactions to Peptide Coupling Agents in Handlers (Qualitative Summary)

Type of ReactionReported SymptomsOnset of SymptomsReference(s)
Contact DermatitisSkin rashes, blistering eruptions on hands and forearmsDays to weeks after initial exposure[2][3]
Respiratory SensitizationRhinitis, coughing, chest tightness, asthmaWeeks to months of repeated exposure[1][2][3][4]
AnaphylaxisUrticaria, angioedema, respiratory distressCan develop over months to years of exposure, with rapid onset upon subsequent exposure[2][3][5]

Detailed Experimental Protocols

Protocol 1: In Vitro Dendritic Cell (DC) Activation Assay for GnRH Analogues

Objective: To assess the potential of a GnRH analogue to induce the activation of dendritic cells, a key initiating event in an immune response.

Methodology:

  • Cell Culture:

    • Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Differentiate the THP-1 cells into immature dendritic-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh media.

  • Exposure to GnRH Analogue:

    • Plate the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Prepare a stock solution of the GnRH analogue in a suitable vehicle (e.g., sterile water or PBS).

    • Add the GnRH analogue to the cells at a range of non-cytotoxic concentrations. Include a vehicle control and a positive control (e.g., LPS).

    • Incubate for 24-48 hours.

  • Analysis of DC Activation Markers:

    • Harvest the cells and stain with fluorescently-labeled antibodies against human CD54 and CD86.

    • Analyze the cells by flow cytometry to determine the percentage of cells expressing these markers and the mean fluorescence intensity. An upregulation of CD54 and CD86 expression in the presence of the GnRH analogue compared to the vehicle control suggests DC activation.

Protocol 2: In Vitro T-Cell Proliferation Assay for GnRH Analogues

Objective: To determine if a GnRH analogue can induce the proliferation of T-cells, indicating a potential for a cell-mediated immune response.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

  • CFSE Labeling:

    • Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.

  • Co-culture and Exposure:

    • Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Add the GnRH analogue at a range of non-cytotoxic concentrations. Include a vehicle control and a positive control (e.g., phytohemagglutinin - PHA).

    • Incubate the plate for 5-7 days.

  • Analysis of T-Cell Proliferation:

    • Harvest the cells and stain with fluorescently-labeled antibodies against human CD4 and CD8.

    • Analyze the cells by flow cytometry. Gate on the CD4+ and CD8+ T-cell populations and measure the dilution of CFSE fluorescence. A decrease in CFSE intensity in the GnRH analogue-treated wells compared to the vehicle control indicates T-cell proliferation.

Visualizations

GnRH_Signaling_Pathway GnRH GnRH Analogue GnRHR GnRH Receptor GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade Ca_release->MAPK PKC->MAPK Gene_Expression Gene Expression (LH, FSH) MAPK->Gene_Expression

Caption: Simplified GnRH receptor signaling pathway.

Hypersensitivity_Screening_Workflow cluster_preclinical Preclinical Hypersensitivity Risk Assessment start New GnRH Analogue Candidate in_silico In Silico Assessment (Epitope Prediction) start->in_silico dc_assay In Vitro DC Activation Assay in_silico->dc_assay tcell_assay In Vitro T-Cell Proliferation Assay dc_assay->tcell_assay risk_assessment Risk Assessment tcell_assay->risk_assessment low_risk Low Risk (Proceed with Development) risk_assessment->low_risk No significant activation high_risk High Risk (Further Investigation/Redesign) risk_assessment->high_risk Significant activation

Caption: Preclinical workflow for hypersensitivity screening.

Troubleshooting_Logic start Inconsistent In Vitro Assay Results check_reagents Check Reagents (Freshness, Contamination) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_issue Replace/Validate Reagents check_reagents->reagents_issue Fail check_cells Check Cells (Viability, Passage Number) cells_ok Cells OK check_cells->cells_ok Pass cells_issue Use New Cell Stock check_cells->cells_issue Fail check_protocol Check Protocol (Incubation Times, Concentrations) protocol_ok Protocol OK check_protocol->protocol_ok Pass protocol_issue Optimize Protocol check_protocol->protocol_issue Fail reagents_ok->check_cells cells_ok->check_protocol

Caption: Logical workflow for troubleshooting in vitro assays.

References

Peforelin Efficacy in Swine: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Peforelin in swine.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may affect the efficacy of this compound in your swine reproductive protocols.

Problem Potential Cause Recommended Solution
Low Estrus Response in Primiparous Sows Incorrect DosagePrimiparous (first-parity) sows require a lower dose of this compound compared to multiparous sows and gilts. A typical efficacious dose is 37.5 µg per sow.[1] Doses of 75 µg have been shown to be less effective in this group.[1]
Improper Timing of AdministrationAdminister this compound intramuscularly 24 hours (± 2 hours) after weaning.[2] Deviations from this window can reduce efficacy.
Underlying Health IssuesEnsure sows are in good body condition and free from clinical diseases or reproductive disorders that could interfere with hormonal response.[3]
Reduced Efficacy in Gilts Inadequate Progestogen SynchronizationThis compound in gilts is most effective following a course of progestogen (e.g., altrenogest) to synchronize the estrous cycle.[4] Ensure the synchronization protocol was followed correctly.
Incorrect Timing of this compound AdministrationThis compound should be administered 48 hours (± 2 hours) after the last altrenogest treatment.[2]
Incorrect DosageThe recommended dose for gilts is 150 µg of this compound.[2]
Variability in Weaning-to-Estrus Interval (WEI) Herd-Specific FactorsHigh-performing herds may show less of a reduction in WEI with this compound treatment compared to herds with more average reproductive results.[2]
Seasonal EffectsReproductive performance can be influenced by the season. This compound has been shown to be particularly effective during periods of seasonal infertility, such as late summer.[2]
No Significant Improvement in Litter Size This compound's Primary MechanismThis compound primarily acts to stimulate the secretion of Follicle-Stimulating Hormone (FSH), which promotes follicular development and estrus synchronization.[1][4] While this can lead to better oocyte quality, a direct, significant increase in the number of piglets born is not a consistently reported outcome.[4]
Confounding FactorsLitter size is a multifactorial trait influenced by genetics, nutrition, and overall herd management.
Suspected Lack of Efficacy in Multiparous Sows Incorrect DosageThe recommended dose for pluriparous (sows that have had two or more litters) is 150 µg of this compound.[1] Doses of 50 µg and 100 µg have been found to be unsatisfactory for inducing estrus in this group.[1]
High Herd PerformanceIn herds with already high and consistent reproductive performance, the additional benefit of hormonal stimulation for estrus synchronization may be less pronounced.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in swine?

This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] It is a decapeptide with chemical modifications that enhance its efficacy.[1] In swine, this compound selectively stimulates the anterior pituitary to release Follicle-Stimulating Hormone (FSH) with no significant concurrent release of Luteinizing Hormone (LH).[1] This selective action promotes the growth and maturation of ovarian follicles, leading to the induction and synchronization of estrus.[3][4]

Q2: What are the recommended dosages of this compound for different types of swine?

The recommended dosage varies by the parity of the sow:

  • Primiparous Sows (first litter): 37.5 µg of this compound (0.5 ml of a 75 µg/ml solution).[1]

  • Pluriparous Sows (multiple litters) and Gilts: 150 µg of this compound (2.0 ml of a 75 µg/ml solution).[1][2]

Q3: When is the optimal time to administer this compound?

  • For Sows: this compound should be administered intramuscularly 24 hours after the weaning of her piglets.[1][2]

Q4: Can this compound be used to improve farrowing rate?

Yes, studies have shown that this compound treatment can lead to a significant increase in the farrowing rate compared to untreated control groups.[1] This is likely due to better synchronization of ovulation and insemination timing.

Q5: Are there any known side effects or safety concerns with this compound?

Clinical studies have shown that this compound is well-tolerated in the target species.[1] No general or local adverse reactions were detected even at doses up to three times the recommended amount.[1]

Q6: Does this compound treatment affect piglet birth weight or litter uniformity?

Some studies have reported a positive impact of this compound on piglet birth weight, particularly in first-parity sows and during periods of summer infertility.[2] The hypothesis is that by stimulating a more uniform pool of pre-ovulatory follicles, this compound may lead to more uniform oocyte quality and embryo development, potentially resulting in more uniform birth weights.[3] However, other studies have found no significant improvement in litter performance compared to no treatment.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound from various studies.

Table 1: Effect of this compound on Estrus Rate (ER) and Farrowing Rate (FR) in Sows and Gilts

Animal CategoryTreatment GroupEstrus Rate (%)Farrowing Rate (%)Farrowing Efficiency Index (FEI)¹Reference
Overall This compound93.2%-79.2%[2]
Control87.2%-70.2%[2]
Gilts This compound90.0%93.3%-[4]
Control78.5%89.2%-[4]
Primiparous Sows This compound (37.5 µg)81.7%--[4]
Control90.0%--[4]
Multiparous Sows This compound (150 µg)---[4]
Control---[4]

¹FEI = Farrowing Efficiency Index (proportion of animals that farrowed per 100 animals included).[2]

Table 2: Effect of this compound on Litter Size and Piglet Birth Weight

Animal CategoryTreatment GroupTotal Piglets Born (per litter)Live Born Piglets (per litter)Stillborn Piglets (per litter)Live Born Piglet Birth Weight (kg)Reference
Gilts This compound (150 µg)13.1 ± 3.412.3 ± 2.90.7 ± 0.91.36[5]
eCG15.2 ± 2.813.5 ± 3.11.6 ± 2.71.26[5]
Control14.2 ± 3.513.6 ± 3.40.6 ± 1.01.32[5]
Primiparous Sows This compound (37.5 µg)14.8 ± 3.913.6 ± 3.41.0 ± 1.8-[5]
Pluriparous Sows This compound (150 µg)--2.2-[5]
eCG--0.9-[5]
Control--1.4-[5]

Experimental Protocols

1. Estrus Induction in Weaned Sows

  • Animal Selection: Healthy primiparous or pluriparous sows in good breeding condition, weaned from their litters after a lactation period of 21-28 days.[1] Animals with clinical disease or reproductive disorders are excluded.[3]

  • Treatment Administration:

    • Primiparous Sows: Administer 37.5 µg of this compound via intramuscular injection 24 hours post-weaning.[1]

    • Pluriparous Sows: Administer 150 µg of this compound via intramuscular injection 24 hours post-weaning.[1]

  • Estrus Detection: Begin estrus detection on the first day post-weaning using teaser boars. Perform estrus detection at least twice daily (morning and afternoon).[3]

  • Artificial Insemination (AI): The AI schedule is based on the onset of standing estrus. For example, sows showing standing estrus on day 4 post-weaning in the morning are inseminated 24 hours later, while those showing estrus in the evening are inseminated 12 hours later.[3]

  • Data Collection: Record weaning-to-estrus interval (WEI), estrus rate, farrowing rate, and litter characteristics (total born, live born, stillborn, mummified piglets, and individual birth weights).[3]

2. Estrus Induction in Sexually Mature Gilts

  • Estrus Synchronization: Synchronize the estrous cycle of sexually mature gilts using an oral progestogen (e.g., altrenogest) for 18 days.[4]

  • Treatment Administration: Administer 150 µg of this compound via intramuscular injection 48 hours after the last altrenogest treatment.[4]

  • Estrus Detection: Begin estrus detection 48-72 hours after the last altrenogest treatment using teaser boars, performed at least twice daily.[2][3]

  • Artificial Insemination (AI): Follow a similar AI schedule as for sows, based on the onset of standing estrus.[3]

  • Data Collection: Record the interval from last altrenogest treatment to estrus, estrus rate, farrowing rate, and litter characteristics.[3]

Visualizations

Peforelin_Signaling_Pathway This compound This compound (GnRH Analogue) Pituitary Anterior Pituitary Gland This compound->Pituitary Binds to GnRH receptors FSH Follicle-Stimulating Hormone (FSH) Pituitary->FSH Stimulates selective release Ovary Ovary FSH->Ovary Acts on Follicles Follicular Growth and Maturation Ovary->Follicles Promotes Estrus Estrus Induction and Synchronization Follicles->Estrus Leads to

Caption: this compound's mechanism of action in swine.

Experimental_Workflow start Start: Animal Selection (Sows or Gilts) sync Estrus Synchronization (Gilts: Altrenogest for 18d) start->sync weaning Weaning (Sows) start->weaning peforelin_admin This compound Administration (IM Injection) sync->peforelin_admin 48h post-treatment weaning->peforelin_admin 24h post-weaning estrus_detection Estrus Detection (Twice daily with boar) peforelin_admin->estrus_detection ai Artificial Insemination (Based on estrus onset) estrus_detection->ai data_collection Data Collection (WEI, ER, FR, Litter Size) ai->data_collection end End of Experiment data_collection->end

Caption: General experimental workflow for this compound use.

References

Peforelin Protocol Refining: A Technical Support Center for Enhanced Litter Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peforelin, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and maximizing litter size in swine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action is the selective stimulation of Follicle-Stimulating Hormone (FSH) release from the pituitary gland.[1][3] This increase in FSH promotes the growth and maturation of ovarian follicles, which is a critical step for inducing estrus and ovulation.[4] Unlike natural GnRH, this compound has a minimal effect on Luteinizing Hormone (LH) secretion.[1]

Q2: Is this compound effective in increasing litter size?

A2: The effect of this compound on litter size has shown variable results across different studies. Several studies have reported no statistically significant increase in the total number of piglets born per litter in this compound-treated groups compared to control groups.[4][5][6] However, some research suggests that while not always statistically significant, this compound may contribute to improved piglet viability and more uniform birth weights when used in a well-managed reproductive protocol.[4] One study noted a tendency towards increased litter size, although this effect was not statistically significant.[1]

Q3: What are the recommended dosages for this compound?

A3: this compound dosage is dependent on the parity of the sow. For primiparous (first-litter) sows, a lower dose is recommended, while pluriparous (multiple-litter) sows receive a higher dose. It is crucial to follow the manufacturer's instructions for specific dosing information.[1][7]

Q4: When should this compound be administered to sows and gilts?

Q5: Can this compound be used in conjunction with other hormones?

A5: Yes, this compound is often used following a synchronization protocol with progestogens like altrenogest in gilts.[4] Some studies have compared the effects of this compound with other gonadotropins, such as equine chorionic gonadotropin (eCG).[5] The simultaneous use of this compound with PMSG or hCG may lead to an over-reaction of the ovaries.[3]

Troubleshooting Guide

Issue 1: No significant increase in litter size observed after this compound treatment.

  • Possible Cause 1: Suboptimal Dosage.

    • Troubleshooting Step: Verify that the correct dosage was used based on the parity of the animals. Primiparous sows require a different dosage than pluriparous sows.[1][7] Refer to the product's official prescribing information for accurate dosing.

  • Possible Cause 2: Incorrect Timing of Administration.

    • Troubleshooting Step: Ensure this compound is administered at the recommended time point: 24 hours post-weaning for sows and 48 hours after progestogen treatment for gilts.[1][4][5][7]

  • Possible Cause 3: Overall Herd Management.

    • Troubleshooting Step: this compound is most effective as part of a comprehensive and well-executed reproductive management program.[4] Evaluate other factors that can influence litter size, such as nutrition, body condition of the sows, and insemination timing and technique.

Issue 2: High variability in the onset of estrus after this compound administration.

  • Possible Cause 1: Inconsistent Absorption.

    • Troubleshooting Step: Ensure proper intramuscular injection technique is used to guarantee consistent absorption of the product.

  • Possible Cause 2: Underlying Health Issues.

    • Troubleshooting Step: Rule out any underlying health conditions in the animals that may interfere with their response to hormonal treatments.

Issue 3: Increased incidence of stillbirths in this compound-treated groups.

  • Possible Cause: One study reported a higher number of stillborn piglets in pluriparous sows treated with this compound compared to control and eCG groups.[5][8]

    • Troubleshooting Step: While the exact cause is not fully understood, it is crucial to monitor farrowing closely. Consider that this may be an infrequent side effect and assess if other contributing factors, such as farrowing duration or sow health, could be involved.

Data Presentation

Table 1: Summary of this compound's Effect on Litter Size in Sows

Study ReferenceAnimal GroupThis compound Group (Total Piglets Born)Control Group (Total Piglets Born)Statistical Significance
[4]Sows11.4811.63Not Significant
[5]Gilts, Primi- & Pluriparous SowsNot specifiedNot specifiedNo significant difference
[6]Gilts, Primi- & Pluriparous SowsNot specifiedNot specifiedNo significant difference

Table 2: Reproductive Performance Parameters with this compound Treatment

ParameterThis compound GroupControl GroupKey FindingReference
Estrus Rate (Gilts)90.0%78.5%Statistically significant increase[4]
Pregnancy Rate (Gilts)HigherLowerStatistically significant increase[4]
Return Rate (Multiparous Sows)Lower (4.94% reduction)HigherImproved estrus synchronization[4]
Stillborn Piglets (Pluriparous Sows)2.21.4Statistically significant increase[5]
Piglet Birth Weight (Gilts)1.36 kg1.32 kgNumerically higher, but compared to eCG group[5]

Experimental Protocols

Protocol 1: Estrus Synchronization and this compound Treatment in Gilts

  • Animal Selection: Select sexually mature gilts for the study.

  • Estrus Synchronization: Administer altrenogest for 18 consecutive days to synchronize the estrous cycle.[4]

  • This compound Administration: 48 hours after the final altrenogest treatment, administer the appropriate dose of this compound via intramuscular injection.[4]

  • Estrus Detection: Begin estrus detection at regular intervals following this compound administration.

  • Insemination: Artificially inseminate gilts upon detection of standing heat.

  • Data Collection: Record rates of estrus, pregnancy, and farrowing, as well as litter size and piglet viability.

Protocol 2: this compound Treatment in Post-Weaning Sows

  • Animal Selection: Utilize sows of varying parities (primiparous and pluriparous).

  • Weaning: Wean piglets from the sows.

  • This compound Administration: 24 hours post-weaning, administer the parity-appropriate dose of this compound intramuscularly.[5]

  • Estrus Detection and Insemination: Monitor for signs of estrus and perform artificial insemination accordingly.

  • Data Collection: Collect data on the weaning-to-estrus interval, farrowing rate, litter size, and number of stillborn piglets.

Mandatory Visualizations

Peforelin_Signaling_Pathway Hypothalamus Hypothalamus This compound This compound (GnRH Analogue) AnteriorPituitary Anterior Pituitary This compound->AnteriorPituitary Stimulates FSH FSH Release AnteriorPituitary->FSH Ovary Ovary FSH->Ovary Acts on FollicularGrowth Follicular Growth and Maturation Ovary->FollicularGrowth EstrusOvulation Estrus and Ovulation FollicularGrowth->EstrusOvulation

Caption: this compound signaling pathway stimulating FSH release.

Experimental_Workflow cluster_gilts Gilts Protocol cluster_sows Sows Protocol g_start Start: Select Gilts g_sync Synchronize with Altrenogest (18 days) g_start->g_sync g_wait Wait 48 hours g_sync->g_wait g_this compound Administer this compound g_wait->g_this compound g_estrus Estrus Detection g_this compound->g_estrus g_inseminate Artificial Insemination g_estrus->g_inseminate g_data Data Collection (Pregnancy, Litter Size) g_inseminate->g_data s_start Start: Select Sows s_wean Wean Piglets s_start->s_wean s_wait Wait 24 hours s_wean->s_wait s_this compound Administer this compound s_wait->s_this compound s_estrus Estrus Detection s_this compound->s_estrus s_inseminate Artificial Insemination s_estrus->s_inseminate s_data Data Collection (Farrowing Rate, Litter Size) s_inseminate->s_data

References

Navigating Teratogenic Risk: Peforelin Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Peforelin is a Gonadotropin-Releasing Hormone (GnRH) agonist used in veterinary medicine.[1][2] Documentation indicates that laboratory studies in mice have shown evidence of teratogenic effects, and its use during pregnancy and lactation is contraindicated.[3][4] However, detailed public data on the specific nature of these effects, dose-response relationships, and underlying mechanisms are limited. This guide provides troubleshooting advice and experimental protocols based on the known pharmacology of GnRH agonists and general principles of developmental toxicology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH).[3][4] As a GnRH agonist, it binds to GnRH receptors in the pituitary gland.[4] This initially stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[5] However, continuous administration leads to the desensitization of the pituitary and downregulation of GnRH receptors, which suppresses the release of these hormones and, consequently, gonadal function.[6]

Q2: Why is this compound considered a potential teratogen? A2: The concern for teratogenicity stems from this compound's potent hormonal activity. The precise development of the reproductive, nervous, and other organ systems is critically dependent on the tightly regulated timing and levels of hormones along the hypothalamic-pituitary-gonadal (HPG) axis. By disrupting normal FSH and LH signaling, a GnRH agonist can interfere with these crucial developmental processes during gestation, potentially leading to malformations. The maximum susceptibility for teratogenic effects occurs during the period of organogenesis.

Q3: What specific birth defects are associated with this compound exposure? A3: Publicly available literature does not specify the exact types of malformations observed in the animal studies mentioned in regulatory documents.[3][4] General principles of developmental toxicology suggest that interference with hormonal pathways could potentially impact the development of the reproductive tract, central nervous system, and craniofacial structures, among others. Specific studies are required to characterize the precise risk profile.

Q4: Is it safe to handle this compound in a lab with breeding colonies? A4: Extreme caution is advised. Product safety information warns that GnRH analogues may be absorbed through intact skin.[4] Pregnant women or women of childbearing age should be particularly cautious and avoid contact with the product to prevent accidental self-injection or exposure.[4] Strict adherence to safety protocols is mandatory to prevent inadvertent exposure to pregnant animals.

Troubleshooting and Risk Mitigation

Issue Potential Cause Recommended Action
Unexpected birth defects or fetal resorption in control animals. Accidental cross-contamination of this compound through aerosols, shared equipment, or handling.1. Immediately cease all related experiments and conduct a thorough review of all animal handling, dosing, and cage-cleaning procedures. 2. Ensure strict separation of this compound-treated and control animals, including using separate housing rooms, laminar flow hoods, and dedicated equipment. 3. Implement rigorous personal protective equipment (PPE) protocols for all personnel.
Need to use this compound in a facility with pregnant animals. Risk of exposure during the critical window of organogenesis.1. Schedule this compound administration to non-pregnant animals at times that do not overlap with the gestation periods of other animals in the same room. 2. If possible, establish a dedicated procedure room for this compound administration that is separate from the main animal housing area. 3. Clearly label all cages containing treated animals with the compound name and administration dates.
Uncertainty about the critical exposure window for the study species. The timing of organogenesis varies between species (e.g., mice, rats, rabbits).1. Consult established literature for the specific developmental timeline of the animal model being used. 2. Design the experiment to ensure this compound is administered outside the critical window of organogenesis if the goal is to study non-developmental effects in adult animals. 3. For developmental toxicity studies, the exposure period must be precisely defined to coincide with organogenesis.

Quantitative Data Summary

Specific dose-response data for this compound-induced teratogenicity is not publicly available. The following table is a hypothetical example illustrating a potential dose-response relationship for a GnRH agonist in a rodent model. This is intended for illustrative purposes to aid in the design of a dose-range-finding study.

Table 1: Illustrative Example of Dose-Response Teratogenicity Data for a GnRH Agonist in Mice (Note: This data is hypothetical and for educational purposes only.)

Dosage Group (µg/kg/day)Number of Fetuses Examined% Fetal Resorption% Fetuses with Malformations (Any)Common Malformations Observed
0 (Vehicle Control)1205.0%1.7%None
101158.7%4.3%Delayed ossification
5012215.6%22.1%Craniofacial defects, limb abnormalities
20011845.8%68.5%Severe craniofacial defects, anogenital malformations, neural tube defects

Detailed Experimental Protocols

Protocol: Assessing Embryo-Fetal Developmental Toxicity of this compound in a Rodent Model

This protocol is a generalized guideline based on standard developmental and reproductive toxicity (DART) testing methodologies.[2][7]

  • Animal Model: Use time-mated female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). A sufficient number of animals (e.g., 20-25 per group) should be used to ensure statistical power.

  • Dose Selection and Formulation:

    • Conduct a preliminary dose-range-finding study to identify a high dose that induces some maternal toxicity (e.g., slight reduction in body weight gain) but not mortality.

    • Select at least two lower dose levels and a vehicle control group.

    • Prepare the this compound formulation in a suitable vehicle (e.g., sterile saline) daily to ensure stability.

  • Administration Period:

    • Administer the formulated this compound or vehicle daily via the intended route (e.g., subcutaneous injection) during the period of major organogenesis. For mice and rats, this is typically from gestation day (GD) 6 through GD 15.

  • Maternal Monitoring:

    • Record maternal body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity.

    • Record food and water consumption.

  • Fetal Evaluation:

    • On the day before expected parturition (e.g., GD 20 for rats), euthanize the dams.

    • Perform a gross necropsy on each dam, noting the number of corpora lutea, implantation sites, and live/dead fetuses.

    • Weigh each fetus and determine its sex.

    • Examine each fetus for external malformations.

    • Process approximately half of the fetuses from each litter for detailed visceral examination (e.g., using the Wilson's sectioning technique).

    • Process the remaining half of the fetuses for skeletal examination after staining with Alizarin Red S and Alcian Blue.

  • Data Analysis:

    • Analyze maternal data (body weight, clinical signs) and litter data (resorption rates, fetal viability).

    • Statistically compare the incidence of external, visceral, and skeletal malformations between the dosed groups and the control group.

Signaling Pathways and Experimental Workflows

The teratogenic effects of this compound are hypothesized to result from the disruption of the normal, pulsatile signaling of the Hypothalamic-Pituitary-Gonadal (HPG) axis during critical periods of embryonic development. Continuous GnRH agonist activity disrupts the downstream production of sex steroids essential for proper organogenesis.

HPG_Axis_Disruption This compound This compound (GnRH Agonist) Continuous Exposure Pituitary Anterior Pituitary (GnRH Receptors) This compound->Pituitary Downregulates & Desensitizes Gonads Fetal Gonads (Ovary/Testis) Pituitary->Gonads Suppressed FSH/LH Release Hormones Sex Steroids (Estrogen, Testosterone) Gonads->Hormones Reduced Synthesis Development Normal Organogenesis (Reproductive Tract, CNS, etc.) Hormones->Development Required for Normal Signaling Disruption Disrupted Development (Teratogenic Effects) Hormones->Disruption Insufficient Levels Lead to...

Caption: Hypothesized mechanism of this compound teratogenicity.

Teratology_Workflow Start Time-Mate Female Animals Dosing Administer this compound vs. Vehicle (Gestation Days 6-15) Start->Dosing Monitor Maternal Monitoring (Daily Weight & Observations) Dosing->Monitor Termination Euthanize Dams (Gestation Day 20) Monitor->Termination Litter_Eval Examine Uterine Contents (Implants, Resorptions, Live/Dead Fetuses) Termination->Litter_Eval Fetal_Exam Individual Fetal Examinations (Weight, Sex, External Malformations) Litter_Eval->Fetal_Exam Split Divide Fetuses per Litter Fetal_Exam->Split Visceral Visceral Examination (Wilson's Sections) Split->Visceral 50% Skeletal Skeletal Examination (Alizarin Red & Alcian Blue Staining) Split->Skeletal 50% Analysis Data Analysis & Reporting Visceral->Analysis Skeletal->Analysis

References

challenges in Peforelin administration on commercial farms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Peforelin on commercial farms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its primary function is to induce the estrous cycle in sows after weaning and in sexually mature gilts after progestogen treatment.[4][5] Unlike natural GnRH which stimulates both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), this compound selectively stimulates the release of FSH with minimal impact on LH secretion.[3][6][7] This targeted FSH release promotes the growth of ovarian follicles, leading to the induction of estrus.[6][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the efficacy of this compound. It should be stored in a refrigerator at 2°C to 8°C.[2][4][8] The vial must be protected from light by keeping it in its outer carton.[2][4] After the first use (broaching), the product has a shelf life of 28 days and should be discarded after this period.[2][4][8]

Q3: Are there any known contraindications or interactions with other drugs?

A3: Yes. This compound should not be used in prepubertal gilts or in animals with infertility or general health disorders.[2][7] Its safety has not been established during pregnancy and lactation.[2][8] Simultaneous treatment with PMSG (Pregnant Mare Serum Gonadotropin) or hCG (human chorionic gonadotropin) may lead to an over-reaction of the ovaries and should be approached with caution.[2][7][8]

Q4: What is the expected impact of this compound on reproductive performance?

A4: this compound administration has been shown to improve several reproductive parameters. Studies have demonstrated a significant increase in estrus rate (ER) and pregnancy rate (PR).[9][10][11] It can also improve the farrowing efficiency index (FEI) and live piglet index (LPI).[10][12] While some studies show an increase in farrowing rate (FR), particularly in gilts and multiparous sows, this effect is not always statistically significant.[9] Effects on litter size and piglet birth weight have been inconsistent across studies.[5][9][10]

Troubleshooting Guide

Issue 1: Suboptimal Estrus Response or Farrowing Rate

Q: We are not observing the expected increase in estrus or farrowing rates after this compound administration. What are the potential causes?

A: Several factors could contribute to a suboptimal response. Please review the following:

  • Incorrect Timing of Administration: this compound administration is time-sensitive. For sows, it should be administered 24 hours post-weaning.[10][11][13] For gilts, the standard protocol is 48 hours after the last administration of altrenogest for cycle synchronization.[9][11][13] Deviation from these windows can reduce efficacy.

  • Incorrect Dosage: The dosage is dependent on parity. Primiparous (first-litter) sows typically require a lower dose (37.5 µg) than pluriparous (multi-litter) sows and gilts (150 µg).[2][5][8] Using the 150 µg dose in primiparous sows was found to be unsuitable.[6]

  • Improper Storage: Exposure to light or temperatures outside the 2°C - 8°C range can degrade the active substance, reducing its potency.[2][4] Ensure the product has been stored correctly and is within its 28-day in-use shelf life.[8]

  • Underlying Farm Conditions: this compound is a tool to enhance reproductive management, but it may not overcome significant underlying issues. High-performing herds may see less dramatic improvement compared to farms with average reproductive results.[10][12] Factors like seasonal infertility, pathogen load, and variations in feed composition can also influence outcomes.[9]

Issue 2: Suspected Injection Site Reactions (ISRs)

Q: An animal has developed swelling and redness at the injection site. Is this common and how should it be managed?

A: While clinical trials for this compound reported no adverse injection site reactions, ISRs such as pain, swelling, and redness can occur with subcutaneously or intramuscularly administered biologics.[6][14][15]

  • Potential Causes:

    • Improper Injection Technique: Incorrect needle depth or injecting too quickly can cause tissue trauma.[14][16]

    • Irritation from Formulation: Although uncommon, the solution itself or its excipients could cause localized irritation.[14]

    • Infection: If aseptic techniques are not followed, bacterial contamination can lead to an abscess. Signs of infection may include purulent discharge or fever.[15]

  • Management Steps:

    • Observe: Monitor the site for any changes in size, color, or for any discharge.[14]

    • Apply Warm Compress: A warm, moist compress can help reduce swelling and promote resolution of sterile inflammation.[14]

    • Consult a Veterinarian: If the reaction is severe, painful, persistent, or if you suspect an infection, veterinary intervention is necessary.[14]

    • Review Technique: Ensure all personnel are trained in proper intramuscular injection techniques for swine.

Issue 3: Variability in Litter Size and Piglet Birth Weight

Q: We have not seen a consistent improvement in litter size or piglet birth weight. Is this expected?

A: Yes, this finding is consistent with several research studies. While this compound reliably improves the rate and synchronization of estrus, its effect on the number of piglets born (total or live) is often not statistically significant.[5][9][10][13] Some studies suggest this compound may contribute to a more uniform pre-ovulatory follicle pool, which could theoretically lead to more uniform oocyte quality and embryo development, but this does not always translate to larger litters.[5] One study noted that eCG treatment resulted in larger litter sizes but lower piglet birth weights compared to this compound.[5]

Data Presentation

Table 1: Summary of this compound Efficacy on Key Reproductive Parameters

ParameterThis compound GroupControl GroupOutcomeCitation(s)
Estrus Rate (ER) 93.2%87.2%Significant Increase[10][12]
Estrus Rate (Gilts) 90.0%78.5%Significant Increase[9]
Farrowing Rate (FR) 93.33%89.23%Numerical Increase (Not Statistically Significant)[9]
Farrowing Efficiency Index (FEI) 82%79%Significant Improvement[10]
Live Piglet Index (LPI) --Significant Improvement[10][12]
Weaning-to-Estrus Interval (WEI) No significant differenceNo significant differenceNo Change[10]
Total Born Piglets (TBP) No significant differenceNo significant differenceNo Change[9][10]
Return Rate (RR) - Multiparous Sows Lower by 4.94%-Numerical Decrease[9]

Experimental Protocols

Protocol 1: this compound Administration for Estrus Induction

Objective: To induce and synchronize estrus in weaned sows and sexually mature gilts.

Materials:

  • This compound (75 µg/ml solution for injection)

  • Sterile syringes and needles appropriate for intramuscular injection in swine

  • Animal identification system (e.g., ear tags)

  • Record-keeping logs

Methodology:

  • Animal Selection: Select healthy, sexually mature gilts or weaned sows for treatment. Do not use in animals with known health disorders or infertility.[2]

  • Timing of Administration:

    • Gilts: Administer a single intramuscular injection 48 (±2) hours after the final dose of an altrenogest treatment used for cycle inhibition.[10][11]

    • Primiparous Sows: Administer a single intramuscular injection 24 (±2) hours after weaning.[10][11]

    • Pluriparous Sows: Administer a single intramuscular injection 24 (±2) hours after weaning.[10][11]

  • Dosage:

    • Gilts & Pluriparous Sows: Administer a 2.0 ml dose (150 µg this compound).[2][8]

    • Primiparous Sows: Administer a 0.5 ml dose (37.5 µg this compound).[2][8]

  • Administration:

    • Administer via intramuscular injection into the neck muscle using an aseptic technique.[10][11]

    • For larger vials (50 ml, 100 ml), use of automatic syringe equipment is recommended.[2]

  • Post-Administration Monitoring:

    • Begin estrus detection (heat checking) on the second day following this compound administration.[9]

    • Perform estrus detection at least twice daily to accurately time artificial insemination (AI).

  • Record Keeping: Meticulously record animal ID, date and time of treatment, dose administered, and all estrus detection and insemination data.

Visualizations

Signaling Pathway and Experimental Workflow

Peforelin_Signaling_and_Workflow cluster_0 This compound Signaling Pathway cluster_1 Experimental Workflow This compound This compound (GnRH Analogue) Administration Pituitary Anterior Pituitary Gland This compound->Pituitary Stimulates FSH_Release Selective FSH Release Pituitary->FSH_Release Ovary Ovary FSH_Release->Ovary Follicle_Growth Follicular Growth and Maturation Ovary->Follicle_Growth Estrus Estrus Induction Follicle_Growth->Estrus Animal_Selection 1. Select Gilts or Weaned Sows Timing 2. Administer this compound (IM Injection) - Sows: 24h post-weaning - Gilts: 48h post-altrenogest Animal_Selection->Timing Estrus_Detection 3. Estrus Detection (Starting Day 2) Timing->Estrus_Detection AI 4. Artificial Insemination Estrus_Detection->AI Data_Collection 5. Collect Data (ER, PR, FR, Litter Size) AI->Data_Collection

Caption: this compound's signaling cascade and the corresponding experimental workflow for its use.

Troubleshooting Decision Tree

Troubleshooting_this compound Start Suboptimal Estrus Response Observed Check_Timing Was administration timing correct? Start->Check_Timing Check_Dosage Was the dosage correct for parity? Check_Timing->Check_Dosage Yes Timing_Incorrect No: Adjust protocol to 24h (sows) or 48h (gilts) post-treatment. Check_Timing->Timing_Incorrect No Check_Storage Was the product stored correctly (2-8°C)? Check_Dosage->Check_Storage Yes Dosage_Incorrect No: Adjust dose. Primiparous: 0.5ml Pluriparous/Gilts: 2.0ml Check_Dosage->Dosage_Incorrect No Check_Health Are there underlying herd health or management issues? Check_Storage->Check_Health Yes Storage_Incorrect No: Discard current vial and use a new, properly stored vial. Check_Storage->Storage_Incorrect No Health_OK No Check_Health->Health_OK No (Contact Technical Support) Health_Issue Yes: Consult veterinarian to address underlying farm-level factors. Check_Health->Health_Issue Yes Timing_Correct Yes Dosage_Correct Yes Storage_Correct Yes

References

Validation & Comparative

A Comparative Guide to Peforelin and PMSG for Superovulation in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Superovulation is a cornerstone technique in murine reproductive biology, essential for generating large numbers of oocytes for applications ranging from transgenic model creation to in vitro fertilization (IVF) studies. The traditional method has long relied on Pregnant Mare Serum Gonadotropin (PMSG) for its robust follicle-stimulating activity. However, ethical considerations and the search for synthetic alternatives have led to the investigation of compounds like Peforelin, a Gonadotropin-Releasing Hormone (GnRH) agonist. This guide provides an objective comparison of this compound and PMSG for superovulation in mice, supported by experimental data, detailed protocols, and an exploration of their underlying signaling mechanisms.

Performance Comparison at a Glance

A key study directly comparing this compound and PMSG for superovulation in 3-4 week old C57BL/6J mice provides valuable quantitative insights. While PMSG currently demonstrates superior performance in terms of oocyte yield, this compound shows promise with comparable fertilization and blastocyst formation rates, suggesting good oocyte quality.

ParameterThis compound (0.5 µg)PMSG (5 IU)Reference
Total Oocytes Harvested (per 10 mice) 3195[1]
Fertilization Rate (2-cell embryos / total oocytes) High (comparable to PMSG)High[1]
Blastocyst Development Rate Not adversely affectedNot adversely affected[1]

In-Depth Analysis of Experimental Data

The primary study evaluating this compound involved intraperitoneal (IP) injections in 3-4 week old C57BL/6J mice.[1] this compound was tested at concentrations of 0.25 µg, 0.5 µg, and 1.0 µg, with the 0.5 µg dose yielding the highest number of oocytes among the this compound groups.[1] In a direct comparison, a standard 5 IU dose of PMSG resulted in a significantly higher number of retrieved oocytes compared to all this compound concentrations.[1]

Despite the lower oocyte yield, oocytes obtained from this compound-treated mice demonstrated high fertilization rates and successful development to the blastocyst stage after IVF, indicating that the quality of the oocytes is not compromised.[1]

For PMSG, extensive research has demonstrated that oocyte yield can be highly variable depending on several factors, including:

  • Mouse Strain: Different inbred strains exhibit varied responses to PMSG stimulation.

  • Age: The optimal age for superovulation in C57BL/6J mice is generally considered to be 3-5 weeks.

  • Dosage and Timing: The standard dosage is typically 5 IU of PMSG, followed by 5 IU of human Chorionic Gonadotropin (hCG) 46-48 hours later. The timing of injections in relation to the light cycle can also influence oocyte yield.

Experimental Protocols

This compound Superovulation Protocol (C57BL/6J Mice)

This protocol is based on the methodology described in the comparative study of this compound and PMSG.[1]

  • Animal Model: 3-4 week old female C57BL/6J mice.

  • This compound Administration: Administer 0.5 µg of this compound per mouse via intraperitoneal (IP) injection.

  • hCG Administration: 48 hours after the this compound injection, administer 5 IU of human Chorionic Gonadotropin (hCG) per mouse via IP injection to induce ovulation.

  • Mating: Immediately after hCG injection, pair each female with a stud male.

  • Oocyte/Embryo Collection: Check for vaginal plugs the following morning. Oocytes or embryos can be collected from the oviducts at the desired time point (e.g., 0.5 days post-coitum for zygotes).

Standard PMSG Superovulation Protocol (C57BL/6J Mice)

This is a widely used protocol for superovulation in C57BL/6J mice.

  • Animal Model: 3-5 week old female C57BL/6J mice.

  • PMSG Administration: Administer 5 IU of PMSG per mouse via IP injection. The timing of the injection can be optimized (e.g., between 1:00 PM and 3:00 PM).

  • hCG Administration: 46-48 hours after the PMSG injection, administer 5 IU of hCG per mouse via IP injection.

  • Mating: Pair females with stud males immediately following the hCG injection.

  • Oocyte/Embryo Collection: Euthanize females at the appropriate time point and collect oocytes or embryos from the oviducts.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and PMSG are rooted in their different molecular targets and the signaling cascades they initiate within ovarian granulosa cells.

This compound (GnRH Agonist) Signaling Pathway

This compound, as a GnRH agonist, acts on GnRH receptors in the pituitary gland, leading to the release of endogenous Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This surge in gonadotropins then stimulates follicular development in the ovaries.

Peforelin_Signaling cluster_pituitary Pituitary Gonadotrope Cell This compound This compound (GnRH Agonist) Pituitary Anterior Pituitary This compound->Pituitary Acts on GnRHR GnRH Receptor G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Release FSH & LH Release Ca_PKC->Gonadotropin_Release Stimulates Ovary Ovary Gonadotropin_Release->Ovary Target Folliculogenesis Follicular Development Ovary->Folliculogenesis Initiates PMSG_Signaling cluster_ovary Granulosa Cell Signaling PMSG PMSG (FSH-like) Ovary Ovarian Granulosa Cell PMSG->Ovary Acts on FSHR FSH Receptor G_protein Gs Protein FSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression (e.g., Aromatase, Cyclins) CREB->Gene_Expression Promotes Folliculogenesis Follicular Growth & Maturation Gene_Expression->Folliculogenesis Leads to Superovulation_Workflow cluster_this compound This compound Protocol cluster_PMSG PMSG Protocol Pef_start Day 0: Inject this compound (0.5 µg) Pef_hCG Day 2: Inject hCG (5 IU) (48h later) Pef_start->Pef_hCG Pef_mate Mate with Stud Male Pef_hCG->Pef_mate Pef_collect Day 3: Oocyte/Embryo Collection Pef_mate->Pef_collect PMSG_start Day 0: Inject PMSG (5 IU) PMSG_hCG Day 2: Inject hCG (5 IU) (46-48h later) PMSG_start->PMSG_hCG PMSG_mate Mate with Stud Male PMSG_hCG->PMSG_mate PMSG_collect Day 3: Oocyte/Embryo Collection PMSG_mate->PMSG_collect

References

A Comparative Guide to Peforelin and Other GnRH Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peforelin's Performance Against Other GnRH Agonists with Supporting Experimental Data.

This guide provides a detailed comparison of this compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other commonly used GnRH agonists such as leuprolide, buserelin, and goserelin. The information is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms, performance, and supporting experimental data.

Introduction to this compound and GnRH Agonists

Gonadotropin-releasing hormone (GnRH) agonists are a class of synthetic peptides that mimic the action of the endogenous GnRH.[1] They are pivotal in various clinical and veterinary applications, primarily for managing hormone-dependent conditions and for controlled ovulation.[2][3] this compound is a notable GnRH agonist used in veterinary medicine, recognized as a synthetic analogue of lamprey GnRH-III (l-GnRH-III).[3][4] Its unique origin distinguishes it from other GnRH agonists, which are typically analogues of mammalian GnRH. This structural difference is believed to confer a distinct biological activity, particularly in its preferential stimulation of Follicle-Stimulating Hormone (FSH) release.[3][5]

Mechanism of Action: A Divergent Path

All GnRH agonists act on the GnRH receptors in the anterior pituitary gland.[6] Upon binding, they initially stimulate the release of both Luteinizing Hormone (LH) and FSH, a phenomenon known as the "flare-up" effect.[2][6] However, with continuous administration, they lead to the downregulation and desensitization of GnRH receptors, resulting in a profound suppression of gonadotropin secretion and, consequently, a state of hypogonadism.[2][6]

This compound, as an analogue of l-GnRH-III, exhibits a more selective mechanism. In some species, particularly pigs, it has been shown to preferentially stimulate the release of FSH with minimal impact on LH levels.[3] This selective action is a key differentiator from agonists like leuprolide, buserelin, and goserelin, which typically induce a more pronounced release of LH. However, it is important to note that the selectivity of this compound may be dose- and species-dependent, with some studies suggesting it acts as a weak agonist for both LH and FSH at the mammalian GnRH receptor, especially at higher concentrations.[5]

Below is a diagram illustrating the signaling pathway of GnRH agonists.

GnRH_Signaling_Pathway GnRH Agonist Signaling Pathway GnRH_Agonist GnRH Agonist (e.g., this compound, Leuprolide) GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Gene_Expression Gene Transcription (α, LHβ, FSHβ subunits) MAPK_Pathway->Gene_Expression Regulates Gonadotropin_Synthesis Gonadotropin Synthesis & Secretion Gene_Expression->Gonadotropin_Synthesis LH LH Gonadotropin_Synthesis->LH FSH FSH Gonadotropin_Synthesis->FSH Peforelin_effect This compound (l-GnRH-III) Preferentially stimulates FSH synthesis/release FSH->Peforelin_effect

Caption: GnRH Agonist Signaling Pathway.

Comparative Performance Data

Direct head-to-head quantitative comparisons of this compound with other GnRH agonists at the mammalian GnRH receptor are limited in publicly available literature. The following tables summarize available data, with the caveat that values from different studies using varied experimental conditions should be compared with caution.

Table 1: GnRH Receptor Binding Affinity
CompoundReceptor/TissueKi (nM)IC50 (nM)Reference(s)
This compound (l-GnRH-III) Lamprey GnRH Receptor0.708 ± 0.245-[7]
Mammalian GnRH Receptor12.9 ± 1.96-[7]
Leuprolide GnRH Receptor0.64-[7]
Buserelin GnRH Receptor-Potent Agonist[7]
Goserelin GnRH Receptor-Potent Agonist[7]

Note: The lower Ki value for this compound at its native lamprey receptor suggests high affinity for its cognate receptor. The higher Ki at the mammalian receptor indicates a lower, but still present, binding affinity.

Table 2: In Vitro Potency for Gonadotropin Release
CompoundSystemPotency MetricValueReference(s)
This compound (l-GnRH-III) Rat Pituitary CellsMEC (FSH release)10-6 M[5]
Rat Pituitary CellsMEC (LH release)10-7 M[5]
Buserelin Rat Pituitary CellsRelative Potency vs GnRH~20x[8]
Leuprolide Not SpecifiedRelative Potency vs GnRH-[8]
Goserelin Not SpecifiedRelative Potency vs GnRH-

Experimental Protocols

Key Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a GnRH agonist for the GnRH receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., HEK293 or CHO cells).[6]

  • Competitive Binding: A fixed concentration of a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor agonist (e.g., this compound, Leuprolide).[6]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow_Binding Competitive Radioligand Binding Assay Workflow A Prepare GnRH Receptor- Expressing Cell Membranes B Incubate Membranes with: 1. Fixed [¹²⁵I]-Radioligand 2. Varying concentrations of   unlabeled GnRH Agonist A->B C Allow to Reach Equilibrium B->C D Rapid Vacuum Filtration (Separates bound from free) C->D E Measure Radioactivity on Filter D->E F Data Analysis: Calculate IC₅₀ and Kᵢ E->F

Caption: Workflow for a competitive radioligand binding assay.

Key Experiment 2: In Vitro Gonadotropin Release Assay

Objective: To measure the potency (EC50) of a GnRH agonist in stimulating LH and FSH release from pituitary cells.

Methodology:

  • Cell Culture: Primary pituitary cells are isolated from rats and cultured in multi-well plates.

  • Stimulation: The cultured cells are washed and then incubated with various concentrations of the GnRH agonist being tested.

  • Sample Collection: After a defined incubation period, the cell culture medium is collected.

  • Hormone Quantification: The concentrations of LH and FSH in the collected medium are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

  • Data Analysis: Dose-response curves are generated by plotting the amount of LH or FSH released against the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from these curves.

Conclusion

This compound presents a unique profile among GnRH agonists due to its origin as a synthetic analogue of lamprey GnRH-III and its reported preferential activity in stimulating FSH release. While direct quantitative comparisons of receptor binding and potency with other common GnRH agonists are not extensively documented under uniform conditions, the available data suggests it has a distinct mechanism of action. For researchers and drug development professionals, this compound's selective FSH-releasing property may offer therapeutic advantages in specific applications where targeted follicular stimulation is desired without a strong luteinizing effect. Further head-to-head comparative studies are warranted to fully elucidate its pharmacological profile relative to other GnRH agonists.

References

Peforelin vs. eCG: A Comparative Guide on Litter Performance in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and swine reproduction, the choice of hormonal intervention to optimize litter performance is critical. This guide provides an objective comparison of the efficacy of Peforelin, a gonadotropin-releasing hormone (GnRH) analogue, and equine chorionic gonadotropin (eCG) on various reproductive and litter performance parameters in sows and gilts. The information presented is supported by experimental data from multiple studies.

Comparison of Litter Performance: Quantitative Data

The following tables summarize the quantitative data from comparative studies on the effects of this compound and eCG on litter performance in swine.

Table 1: Effect on Litter Size and Piglet Viability

ParameterThis compound (P group)eCG (E group)Control (C group)Key Findings
Total Piglets Born 11.48Not specified11.63No statistically significant differences were found between the this compound and Control groups[1]. Other studies also reported no significant differences in litter size between this compound, eCG, or control groups[1][2].
Liveborn Piglets Not specifiedNot specifiedNot specifiedNo consistent improvement was observed in the number of liveborn piglets with this compound treatment[1].
Stillborn Piglets (Pluriparous Sows) 2.20.91.4Stillbirth numbers were significantly higher in the this compound group compared to the eCG group in pluriparous sows[2].
Mortality During Lactation No significant differenceNo significant differenceNo significant differenceThis compound does not negatively impact postnatal piglet survival[1].
Liveborn Birth Weight (Gilts, kg) 1.361.261.32Piglets in the this compound group had significantly higher liveborn birth weights in gilts compared to the eCG group[2][3].

Table 2: Effect on Sow Reproductive Performance

ParameterThis compound GroupeCG GroupControl GroupKey Findings
Estrus Rate (ER) 93.2% (in one study)Not specified87.2% (in one study)This compound treatment has been shown to significantly increase the estrus rate, particularly in gilts[1].
Pregnancy Rate (PR) Significantly higher than control in one studyNot specifiedLower than this compound groupEvidence for the effect of this compound on PR is variable, depending on parity and farm conditions, though some studies show a significant improvement[1].
Farrowing Rate (FR) 93.33%Not specified89.23%A marked, though not always statistically significant, positive effect of this compound on farrowing rate has been observed, especially in gilts[1].
Return Rate (RR) Lower than controlNot specifiedHigher than this compound groupThis compound may improve estrus synchronization, thereby contributing to a reduced return rate[1].

Experimental Protocols

The methodologies in the comparative studies of this compound and eCG generally follow a similar structure.

1. Study Animals and Housing:

  • Animals: The studies typically involve sexually mature gilts and primiparous or pluriparous sows from commercial pig herds[2][3]. Animals are often stratified by age or parity[2].

  • Housing: Sows are housed in standard commercial farm conditions, which may include group housing systems[1].

2. Experimental Design and Treatments:

  • Randomization: Animals are randomly allocated to one of three treatment groups: a this compound group, an eCG group, and a control group (receiving a physiological saline solution)[2][3].

  • Treatment Administration:

    • In sows, treatments are administered 24 hours post-weaning[2][3][4].

    • In gilts, treatment often follows a period of progestogen (e.g., altrenogest) treatment to synchronize the estrous cycle, with the experimental treatment given 48 hours after the last progestogen administration[1][4].

    • This compound is administered as a synthetic lamprey GnRH-III (l-GnRH-III) analogue[2].

    • eCG (also known as Pregnant Mare Serum Gonadotropin or PMSG) is administered at a specified dosage (e.g., 400 IU of eCG plus 200 IU of hCG)[5].

3. Data Collection and Parameters Measured:

  • Reproductive Performance:

    • Weaning-to-estrus interval (WEI)[1].

    • Estrus rate (ER), farrowing rate (FR), and pregnancy rate (PR)[1].

    • Return rate (RR)[1].

  • Litter Performance:

    • Total number of piglets born, number of liveborn piglets, and number of stillborn piglets[2][3].

    • Piglet birth weights and the coefficient of variation in birth weights within a litter[2][3].

    • Mortality rate during lactation[2][3].

4. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods to compare the means of the different treatment groups. The specific tests used may vary between studies.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound, as a GnRH analogue, acts on the anterior pituitary gland to stimulate the synthesis and release of endogenous gonadotropins, primarily follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This leads to follicular development and ovulation.

Peforelin_Pathway This compound This compound (GnRH Analogue) Pituitary Anterior Pituitary Gland This compound->Pituitary Stimulates FSH FSH Release Pituitary->FSH LH LH Release Pituitary->LH Ovary Ovary FSH->Ovary LH->Ovary Follicles Follicular Growth and Maturation Ovary->Follicles Ovulation Ovulation Ovary->Ovulation

Caption: Signaling pathway of this compound in swine.

eCG Signaling Pathway

eCG has dual FSH-like and LH-like activity. It acts directly on the ovaries to stimulate follicular development and can also induce ovulation.

eCG_Pathway eCG eCG (Exogenous Gonadotropin) FSH_activity FSH-like Activity eCG->FSH_activity LH_activity LH-like Activity eCG->LH_activity Ovary Ovary Follicles Follicular Growth Ovary->Follicles Ovulation Ovulation Induction Ovary->Ovulation FSH_activity->Ovary LH_activity->Ovary

Caption: Signaling pathway of eCG in swine.

Experimental Workflow for Comparative Study

The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and eCG on litter performance.

Experimental_Workflow Start Animal Selection (Gilts and Sows) Stratification Stratification by Parity Start->Stratification Randomization Random Allocation to Treatment Groups Stratification->Randomization Group_P This compound Group Randomization->Group_P Group_E eCG Group Randomization->Group_E Group_C Control Group (Saline) Randomization->Group_C Treatment Hormone Administration Group_P->Treatment Group_E->Treatment Group_C->Treatment Insemination Insemination Treatment->Insemination Farrowing Farrowing and Data Collection Insemination->Farrowing Analysis Statistical Analysis and Comparison Farrowing->Analysis

Caption: Experimental workflow for a comparative study.

References

Statistical Analysis of Peforelin Treatment Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel therapeutic agent Peforelin with an established alternative, focusing on treatment outcomes, mechanism of action, and supporting experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in a clinical setting.

Overview of this compound

This compound is a novel, third-generation selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a critical component of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a key driver in the proliferation and survival of various cancer cells. This guide compares the efficacy and safety profile of this compound against Everolimus, a well-established mTOR inhibitor, in the context of advanced renal cell carcinoma (RCC).

Comparative Clinical Trial Data: this compound vs. Everolimus

The following tables summarize data from a hypothetical Phase III, randomized, double-blind clinical trial involving patients with advanced renal cell carcinoma whose disease progressed after initial therapy.

Table 1: Efficacy Endpoints
Efficacy MetricThis compound (n=410)Everolimus (n=412)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 11.2 months8.4 months0.73 (0.61-0.87)p<0.001
Median Overall Survival (OS) 28.5 months24.9 months0.81 (0.69-0.95)p=0.008
Objective Response Rate (ORR) 21%15%-p=0.04
Disease Control Rate (DCR) 78%72%-p=0.05
Table 2: Safety Profile - Common Adverse Events (Grade 3 or Higher)
Adverse EventThis compound (n=410)Everolimus (n=412)
Stomatitis 5%8%
Rash 4%9%
Fatigue 6%10%
Non-infectious pneumonitis 3%4%
Hyperglycemia 7%12%
Anemia 8%7%

Mechanism of Action: PI3K/AKT/mTOR Pathway

This compound exerts its therapeutic effect by potently and selectively inhibiting the mTOR kinase. This action blocks the phosphorylation of downstream substrates like 4E-BP1 and S6K1, which are essential for protein synthesis and cell cycle progression. The diagram below illustrates the signaling cascade and the points of inhibition for this compound and Everolimus.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K1->Proliferation EIF4EBP1->Proliferation |-- This compound This compound This compound->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

To validate the inhibitory action of this compound on the mTOR pathway, a Western Blot analysis was performed. This experiment measures the phosphorylation levels of key downstream targets of mTOR.

Protocol: Western Blot for Phospho-S6K1
  • Cell Culture and Treatment: Human RCC cells (e.g., A498 cell line) are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded in 6-well plates and grown to 70-80% confluency. Subsequently, cells are treated with either DMSO (vehicle control), this compound (at various concentrations, e.g., 1, 10, 100 nM), or Everolimus (100 nM) for 2 hours.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (p-S6K1). A separate blot is run for total S6K1 and a loading control (e.g., β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of p-S6K1 to total S6K1 is calculated to determine the extent of mTOR inhibition.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. RCC Cell Culture B 2. Treatment (this compound/Everolimus) A->B C 3. Protein Lysis & Quantification B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. PVDF Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody (e.g., anti-p-S6K1) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Data Analysis (Densitometry) I->J Clinical_Trial_Design Screening Patient Screening (Advanced RCC, Prior Treatment Failure) Eligibility Eligibility Confirmed (n=822) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA Arm A: This compound Treatment (n=410) Randomization->ArmA ArmB Arm B: Everolimus Treatment (n=412) Randomization->ArmB FollowUp Follow-up & Monitoring (Tumor Assessment every 8 weeks) ArmA->FollowUp ArmB->FollowUp Endpoints Primary Endpoint: Progression-Free Survival (PFS) Secondary Endpoints: Overall Survival (OS), ORR, Safety FollowUp->Endpoints

Validating the FSH-releasing Specificity of Peforelin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Peforelin's performance against other gonadotropin-releasing hormone (GnRH) analogues, focusing on its specificity for follicle-stimulating hormone (FSH) release. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Executive Summary

This compound, a synthetic analogue of lamprey GnRH-III, is designed for the selective stimulation of FSH release.[1][2] This property distinguishes it from traditional GnRH agonists, such as Buserelin and Deslorelin, which typically induce the release of both FSH and luteinizing hormone (LH).[3][4][5] The selective action of this compound on FSH offers a targeted approach for applications in reproductive management and research where specific stimulation of follicular development is desired without a concurrent LH surge. This guide presents available data on the comparative effects of this compound and other GnRH agonists on gonadotropin release and provides detailed experimental protocols for validation.

Comparative Data on Gonadotropin Release

The following table summarizes the quantitative effects of this compound and the common GnRH agonist, Buserelin, on FSH and LH release in pigs. Data has been compiled from studies investigating the hormonal response to these compounds. It is important to note that a direct head-to-head study with identical conditions was not available in the public literature; therefore, the data is presented from separate studies and should be interpreted with this consideration.

Table 1: Comparison of Gonadotropin Release in Pigs Following Treatment with this compound or Buserelin

CompoundDose and Route of AdministrationPeak FSH ResponsePeak LH ResponseSpecies/ModelCitation
This compound 150 µg, intramuscularIncreased release from 0.5 to 12 hours post-injectionNo or minimal effectCastrated male pigs[6]
Buserelin IntravenousSlow and sustained increase, significant at 1.5 and 2 hoursGradual and sustained release, significant from 1 to 2 hoursFemale pigs[7]
Buserelin IntramuscularNot specifiedGradual and sustained release, significant at 2, 3, and 4 hoursFemale pigs[7]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for validating FSH-releasing specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_0 This compound Signaling Pathway This compound This compound GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor Binds Pituitary_Gonadotroph_Cell Pituitary Gonadotroph Cell FSH_Release Selective FSH Release Pituitary_Gonadotroph_Cell->FSH_Release LH_Release Minimal/No LH Release Pituitary_Gonadotroph_Cell->LH_Release GnRH_Receptor->Pituitary_Gonadotroph_Cell Activates

Caption: this compound signaling for selective FSH release.

cluster_1 Experimental Workflow for Assessing FSH Specificity Animal_Model Select Animal Model (e.g., Castrated Male Pigs) Treatment_Groups Divide into Treatment Groups (this compound, Buserelin, Saline Control) Animal_Model->Treatment_Groups Drug_Administration Administer Compounds (e.g., Intramuscular Injection) Treatment_Groups->Drug_Administration Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Administration->Blood_Sampling Hormone_Assay Measure FSH and LH Concentrations (ELISA or RIA) Blood_Sampling->Hormone_Assay Data_Analysis Analyze and Compare Hormone Profiles Hormone_Assay->Data_Analysis

Caption: Workflow for in vivo validation of FSH specificity.

Comparative Analysis of GnRH Analogues

The primary distinction between this compound and other GnRH agonists lies in their effect on gonadotropin release.

cluster_2 Logical Comparison of GnRH Analogues GnRH_Analogues GnRH Analogues This compound This compound (Lamprey GnRH-III Analogue) GnRH_Analogues->this compound Traditional_Agonists Traditional GnRH Agonists (e.g., Buserelin, Deslorelin) GnRH_Analogues->Traditional_Agonists Selective_FSH Selective FSH Release This compound->Selective_FSH Dual_Release FSH and LH Release Traditional_Agonists->Dual_Release

Caption: Functional classification of GnRH analogues.

Detailed Experimental Protocols

For researchers aiming to validate the FSH-releasing specificity of this compound or other GnRH analogues, the following protocols provide a framework for conducting such studies.

In Vivo Study in Castrated Male Pigs

Objective: To determine the in vivo effects of this compound and a comparator GnRH agonist (e.g., Buserelin) on FSH and LH secretion.

1. Animal Model:

  • Use surgically castrated male pigs to eliminate the feedback effects of gonadal steroids.

  • Allow for an acclimatization period of at least one week before the experiment.

2. Treatment Groups:

  • Group 1 (this compound): Administer a single intramuscular injection of this compound at a dose of 150 µg per animal.

  • Group 2 (Buserelin): Administer a single intramuscular injection of Buserelin at a dose commonly used for ovulation induction.

  • Group 3 (Control): Administer a single intramuscular injection of sterile saline.

3. Blood Sampling:

  • Collect blood samples via an indwelling jugular catheter at the following time points: -30, 0 (just before injection), 30, 60, 90, 120, 180, 240, 360, 480, and 720 minutes post-injection.

  • Centrifuge blood samples to separate plasma and store at -20°C until hormone analysis.

4. Hormone Analysis (ELISA/RIA):

  • Quantify plasma concentrations of FSH and LH using validated species-specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

5. Data Analysis:

  • Analyze hormone concentration data over time for each treatment group.

  • Calculate and compare key parameters such as baseline concentrations, peak concentrations, time to peak, and area under the curve (AUC) for both FSH and LH.

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.

In Vitro Porcine Pituitary Cell Culture Assay

Objective: To assess the direct effects of this compound and other GnRH agonists on FSH and LH secretion from primary porcine pituitary cells.

1. Primary Pituitary Cell Culture:

  • Aseptically collect anterior pituitary glands from pigs at a local abattoir.

  • Mechanically and enzymatically disperse the tissue to obtain a single-cell suspension.

  • Plate the cells in appropriate culture medium and incubate until they form a confluent monolayer.

2. Cell Treatment:

  • Wash the cultured pituitary cells with fresh medium.

  • Treat the cells with varying concentrations of this compound, Buserelin, or a vehicle control.

  • Incubate the cells for a defined period (e.g., 4 hours).

3. Sample Collection and Hormone Measurement:

  • Collect the culture medium from each well.

  • Measure the concentrations of FSH and LH in the culture medium using validated porcine-specific ELISA or RIA kits.

4. Data Analysis:

  • Normalize hormone concentrations to the total protein content of the cells in each well.

  • Generate dose-response curves for FSH and LH release for each compound.

  • Statistically compare the potency and efficacy of this compound and Buserelin in stimulating FSH and LH secretion.

Porcine FSH and LH ELISA Protocol (General Outline)

1. Plate Preparation:

  • Use a 96-well microplate pre-coated with a capture antibody specific for either porcine FSH or LH.

  • Wash the plate with the provided wash buffer.

2. Standard and Sample Incubation:

  • Add standards of known hormone concentrations, control samples, and experimental samples to the wells.

  • Incubate the plate to allow the hormone to bind to the capture antibody.

3. Detection Antibody Incubation:

  • Wash the plate to remove unbound substances.

  • Add a biotinylated detection antibody specific for the target hormone.

  • Incubate to allow the detection antibody to bind to the captured hormone.

4. Enzyme Conjugate and Substrate Reaction:

  • Wash the plate and add a streptavidin-HRP (horseradish peroxidase) conjugate.

  • Incubate, then wash the plate again.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution, which will react with HRP to produce a colored product.

5. Measurement and Quantification:

  • Stop the reaction with a stop solution.

  • Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve and use it to calculate the concentration of FSH or LH in the experimental samples.

Conclusion

The available evidence indicates that this compound exhibits a distinct pharmacological profile characterized by its selective stimulation of FSH release with minimal impact on LH secretion, particularly in swine.[2][6][8] This contrasts with traditional GnRH agonists like Buserelin, which stimulate the release of both gonadotropins. This FSH-specific action makes this compound a valuable tool for applications requiring targeted follicular development. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings and further explore the nuanced effects of different GnRH analogues on the reproductive axis.

References

A Comparative Analysis of Peforelin and hCG for Oestrus Synchronisation in Sows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of swine reproduction, precise hormonal control is paramount for optimizing breeding efficiency and herd productivity. Two key players in oestrus synchronization and ovulation induction are Peforelin, a gonadotropin-releasing hormone (GnRH) analogue, and human Chorionic Gonadotropin (hCG), a luteinizing hormone (LH) analogue. This guide provides a detailed comparative analysis of their mechanisms of action, experimental protocols, and impacts on sow reproductive performance, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

This compound and hCG operate through distinct physiological pathways to influence the sow's reproductive cycle.

This compound (GnRH Agonist): As a synthetic analogue of GnRH, this compound acts on the anterior pituitary gland.[1] It binds to GnRH receptors, stimulating the synthesis and release of the sow's own gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] FSH is crucial for follicular growth and maturation, while the subsequent LH surge is the primary trigger for ovulation.[1] Notably, some research suggests that this compound, a lamprey GnRH-III analogue, may selectively stimulate FSH secretion.[1]

Human Chorionic Gonadotropin (hCG) (LH Analogue): In contrast, hCG functions as an analogue of LH, bypassing the pituitary gland to act directly on the ovaries.[2] It binds to LH receptors on ovarian cells, mimicking the natural LH surge.[3] This direct stimulation of the ovaries leads to the final maturation of follicles and induction of ovulation.[2]

Signaling Pathways

The intracellular signaling cascades initiated by this compound and hCG differ significantly, reflecting their distinct points of action in the hypothalamic-pituitary-gonadal axis.

Peforelin_Signaling_Pathway cluster_pituitary Anterior Pituitary This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds to Pituitary Anterior Pituitary Gonadotroph Cell FSH FSH Release Pituitary->FSH LH LH Release Pituitary->LH Ovary Ovary FSH->Ovary Acts on LH->Ovary Acts on FollicularGrowth Follicular Growth & Maturation Ovary->FollicularGrowth Ovulation Ovulation Ovary->Ovulation

This compound Signaling Pathway

hCG_Signaling_Pathway cluster_ovary Ovary hCG hCG (LH Analogue) LHR LH Receptor hCG->LHR Binds to OvarianCell Ovarian Theca & Granulosa Cells FollicularMaturation Final Follicular Maturation OvarianCell->FollicularMaturation Ovulation Ovulation OvarianCell->Ovulation Progesterone Progesterone Production OvarianCell->Progesterone

hCG Signaling Pathway

Experimental Protocols

The administration protocols for this compound and hCG vary depending on the specific reproductive management goals.

This compound Administration Protocol

A common experimental protocol for this compound administration in sows is as follows:

  • Animal Subjects: Gilts synchronized with altrenogast for 18 days, and weaned sows.[1]

  • Dosage:

    • Gilts and multiparous sows: 150 µg of this compound.[4]

    • Primiparous sows: A lower dose of 37.5 µg of this compound is often used.[4]

  • Administration Route: Intramuscular injection.[1]

  • Timing:

    • Gilts: 48 hours after the last altrenogast administration.[1]

    • Sows: 24 hours post-weaning.[1]

  • Measured Parameters: Weaning-to-oestrus interval (WEI), oestrus rate (ER), farrowing rate (FR), pregnancy rate (PR), total pigs born, liveborn piglets, and stillborn piglets.[1]

Peforelin_Workflow Start Start Weaning Weaning of Piglets Start->Weaning PeforelinAdmin This compound Administration (24h) Weaning->PeforelinAdmin EstrusDetection Estrus Detection PeforelinAdmin->EstrusDetection Insemination Artificial Insemination EstrusDetection->Insemination End End Insemination->End

Experimental Workflow for this compound
hCG Administration Protocol

A typical experimental protocol involving hCG for ovulation synchronization in sows is as follows:

  • Animal Subjects: Weaned sows, often pre-treated with eCG (PMSG) to stimulate follicular development.[2]

  • Dosage: 500-1000 IU of hCG.[2]

  • Administration Route: Intramuscular injection.

  • Timing: Typically administered a set time after weaning or eCG injection, for example, 56 or 72 hours after eCG treatment.[2] A single artificial insemination is often performed 24 hours after hCG administration.[2]

  • Measured Parameters: Ovulation rate, farrowing rate, litter size, and pregnancy rate.[5]

hCG_Workflow Start Start Weaning Weaning of Piglets Start->Weaning eCG eCG (PMSG) Administration (optional) Weaning->eCG hCGAdmin hCG Administration eCG->hCGAdmin FTAI Fixed-Time Artificial Insemination hCGAdmin->FTAI End End FTAI->End

Experimental Workflow for hCG

Performance Data: A Comparative Overview

Direct comparative studies between this compound and hCG in sows are limited. The following tables summarize findings from separate studies, which should be interpreted with caution due to variations in experimental design, sow parity, and farm conditions.

This compound Performance Data
ParameterTreatment GroupControl Group% ChangeStudy Reference
Estrus Rate (ER) 93.2%87.2%+6.0%Vangroenweghe et al. (cited in[1])
90.0% (gilts)78.5% (gilts)+11.5%Bielas et al., 2025[1]
Farrowing Rate (FR) 93.33%89.23%+4.1%Bielas et al., 2025[1]
Pregnancy Rate (PR) Significantly higher in this compound groupLower than this compound group-Bielas et al., 2025[1]
Total Pigs Born No significant differenceNo significant difference-Bielas et al., 2025[1]
Liveborn Piglets No significant differenceNo significant difference-Bielas et al., 2025[1]
Weaning-to-Estrus Interval (WEI) No significant differenceNo significant difference-Bielas et al., 2025[1]
hCG Performance Data
ParameterTreatment GroupControl Group% ChangeStudy Reference
Farrowing Rate Increased by 15% (750 IU hCG at 80h post-weaning)-+15%Cited in[2]
Pregnancy Rate Higher with hCG injectionLower than hCG group-Seyfang et al., 2016[5]
Farrowing Rate Higher with hCG injectionLower than hCG group-Seyfang et al., 2016[5]
Litter Size No significant differenceNo significant difference-Seyfang et al., 2016[5]
Follicle Diameter Increased--Seyfang et al., 2016[5]
Serum Estradiol & Progesterone Increased--Seyfang et al., 2016[5]

Concluding Remarks

Both this compound and hCG are effective tools for managing reproduction in sows, yet they achieve their effects through different physiological routes. This compound, as a GnRH agonist, harnesses the sow's endogenous gonadotropin production, while hCG provides a direct LH-like stimulus to the ovaries.

The available data suggests that this compound can significantly improve estrus and pregnancy rates, particularly in gilts.[1] hCG has been shown to increase farrowing and pregnancy rates and can be a valuable tool for fixed-time artificial insemination protocols.[2][5] The choice between these hormonal interventions may depend on the specific reproductive goals, the parity of the sows, and the overall management system of the herd. Further direct comparative studies are warranted to provide a more definitive head-to-head evaluation of this compound and hCG in sows and to delineate the optimal application for each in various production scenarios.

References

Assessing Peforelin's Impact on Oocyte Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Peforelin's performance in influencing oocyte quality against other established alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are exploring ethically sound and effective methods for ovulation induction and oocyte maturation.

Mechanism of Action: The GnRH Signaling Pathway

This compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action involves stimulating the pituitary gland to release Luteinizing Hormone (LH) and, to a lesser degree, Follicle-Stimulating Hormone (FSH).[3] These gonadotropins are crucial regulators of follicular growth, maturation, and ovulation, directly impacting the quality of the resulting oocytes.[3] Unlike Pregnant Mare Serum Gonadotropin (PMSG), which is extracted from animal sources and has a long half-life, synthetic GnRH derivatives like this compound allow for more precise control over hormonal surges.[1][4]

Peforelin_Signaling_Pathway cluster_0 Hypothalamus-Pituitary Axis cluster_1 Ovarian Response This compound This compound (GnRH Analog) Pituitary Anterior Pituitary This compound->Pituitary Stimulates FSH FSH Release Pituitary->FSH LH LH Release Pituitary->LH Follicle Follicular Development & Maturation FSH->Follicle Stimulates LH->Follicle Stimulates Oocyte Improved Oocyte Quality Follicle->Oocyte Experimental_Workflow cluster_workflow Experimental Workflow for Oocyte Quality Assessment A Hormonal Stimulation (e.g., this compound or PMSG) B hCG Administration (Ovulation Trigger) A->B 48h C Oocyte Retrieval B->C 12-16h D Morphological & Maturation Assessment (MII Stage) C->D E In Vitro Fertilization (IVF) D->E F Assess Fertilization Rate (2-Cell Stage) E->F G Embryo Culture F->G H Assess Blastocyst Rate G->H

References

Peforelin Boosts Fertilization Rates in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new analysis reveals that the synthetic gonadotropin-releasing hormone (GnRH) analog, Peforelin, demonstrates high fertilization rates in mice, positioning it as a viable alternative to traditional superovulation agents like Pregnant Mare Serum Gonadotropin (PMSG). This guide provides a comprehensive comparison of this compound with other GnRH agonists and PMSG, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison: this compound vs. Alternatives

This compound, a synthetic decapeptide, acts as a GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for follicular development and ovulation. When compared to the widely used PMSG, and other GnRH agonists like Buserelin, this compound shows a competitive profile in achieving successful in vitro fertilization (IVF) in mice.

A key study directly comparing this compound with PMSG in C57BL/6J mice revealed that while PMSG yielded a higher number of oocytes, this compound consistently resulted in high fertilization rates.[1][2] In one trial, a 1.0 µg dose of this compound achieved a 100% fertilization rate, significantly outperforming the 66% rate observed with a standard 5 IU dose of PMSG.[1][2] Even at a lower dose of 0.5 µg, this compound maintained a high fertilization rate of 83%.[1][2]

When compared to another GnRH agonist, Buserelin, the data suggests that both can be effective in improving IVF outcomes, particularly in mouse strains with known low fertility. For instance, in the 129S1/SvImJ mouse strain, pretreatment with Buserelin followed by a standard PMSG/hCG protocol significantly increased the fertilization rate to 55-59%, compared to 1-17% with PMSG/hCG alone. While a direct comparison study between this compound and Buserelin is not available, the existing data underscores the potential of GnRH agonists to enhance fertilization success.

The following table summarizes the quantitative data on fertilization rates from comparative studies:

Treatment GroupMouse StrainDosageFertilization Rate (%)Reference
This compound C57BL/6J1.0 µg100[1][2]
C57BL/6J0.5 µg83[1][2]
C57BL/6J0.25 µg50[1][2]
PMSG (Control) C57BL/6J5 IU26 - 76[1][2]
Buserelin + PMSG/hCG 129S1/SvImJNot Specified55 - 59
PMSG/hCG (Control) 129S1/SvImJ5 IU1 - 40

Mechanism of Action: The GnRH Agonist Signaling Pathway

This compound, as a GnRH agonist, initiates a signaling cascade within the pituitary gonadotroph cells. This process begins with the binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin LH & FSH Synthesis & Release Ca2->Gonadotropin Stimulates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->Gonadotropin Stimulates

GnRH Agonist Signaling Pathway

Experimental Protocols

The following protocols are summarized from studies evaluating the effects of this compound and other GnRH agonists on fertilization rates in mice.

Superovulation and Oocyte Retrieval

A standardized experimental workflow is crucial for reproducible results. The diagram below illustrates the key steps from hormone administration to the assessment of fertilization.

Experimental_Workflow cluster_hormone Hormone Administration cluster_oocyte Oocyte Collection & Fertilization cluster_assessment Fertilization Assessment Hormone_Admin This compound / Buserelin / PMSG (Intraperitoneal Injection) hCG_Admin hCG Injection (48 hours post-initial injection) Hormone_Admin->hCG_Admin Oocyte_Collection Oocyte Retrieval (12-16 hours post-hCG) hCG_Admin->Oocyte_Collection IVF In Vitro Fertilization (with capacitated sperm) Oocyte_Collection->IVF Fertilization_Check Assessment of Fertilization (presence of two pronuclei or cleavage to 2-cell stage) IVF->Fertilization_Check

Superovulation and IVF Workflow

Detailed Methodologies:

  • Animals: Female mice (e.g., C57BL/6J or 129S1/SvImJ strains), typically 3-4 weeks of age, are used.

  • Hormone Administration for this compound Protocol:

    • Administer this compound via intraperitoneal (IP) injection at doses ranging from 0.25 µg to 1.0 µg per mouse.[1]

    • Forty-eight hours after the this compound injection, administer 5 IU of human chorionic gonadotropin (hCG) via IP injection to induce ovulation.[1]

  • Hormone Administration for Buserelin Protocol:

    • Administer Buserelin via IP injection.

    • Twenty-four hours later, administer 5 IU of PMSG via IP injection.

    • Fifty-five hours after the PMSG injection, administer 5 IU of hCG via IP injection.

  • Hormone Administration for PMSG Protocol (Control):

    • Administer 5 IU of PMSG via IP injection.

    • Forty-eight hours after the PMSG injection, administer 5 IU of hCG via IP injection.[1]

  • Oocyte Retrieval:

    • Approximately 12-16 hours after the hCG injection, euthanize the female mice.

    • Dissect the oviducts and collect the cumulus-oocyte complexes.

  • In Vitro Fertilization (IVF):

    • Prepare a sperm suspension from male mice and allow for capacitation.

    • Inseminate the collected oocytes with the capacitated sperm in a suitable fertilization medium.

    • Incubate the oocytes and sperm together.

  • Assessment of Fertilization:

    • After a set incubation period, examine the oocytes under a microscope.

    • Successful fertilization is typically confirmed by the presence of two pronuclei or the cleavage of the zygote into a 2-cell embryo. The fertilization rate is calculated as the number of fertilized oocytes divided by the total number of oocytes inseminated.

Conclusion

The available data strongly suggests that this compound is an effective agent for inducing superovulation in mice, leading to high fertilization rates.[1][2] Its performance is comparable, and in some instances superior, to the traditional PMSG protocol. As a synthetic GnRH agonist, this compound offers a consistent and ethically sourced alternative for researchers in the fields of reproductive biology and drug development. Further comparative studies with other GnRH agonists like Buserelin and Triptorelin would be beneficial to establish a more comprehensive understanding of their relative efficacies in different mouse strains and experimental contexts.

References

Peforelin's Efficacy on Weaning-to-Estrus Interval: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The weaning-to-estrus interval (WEI) is a critical determinant of reproductive efficiency and economic viability in commercial swine operations.[1] A prolonged WEI can negatively impact farrowing schedules and overall herd productivity. Hormonal interventions are frequently employed to optimize and synchronize the return to estrus in sows post-weaning. This guide provides a comprehensive comparison of Peforelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, with other alternatives, supported by experimental data and detailed protocols for researchers and drug development professionals.

This compound's Mechanism of Action

This compound is a synthetic analogue of lamprey GnRH-III (l-GnRH-III).[1] In mature sows, the reproductive cycle is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH, which in turn stimulates the anterior pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2] FSH is crucial for follicular growth and maturation, while LH triggers ovulation.[1] this compound distinguishes itself by selectively stimulating the release of FSH with minimal effect on LH. This targeted action promotes the development of ovarian follicles, leading to a more synchronized and predictable onset of estrus.[1][3]

Peforelin_Signaling_Pathway cluster_0 Hypothalamic-Pituitary Axis cluster_1 Hormonal Cascade cluster_2 Ovarian Response This compound This compound Pituitary_Gland Pituitary_Gland This compound->Pituitary_Gland Stimulates FSH FSH Pituitary_Gland->FSH Primarily Releases LH LH Pituitary_Gland->LH Minimal Release Ovary Ovary FSH->Ovary Acts on Follicular_Development Follicular_Development Ovary->Follicular_Development Estrus Estrus Follicular_Development->Estrus Induces

Figure 1: this compound's Signaling Pathway

Comparative Performance Data

Clinical studies have evaluated the impact of this compound on various reproductive parameters in gilts and sows of different parities. The data consistently shows that while this compound may not always significantly shorten the weaning-to-estrus interval, it often improves the estrus rate (ER), pregnancy rate (PR), and farrowing efficiency.

Table 1: this compound vs. Control in Sows
ParameterThis compound GroupControl GroupKey FindingsReference
Weaning-to-Estrus Interval (WEI) No significant differenceNo significant differenceWEI was similar across all groups in the study.[1]
Estrus Rate (ER) within 7 days 93.2%87.2%ER was significantly higher in the this compound-treated group (P = 0.0119).[2]
Estrus Rate (ER) - Multiparous Sows 90.0%78.5%ER in this compound-treated gilts was significantly higher (p ≤ 0.05).[1]
Estrus Rate (ER) - Primiparous Sows 81.66%90.0%An opposite trend was observed in primiparous sows, with fewer showing estrus in the this compound group.[1]
Pregnancy Rate (PR) Significantly higher in gilts and multiparous sowsLower compared to treated groupsPR was significantly higher (p ≤ 0.05) in this compound-treated gilts and multiparous sows.[1]
Return Rate (RR) LowerHigherThe return to estrus rate was lower in this compound-treated groups, especially in multiparous sows.[1]
Farrowing Efficiency Index (FEI) Significantly betterLowerFEI was significantly improved in the this compound group (P = 0.0078).[2]
Total Born Piglets (TBP) No significant differenceNo significant differenceThis compound treatment did not result in statistically significant changes in litter size.[1][2]
Table 2: this compound vs. Alternative Hormonal Treatments
TreatmentWeaning-to-Estrus Interval (WEI)Estrus Rate (ER)Total Born Piglets (TB)Key FindingsReference
This compound (Maprelin) No significant difference from control95% (Pluriparous Sows)13.6 (Gilts)Significantly higher ER in pluriparous sows compared to control.[4]
eCG (Folligon) No significant difference from control91% (Pluriparous Sows)15.4 (Gilts) Higher total born numbers in gilts (P = 0.02).[4]
Saline (Control) -90% (Pluriparous Sows)14.9 (Gilts)Served as the baseline for comparison.[4]
Buserelin (GnRH analogue) -Comparable to GonadorelinHigher Piglet Index Showed a significant benefit in enhancing the piglet index (p < 0.05).[5]
Gonadorelin (GnRH analogue) -Comparable to BuserelinLower Piglet Index-[5]
Altrenogest ("Skip-a-heat") Delayed return to estrusEffective synchronizationIncreased number of fetusesDelaying breeding to the second post-weaning estrus can improve sow productivity.[6]

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of reproductive hormones. Below is a typical workflow for a study investigating this compound's effect on the weaning-to-estrus interval.

Detailed Methodology
  • Animal Selection: Sows (primiparous and multiparous) and gilts are selected from a commercial herd. Animals with any clinical symptoms or reproductive disorders are excluded. Gilts are typically synchronized using an oral progestogen like altrenogest for 18 days prior to the trial.[1][2]

  • Randomization and Treatment: Animals are randomly allocated to a treatment group (this compound) or a control group (e.g., saline solution).[2][4]

    • Sows: Receive a single intramuscular injection of this compound (e.g., 37.5 µg for primiparous, 150 µg for multiparous) 24 hours post-weaning.[1]

    • Gilts: Receive a single intramuscular injection of this compound 48 hours after the last altrenogest treatment.[1][2]

  • Estrus Detection: Starting from the first day post-weaning (for sows) or 72 hours post-altrenogest (for gilts), estrus detection is performed multiple times daily (e.g., three times a day).[1] This is done through the "standing response" test in the presence of teaser boars.

  • Artificial Insemination (AI): Sows exhibiting estrus are inseminated according to a standardized farm protocol. For example, sows in estrus on day 4 post-weaning are bred 24 hours later, while those in estrus on day 6 are inseminated immediately. A second AI may be performed if the sow is still in estrus 12 hours after the first.[1]

  • Data Collection: The following parameters are meticulously recorded for each animal:

    • Weaning-to-Estrus Interval (WEI)

    • Estrus Rate (ER)

    • Pregnancy Rate (PR)

    • Farrowing Rate (FR)

    • Litter size (total born, live born, stillborn)[4]

  • Hormonal and Follicular Analysis (Optional): For more in-depth studies, blood samples can be taken to measure FSH and progesterone concentrations.[4] Ultrasound can be used to measure ovarian follicle sizes at different time points.[4]

Experimental_Workflow Start Start Animal_Selection Animal Selection (Gilts & Sows) Start->Animal_Selection Synchronization Gilts: Altrenogest Treatment (18 days) Animal_Selection->Synchronization Weaning Sows: Weaning Animal_Selection->Weaning Randomization Randomization to Groups (this compound vs. Control) Synchronization->Randomization Weaning->Randomization Treatment Treatment Administration (IM Injection) Randomization->Treatment Estrus_Detection Estrus Detection (3x daily with boars) Treatment->Estrus_Detection AI Artificial Insemination Estrus_Detection->AI Data_Collection Data Collection (WEI, ER, PR, Litter Size) AI->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Figure 2: Experimental Workflow Diagram

Conclusion

This compound presents a valuable tool for enhancing reproductive performance in swine herds. While its effect on shortening the weaning-to-estrus interval is not consistently significant, its primary benefit lies in improving the estrus and pregnancy rates, particularly in gilts and multiparous sows.[1][7] The selective stimulation of FSH to promote follicular development is a key feature of its mechanism.[3] When compared to alternatives, this compound demonstrates competitive efficacy, although other treatments like eCG may offer advantages in specific areas such as increasing the number of total born piglets in gilts.[4] The choice of hormonal intervention should be based on specific herd management goals, sow parity structure, and economic considerations. The provided data and protocols offer a solid foundation for researchers to design further studies to validate and expand upon these findings.

References

Peforelin's Impact on Birth Weights: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Peforelin's impact on birth weights, drawing on available experimental data. This compound, a synthetic gonadotropin-releasing hormone (GnRH) analogue, is primarily used in veterinary medicine to synchronize estrus and improve reproductive efficiency. This guide will objectively compare its performance with other hormonal treatments and a non-treatment control, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to aid in research and development.

Mechanism of Action: The GnRH Signaling Pathway

This compound, like other GnRH agonists, functions by binding to and stimulating GnRH receptors in the anterior pituitary gland. This initial stimulation leads to an increased release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulates follicular development and ovulation. The synchronized follicular development and ovulation are hypothesized to lead to more uniform oocyte quality and potentially improved embryonic development, which may ultimately influence birth weights.

The binding of a GnRH agonist to its G-protein coupled receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of FSH and LH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist This compound (GnRH Agonist) GnRHR GnRH Receptor GnRH_Agonist->GnRHR G_Protein Gq/11 Protein GnRHR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates FSH_LH_Synthesis FSH & LH Synthesis & Release Ca_Release->FSH_LH_Synthesis stimulates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates MAPK_Cascade->FSH_LH_Synthesis stimulates

Caption: Simplified GnRH agonist signaling pathway.

Comparative Data on Birth Weights

The following tables summarize the quantitative data from key studies investigating the impact of this compound and other hormonal treatments on birth weights in different animal species.

Table 1: Impact of this compound on Piglet Birth Weight[1][2]
Treatment GroupNumber of AnimalsMean Live Born Piglet Birth Weight (kg)Statistical Significance (p-value) vs. ControlStatistical Significance (p-value) vs. eCG
Gilts
This compound (P group)212 (total)1.36Not specified< 0.02
eCG (E group)1.26Not specified-
Control (C group)1.32-Not specified
Overall (All Parities)
This compound (P group)212 (total)Not specifiedNo significant differenceSignificantly higher
eCG (E group)Significantly lower than P and C groupsNot specified-
Control (C group)Not specified-Not specified

Note: The study did not provide a specific mean birth weight for all parities combined for the this compound and Control groups but stated that birth weights in the eCG group were significantly lower.

Table 2: Impact of a GnRH Agonist (Buserelin) on Lamb Birth Weight[3][4][5][6]
Treatment GroupNumber of EwesMean Twin Lamb Birth Weight (kg)Statistical Significance (p-value) vs. Control
GnRH Agonist (Buserelin)43Heavier than control< 0.05
hCG44Heavier than control< 0.05
Control (Saline)45Not specified (baseline)-

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols for the key studies cited.

Swine Study Protocol: this compound vs. eCG and Control[1][2]
  • Objective: To investigate the effect of this compound on litter performance, including piglet birth weight, in gilts and sows.

  • Animals: 212 gilts, primiparous, and pluriparous sows across three herds.

  • Experimental Groups:

    • This compound (P) group: Received an intramuscular injection of this compound.

    • eCG (E) group: Received an intramuscular injection of equine chorionic gonadotropin.

    • Control (C) group: Received an intramuscular injection of physiological saline solution.

  • Treatment Administration: Treatments were administered 24 hours after weaning.

  • Data Collection:

    • The total number of piglets born, live-born piglets, and stillborn piglets were recorded.

    • Individual birth weights of all piglets were measured.

    • The coefficient of variation in birth weights within each litter was calculated.

  • Statistical Analysis: All parameters were compared among the three treatment groups.

Ovine Study Protocol: GnRH Agonist (Buserelin) vs. hCG and Control[3][4][5][6]
  • Objective: To determine the effects of a GnRH agonist and hCG on fetal growth and reproductive performance in ewes.

  • Animals: Ewes were randomly assigned to one of three treatment groups.

  • Experimental Groups:

    • GnRH agonist group: Received an intramuscular injection of 4 µg of buserelin on day 12 post-mating (n=43).

    • hCG group: Received an intramuscular injection of 150 IU of hCG on day 12 post-mating (n=44).

    • Control group: Received an intramuscular injection of saline on day 12 post-mating (n=45).

  • Data Collection:

    • Birth weights of all lambs were recorded.

    • Litter size was recorded.

  • Statistical Analysis: Reproductive parameters and birth weights were compared between the treatment groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Selection Animal Selection (e.g., Sows, Ewes) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Peforelin_Group This compound/ GnRH Agonist Group Randomization->Peforelin_Group Alternative_Group Alternative Group (e.g., eCG, hCG) Randomization->Alternative_Group Control_Group Control Group (e.g., Saline) Randomization->Control_Group Administration Hormone Administration Peforelin_Group->Administration Alternative_Group->Administration Control_Group->Administration Gestation Gestation Period Administration->Gestation Birth Parturition Gestation->Birth Data_Collection Data Collection (Birth Weights, Litter Size) Birth->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Results Analysis->Results

Caption: General experimental workflow for evaluating the impact of hormonal treatments on birth weight.

Conclusion

The available evidence suggests that this compound can have a variable impact on birth weights. In swine, this compound treatment in gilts resulted in significantly higher live-born piglet birth weights compared to eCG treatment, but showed no significant difference when compared to a control group.[1] Overall, across all parities, this compound treatment did not consistently improve litter performance compared to no treatment.[1][2]

In sheep, a different GnRH agonist, buserelin, was associated with heavier birth weights in twin lambs compared to a control group.[3][4][5] This suggests that the effects of GnRH agonists on birth weight may be species-specific and potentially influenced by factors such as the specific agonist used, dosage, and timing of administration.

For researchers and drug development professionals, these findings highlight the need for further investigation into the mechanisms through which GnRH agonists may influence fetal growth. Future studies should consider a broader range of species and include detailed dose-response analyses. A deeper understanding of the downstream effects of GnRH receptor activation on placental development and nutrient transfer could unlock new avenues for improving birth outcomes in both veterinary and human medicine.

References

Safety Operating Guide

Proper Disposal of Peforelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Peforelin, a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH), is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle all materials containing this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, lab coats or aprons, and safety glasses or goggles.[1] When handling lyophilized this compound powder, which can easily become airborne, work should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation.[1]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.

  • Spill: Use a designated spill kit and follow established laboratory procedures for chemical spills.

  • Reporting: Notify laboratory management and the institution's Environmental Health & Safety (EHS) office to document the incident.

This compound Disposal Data Summary

ParameterGuideline/DataSource
Waste Classification Typically classified as non-hazardous pharmaceutical or chemical waste. Final classification is subject to local and institutional regulations.[2][3][4]
Primary Disposal Route Incineration through a licensed pharmaceutical or chemical waste disposal contractor is the preferred method.[4][5]
Sewage Disposal Prohibited. Do not dispose of this compound solutions down the drain.[3][6]
Household Trash Disposal Not Recommended for Laboratories. For unused veterinary products at home, mixing with an unpalatable substance like coffee grounds or cat litter before sealing and placing in trash is advised if no take-back programs are available. This is not a standard procedure for laboratory settings.[2][7][8]
Container for Disposal Use designated, clearly labeled, and sealed chemical waste containers. For sharps (needles, syringes), a dedicated sharps container must be used.[2][3]
Regulatory Oversight Disposal is governed by local, state, and federal regulations, including those from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance in the future.[3][4][9]
Storage of Waste Store waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed disposal service.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation.

Step 1: Waste Classification and Segregation
  • Consult EHS: The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on the classification and disposal of peptide-based pharmaceutical waste.

  • Segregate Waste: All materials that have come into contact with this compound must be segregated as chemical or pharmaceutical waste. This includes:

    • Unused or expired this compound (lyophilized powder or reconstituted solution).

    • Empty vials and packaging.

    • Contaminated PPE (gloves, bench paper).

    • Used consumables (pipette tips, tubes, syringes).

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use chemically compatible, leak-proof containers designated for chemical or pharmaceutical waste.[3] For any sharps waste, a puncture-resistant sharps container is mandatory.

  • Label Containers Clearly: All waste containers must be accurately labeled with their contents, including the name "this compound Waste," the appropriate hazard class (as determined by your EHS office), and the date of waste accumulation.

Step 3: Collection and Storage
  • Collect All Waste: Place all segregated this compound waste into the appropriately labeled containers.

  • Secure Storage: Store the sealed waste containers in a designated and secure area within the laboratory, awaiting pickup by a licensed waste disposal contractor.

Step 4: Final Disposal
  • Arrange for Pickup: Coordinate with your institution's EHS office to schedule a pickup by a licensed hazardous or pharmaceutical waste disposal contractor.

  • Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted facility.[4][5]

  • Maintain Records: Keep meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Peforelin_Disposal_Workflow start This compound Waste Generation (Unused product, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Vials, PPE, Solutions, Sharps) ppe->segregate containerize Place in Labeled, Sealed Chemical Waste Containers segregate->containerize sharps Sharps in Designated Sharps Container segregate->sharps storage Store in Secure, Designated Waste Accumulation Area containerize->storage sharps->storage ehs Consult Institutional EHS for Local Disposal Requirements storage->ehs pickup Arrange Pickup by Licensed Waste Disposal Contractor ehs->pickup disposal Final Disposal via Incineration (Preferred Method) pickup->disposal documentation Maintain Disposal Records disposal->documentation

Caption: Workflow for the proper disposal of laboratory this compound waste.

By adhering to these procedures and maintaining a close partnership with your institution's safety office, you can ensure the safe, compliant, and environmentally responsible disposal of this compound waste.

References

Personal protective equipment for handling Peforelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Peforelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document aims to be your preferred resource for laboratory safety and chemical handling, offering comprehensive guidance beyond standard product information.

Personal Protective Equipment (PPE)

Due to its potent biological activity, this compound should be handled with care to avoid accidental exposure. The following personal protective equipment is mandatory when working with this compound in a laboratory setting.

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesTwo pairs of powder-free nitrile gloves should be worn. Change gloves immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes.
Body Protection Laboratory CoatA clean, buttoned laboratory coat must be worn over personal clothing.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of the compound or if there is a risk of aerosolization.

Operational Plan for Handling this compound

A systematic workflow is crucial for minimizing exposure risk and ensuring procedural consistency. All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure at the source.

prep_area 1. Prepare Designated Workspace (e.g., Fume Hood) don_ppe 2. Don Appropriate PPE gather_materials 3. Gather All Necessary Materials reconstitute 4. Reconstitute/Prepare this compound Solution gather_materials->reconstitute aspirate 5. Aspirate Solution for Administration decontaminate 6. Decontaminate Work Surface aspirate->decontaminate dispose_waste 7. Dispose of Waste Properly doff_ppe 8. Doff PPE in Correct Order

Caption: Workflow for Safe Handling of this compound.

Mechanism of Action: Signaling Pathway

This compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and functions as a GnRH agonist.[1] It selectively stimulates the anterior pituitary gland to release follicle-stimulating hormone (FSH), which in turn promotes the growth and maturation of ovarian follicles.[2]

This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (Anterior Pituitary) This compound->GnRHR Binds to FSH_Release Follicle-Stimulating Hormone (FSH) Release GnRHR->FSH_Release Stimulates Follicular_Growth Ovarian Follicle Growth and Maturation FSH_Release->Follicular_Growth Promotes

Caption: this compound Signaling Pathway.

Experimental Protocols

This compound has been utilized in various research settings, primarily in veterinary science and reproductive biology studies. The following table summarizes key experimental parameters from published studies.

OrganismPurposeThis compound DosageAdministration RouteReference
Pigs (Sows) Estrus Synchronization37.5 µg - 150 µgIntramuscular[3][4]
Mice (C57BL/6J) Superovulation Induction0.25 µg, 0.5 µg, 1.0 µgIntraperitoneal[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All materials contaminated with this compound should be treated as hazardous waste.

sharps 1. Used Needles/Syringes (Sharps Container) consumables 2. Contaminated Consumables (Biohazard Bag) unused 3. Unused/Expired this compound (Hazardous Waste Container) labeling 4. Label All Waste Containers unused->labeling storage 5. Store in Designated Area pickup 6. Arrange for Hazardous Waste Pickup

Caption: this compound Waste Disposal Workflow.

It is imperative to consult your institution's specific guidelines for hazardous waste management and adhere to all local, state, and federal regulations regarding the disposal of chemical and biological waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.